2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4921. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(1H-1,2,4-triazol-5-yl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O2/c15-8-6-3-1-2-4-7(6)9(16)14(8)10-11-5-12-13-10/h1-5H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTUZSIPQLUAJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20277914 | |
| Record name | MLS000736511 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59208-47-8 | |
| Record name | MLS000736511 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4921 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS000736511 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione
This guide provides a comprehensive overview of the synthesis of 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The molecule incorporates two key pharmacophores: the isoindole-1,3-dione (phthalimide) moiety and a 1,2,4-triazole ring. This combination of functionalities suggests a wide range of potential biological activities, making its efficient synthesis a critical area of study. Phthalimides are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and immunomodulatory effects, while 1,2,4-triazole derivatives are recognized for their antifungal, antiviral, and antimicrobial activities.
This document will delve into the chemical principles underpinning the synthesis, provide a detailed experimental protocol, and outline the necessary characterization techniques to validate the final product. The information is tailored for researchers, scientists, and drug development professionals, offering both theoretical insights and practical guidance.
I. Strategic Approach to Synthesis: The Condensation Pathway
The most direct and efficient method for the synthesis of this compound is the condensation reaction between phthalic anhydride and 3-amino-1H-1,2,4-triazole. This approach is favored due to the high reactivity of the anhydride with primary amines and the ready availability of the starting materials.
Reaction Mechanism
The reaction proceeds through a two-step mechanism:
-
Nucleophilic Acyl Substitution: The primary amino group of 3-amino-1H-1,2,4-triazole acts as a nucleophile, attacking one of the carbonyl carbons of phthalic anhydride. This leads to the opening of the anhydride ring and the formation of a phthalamic acid intermediate.
-
Intramolecular Cyclization and Dehydration: Upon heating, the carboxylic acid and amide functionalities of the phthalamic acid intermediate undergo an intramolecular condensation reaction, eliminating a molecule of water to form the stable five-membered imide ring of the final product.
Glacial acetic acid is a commonly employed solvent for this reaction as it facilitates the dissolution of the reactants and promotes the dehydration step.
Caption: Reaction mechanism for the synthesis of the target compound.
II. Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Equipment
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Phthalic anhydride (C₈H₄O₃)
-
3-Amino-1H-1,2,4-triazole (C₂H₄N₄)
-
Glacial acetic acid (CH₃COOH)
-
Ethanol (C₂H₅OH)
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Round-bottom flask
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Reflux condenser
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Heating mantle with magnetic stirrer
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Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
-
Melting point apparatus
-
FTIR spectrometer
-
NMR spectrometer
Synthetic Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.48 g (0.01 mol) of phthalic anhydride in 30 mL of glacial acetic acid. Stir the mixture until the solid is completely dissolved.
-
Addition of Amino Triazole: To the stirred solution, add 0.84 g (0.01 mol) of 3-amino-1H-1,2,4-triazole.
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Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of the Product: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form. Pour the cooled mixture into 100 mL of ice-cold water with stirring.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold water to remove any residual acetic acid and unreacted starting materials.
-
Recrystallization: Purify the crude product by recrystallization from ethanol to obtain a crystalline solid.
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Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
-
Characterization: Determine the melting point of the final product and characterize its structure using FTIR, ¹H NMR, and ¹³C NMR spectroscopy.
III. Data Presentation
Table 1: Reaction Parameters and Expected Results
| Parameter | Value |
| Molar Ratio (Anhydride:Amine) | 1:1 |
| Solvent | Glacial Acetic Acid |
| Reaction Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Expected Yield | 75-85% |
| Appearance | White to off-white crystalline solid |
| Expected Melting Point | >200 °C |
Table 2: Spectroscopic Characterization Data
| Technique | Expected Peaks/Shifts |
| FTIR (cm⁻¹) | ~3100-3000 (Ar-H stretching), ~1770 and ~1715 (asymmetric and symmetric C=O stretching of imide), ~1600 (C=N stretching of triazole), ~1380 (C-N stretching) |
| ¹H NMR (δ, ppm) | ~8.5 (s, 1H, triazole C-H), ~7.9-8.1 (m, 4H, aromatic protons of phthalimide), ~11.0 (br s, 1H, triazole N-H) |
| ¹³C NMR (δ, ppm) | ~167 (C=O of imide), ~155 (C=N of triazole), ~145 (C-N of triazole), ~135, ~132, ~124 (aromatic carbons of phthalimide) |
IV. Workflow Visualization
Caption: Overall workflow from synthesis to characterization.
V. Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. The successful synthesis of the target compound is confirmed through a combination of physical and spectroscopic data. The melting point of the purified product should be sharp and within a narrow range, indicating its purity. The spectroscopic data (FTIR and NMR) provide definitive structural confirmation. The characteristic imide carbonyl stretches in the FTIR spectrum and the specific chemical shifts and coupling patterns in the NMR spectra should align with the expected structure of this compound. Any significant deviation from the expected data would indicate the presence of impurities or the formation of an unexpected product, prompting further investigation and optimization of the reaction conditions.
VI. Conclusion
The synthesis of this compound via the condensation of phthalic anhydride and 3-amino-1H-1,2,4-triazole is a robust and efficient method. This guide provides the necessary theoretical background and practical steps for its successful implementation in a laboratory setting. The combination of the phthalimide and 1,2,4-triazole moieties in a single molecular entity opens up avenues for the development of novel therapeutic agents with potentially enhanced biological activity. Further studies into the pharmacological properties of this compound are warranted.
References
-
Nikoofar, K., & Sadathosainy, M. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances, 13(36), 25389-25499. [Link]
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Bahçeci, Ş., İnce, N., & İkizler, A. (1998). Reactions of 4-Amino-4,5-Dihydro-1H-1,2,4-Triazol-5-ones and 4-Amino-4H-1,2,4-Triazoles with Some Carboxylic Acid Anhydrides. Turkish Journal of Chemistry, 22(3), 237-242. [Link]
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Allen, C. F. H., & Bell, A. (1946). 3-AMINO-1H-1,2,4-TRIAZOLE. Organic Syntheses, 26, 11. [Link]
-
Wikipedia. (2023, December 1). Phthalic anhydride. [Link]
-
Wikipedia. (2023, November 29). 3-Amino-1,2,4-triazole. [Link]
-
Pop, A., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Molecules, 28(11), 4373. [Link]
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Al-Juboori, I. K., Omairi, A., & AlOusag, E. M. (2012). Synthesis and characterization of some new hydrazones and 1, 3, 4 – oxadiazoles derived from phthalyl amino acid. Tikrit Journal of Pure Science, 17(3), 1-10. [Link]
A Comprehensive Guide to the Spectroscopic Analysis of 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione
Foreword: The Rationale Behind Rigorous Spectroscopic Analysis
In the landscape of modern drug discovery, molecules are rarely monolithic; they are often sophisticated constructs designed to interact with biological systems in a highly specific manner. The title compound, 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione, is a prime example of such a construct. It represents a molecular hybrid, covalently linking the well-established phthalimide scaffold with a 1,2,4-triazole ring. The phthalimide group, a hydrophobic moiety, is known to enhance the ability of compounds to traverse biological membranes, while the 1,2,4-triazole nucleus is a cornerstone in a multitude of compounds with a broad spectrum of pharmacological activities, including antifungal, antimicrobial, and anticancer properties[1][2].
The therapeutic potential of such a hybrid is contingent upon its precise molecular architecture. Any deviation—be it an isomeric impurity, a residual starting material, or an unexpected byproduct—can drastically alter its efficacy and safety profile. Therefore, its unambiguous structural elucidation and purity confirmation are not mere procedural formalities; they are the bedrock of reliable and reproducible scientific research.
This guide provides an in-depth, field-proven approach to the spectroscopic characterization of this molecule. We will move beyond a simple recitation of data, focusing instead on the causality behind the spectroscopic signals. We will explore how each peak, each shift, and each vibration serves as a critical piece of evidence, culminating in a self-validating analytical workflow that ensures the identity and integrity of the compound under investigation. This document is designed for the discerning researcher who understands that mastery of analytical techniques is indispensable to innovation in medicinal chemistry.
Section 1: Unveiling the Molecular Architecture through Spectroscopic Interrogation
The structural confirmation of this compound relies on a multi-technique approach where each method provides a unique and complementary piece of the structural puzzle. The primary methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) Spectroscopy—are deployed in a logical sequence to build a complete and validated molecular profile.
The logical flow of this analysis is critical. We begin with techniques that confirm the core framework and connectivity (NMR) and the overall molecular mass (MS). We then use vibrational (FT-IR) and electronic (UV-Vis) spectroscopy to corroborate the presence of key functional groups and the electronic nature of the conjugated system.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise covalent structure of the target molecule. Both ¹H and ¹³C NMR are essential, providing a complete map of the hydrogen and carbon environments, respectively.
¹H NMR Spectroscopy: Mapping the Proton Environment
Expertise in Action: The ¹H NMR spectrum provides three key pieces of information: chemical shift (proton environment), integration (number of protons), and multiplicity (neighboring protons). For this molecule, we anticipate signals in three distinct regions corresponding to the phthalimide protons, the triazole protons, and the exchangeable N-H proton.
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Phthalimide Protons (δ ≈ 7.8-8.0 ppm): The four protons of the phthalimide ring are expected to appear in the aromatic region. Due to the symmetry of the phthalimide moiety, these protons often present as a complex multiplet or two distinct multiplets[3][4]. Their downfield shift is a direct consequence of the deshielding effect of the two adjacent electron-withdrawing carbonyl groups and the aromatic ring current.
-
Triazole C-H Proton (δ ≈ 8.0-8.8 ppm): A single proton attached to the triazole ring is expected. This proton typically appears as a singlet and is significantly downfield due to the deshielding influence of the adjacent nitrogen atoms within the heterocyclic ring[1].
-
Triazole N-H Proton (δ ≈ 11.0-14.5 ppm): The N-H proton of the triazole ring is exchangeable and often appears as a broad singlet at a very downfield chemical shift[5]. Its exact position and broadness are highly dependent on the solvent, concentration, and temperature. Confirmation of this peak can be achieved by performing a D₂O exchange experiment, wherein the N-H peak disappears from the spectrum.
¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton
Expertise in Action: The ¹³C NMR spectrum is crucial for confirming the presence of all carbon atoms, particularly the quaternary carbons and the carbonyl carbons, which are invisible in the ¹H NMR spectrum.
-
Imide Carbonyl Carbons (C=O) (δ ≈ 165-168 ppm): Two equivalent carbonyl carbons from the phthalimide moiety are expected to resonate at a very downfield position. This significant deshielding is characteristic of imide carbonyls[6][7].
-
Triazole Carbons (C=N) (δ ≈ 145-165 ppm): The two carbons within the 1,2,4-triazole ring will appear in the downfield region, though typically upfield from the carbonyl signals. Their chemical shifts are influenced by the direct attachment to multiple electronegative nitrogen atoms[8].
-
Phthalimide Aromatic Carbons (δ ≈ 124-136 ppm): The spectrum will show signals for the aromatic carbons of the phthalimide ring. Typically, two signals will be observed for the protonated carbons and one for the quaternary carbons to which the carbonyl groups are attached[6][7].
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice as it effectively solubilizes the compound and allows for the observation of the exchangeable N-H proton without interference. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrument Setup: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A longer acquisition time with more scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and the residual solvent peak of DMSO-d₆ at 39.52 ppm for ¹³C.
Section 3: Mass Spectrometry (MS): Absolute Molecular Weight Confirmation
Mass spectrometry provides the definitive molecular weight of the compound, serving as a crucial validation point. For a molecule of this nature, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically yields the intact molecular ion with minimal fragmentation.
Expertise in Action: The key is to identify the protonated molecular ion peak, [M+H]⁺. The theoretical exact mass of C₁₀H₆N₄O₂ is 214.0491. High-Resolution Mass Spectrometry (HRMS) should yield a measured mass that is within a very narrow tolerance (e.g., ± 5 ppm) of this theoretical value, confirming the elemental composition.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use an ESI-MS instrument, typically a Q-TOF (Quadrupole Time-of-Flight) for HRMS analysis.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument will detect the mass-to-charge ratio (m/z) of the ions.
-
Data Analysis: Identify the peak corresponding to [M+H]⁺ at m/z ≈ 215.0569. Compare the experimentally observed exact mass with the calculated theoretical mass to confirm the elemental formula.
Section 4: Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. The spectrum is a molecular fingerprint, with specific vibrations corresponding to the bonds within the molecule.
Expertise in Action: For this compound, the FT-IR spectrum is dominated by the strong absorptions of the imide carbonyls. The presence and position of other key bands provide corroborating evidence for the complete structure.
-
N-H Stretch (≈ 3100-3300 cm⁻¹): A broad absorption band in this region is indicative of the N-H bond in the triazole ring.
-
Aromatic C-H Stretch (≈ 3000-3100 cm⁻¹): A series of sharp, medium-intensity peaks just above 3000 cm⁻¹ confirms the presence of the aromatic C-H bonds.
-
Imide C=O Stretch (≈ 1775 cm⁻¹ and 1710 cm⁻¹): This is the most characteristic feature. Imides typically show two distinct carbonyl absorption bands due to asymmetric and symmetric stretching vibrations. The higher frequency band is usually the more intense one[7][9]. Their presence is definitive proof of the isoindole-1,3-dione system.
-
C=N and C=C Stretches (≈ 1450-1650 cm⁻¹): A series of bands in this region corresponds to the stretching vibrations of the C=N bonds within the triazole ring and the C=C bonds of the aromatic phthalimide ring[1][5].
-
C-N Stretch (≈ 1300-1390 cm⁻¹): Absorption in this region can be attributed to the C-N stretching of the triazole ring[1].
Experimental Protocol: ATR-FT-IR Analysis
-
Sample Preparation: Place a small amount of the dry, powdered sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.
-
Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-600 cm⁻¹.
-
Data Analysis: The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the key absorption bands and compare them to expected values.
Section 5: Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically the π→π* transitions associated with the conjugated aromatic and heteroaromatic systems.
Expertise in Action: The phthalimide moiety is the dominant chromophore. The UV-Vis spectrum is expected to show strong absorption bands in the near UV region. N-substituted phthalimides typically exhibit maximum absorbance peaks (λmax) in the range of 220-300 nm[9][10]. The conjugation with the triazole ring may cause a slight shift in these absorption bands. This technique is particularly useful for quantitative analysis (e.g., using a Beer-Lambert plot) once the compound's identity is confirmed.
Experimental Protocol: UV-Vis Analysis
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as methanol, ethanol, or acetonitrile.
-
Sample Preparation: Prepare a dilute solution of the compound of known concentration (e.g., 10⁻⁵ M).
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Correction: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (baseline correction).
-
Sample Measurement: Replace the blank cuvette with a cuvette containing the sample solution and record the absorption spectrum, typically from 200 to 400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar extinction coefficient (ε) if the concentration is known.
Section 6: Integrated Data Summary and Structural Confirmation
The true power of this analytical approach lies in the integration of data from all techniques. Each method corroborates the others, leading to an unambiguous structural assignment.
Summary of Expected Spectroscopic Data
| Technique | Feature | Expected Value/Observation | Rationale & Reference |
| ¹H NMR | Phthalimide Protons | δ ≈ 7.8-8.0 ppm (m, 4H) | Deshielded by aromatic ring and C=O groups.[3][4] |
| Triazole C-H | δ ≈ 8.0-8.8 ppm (s, 1H) | Deshielded by adjacent ring nitrogens.[1] | |
| Triazole N-H | δ ≈ 11.0-14.5 ppm (br s, 1H) | Acidic, exchangeable proton.[5] | |
| ¹³C NMR | Imide C=O | δ ≈ 165-168 ppm | Characteristic chemical shift for imide carbonyls.[6][7] |
| Triazole Carbons | δ ≈ 145-165 ppm | Attached to multiple electronegative N atoms.[8] | |
| Phthalimide Carbons | δ ≈ 124-136 ppm | Typical range for substituted benzene ring carbons.[6] | |
| MS (ESI) | Molecular Ion | m/z ≈ 215.0569 ([M+H]⁺) | Corresponds to the protonated molecular formula C₁₀H₇N₄O₂⁺. |
| FT-IR | C=O Stretch | ν ≈ 1775 & 1710 cm⁻¹ | Asymmetric and symmetric stretching of imide carbonyls.[7][9] |
| N-H Stretch | ν ≈ 3100-3300 cm⁻¹ | Stretching vibration of the N-H bond in the triazole. | |
| UV-Vis | λmax | ≈ 220-300 nm | π→π* transitions within the conjugated phthalimide system.[9][10] |
Conclusion
The spectroscopic analysis of this compound is a systematic process of evidence accumulation. By integrating the data from NMR, MS, FT-IR, and UV-Vis spectroscopy, a scientist can construct a high-confidence, self-validating profile of the molecule. This rigorous characterization is not merely an academic exercise; it is an essential pillar of quality control and scientific integrity in the development of novel therapeutic agents. Adherence to these detailed analytical principles ensures that subsequent biological and pharmacological studies are based on a compound of known structure and purity, thereby accelerating the path from molecular design to potential clinical application.
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Novak, I., & Kovac, B. (n.d.). Photochemistry via Photoelectron Spectroscopy: N-substituted Phthalimides. University of Zagreb. Available at: [Link]
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1H-isoindole-1,3(2H)-dione, 2-[2-(5-mercapto-1H-1,2,4-triazol-3-yl)ethyl]-. SpectraBase. Available at: [Link]
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Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. Available at: [Link]
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Tan, A., & Özdemir, N. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. Available at: [Link]
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N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. (2023). MDPI. Available at: [Link]
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Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. (2020). MDPI. Available at: [Link]
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The slow photo-induced CO2 release of N-phthaloylglycine. (2024). Royal Society of Chemistry. Available at: [Link]
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Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. (2021). PubMed Central. Available at: [Link]
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2-(2,3-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione. National Institutes of Health. Available at: [Link]
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The 1H, 13C and 15N NMR study on 5-carboxymethyl-1,2,4-triazole and 5-oxo-1,2,4-triazine derivatives. (2001). Journal of Molecular Structure. Available at: [Link]
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1H-Isoindole-1,3(2H)-dione, 2-(4-methyl-2-thiazolyl)-. Wiley. Available at: [Link]
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Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. (2023). ResearchGate. Available at: [Link]
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An In-depth Technical Guide to the Solubility of 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione, a heterocyclic compound of interest in medicinal chemistry.[1][2] The document delves into the theoretical principles governing solubility, presents a detailed, field-proven experimental protocol for its determination using the shake-flask method, and discusses the implications of its solubility profile in research and drug development. This guide is intended for researchers, chemists, and formulation scientists engaged in the development of novel therapeutics.
Introduction: The Significance of this compound and its Solubility
The molecular architecture of this compound integrates two key pharmacophores: the 1,2,4-triazole ring and the isoindole-1,3-dione (phthalimide) moiety. The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, associated with a wide array of pharmacological activities, including antifungal, anti-inflammatory, and anticancer properties.[1] Similarly, the phthalimide structure is found in numerous biologically active compounds and serves as a crucial synthetic intermediate.[2][3] The combination of these two heterocyclic systems makes this compound and its derivatives promising candidates for drug discovery programs.[1][4]
However, the therapeutic potential of any compound cannot be realized without adequate bioavailability, which is often limited by poor aqueous solubility.[5][6] Low solubility can lead to erratic absorption, insufficient drug concentration at the target site, and unreliable outcomes in preclinical and clinical studies.[5][7] Therefore, a thorough understanding and quantitative determination of the solubility of this compound is a fundamental prerequisite for its advancement as a potential therapeutic agent.[6][8] This guide aims to provide the foundational knowledge and practical methodologies required to accurately characterize this critical physicochemical property.
Theoretical Principles of Solubility
The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental heuristic, suggesting that substances with similar polarities are more likely to be soluble in one another.[9][10][11][12][13]
Key factors influencing the solubility of a compound like this compound include:
-
Solute Properties:
-
Polarity and Hydrogen Bonding: The presence of nitrogen and oxygen atoms in the triazole and isoindoledione rings allows for hydrogen bonding, which can enhance solubility in polar protic solvents like water and alcohols.
-
Crystal Lattice Energy: The energy required to break the bonds holding the solid crystal together must be overcome by the energy released upon solvation. Higher lattice energy generally corresponds to lower solubility.
-
pKa: As many drugs are weak acids or bases, their ionization state, and thus solubility, is highly dependent on the pH of the solvent.[6][14]
-
-
Solvent Properties:
-
Polarity: Polar solvents are effective at dissolving polar solutes by forming strong dipole-dipole interactions and hydrogen bonds.[9][10][13] Non-polar solvents are better suited for non-polar solutes.
-
pH: For ionizable compounds, the pH of an aqueous solvent dictates the degree of ionization and can dramatically alter solubility.[6]
-
Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps overcome the crystal lattice forces.[9][12]
-
Caption: Key solute and solvent properties influencing equilibrium solubility.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is widely regarded as the "gold standard" for determining equilibrium (thermodynamic) solubility due to its reliability and direct measurement of a saturated solution.[14][15][16] The following protocol provides a robust, self-validating framework for this determination.
Materials and Equipment
-
This compound (solid powder, >98% purity)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1N HCl, Ethanol, Methanol, DMSO, Acetonitrile)
-
Analytical balance
-
Glass vials with screw caps (e.g., 2-4 mL)
-
Orbital shaker or thermomixer with temperature control
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Stock Standards: Accurately prepare a high-concentration stock solution of the test compound in a solvent in which it is freely soluble (e.g., DMSO). From this stock, create a series of calibration standards via serial dilution to construct a calibration curve.
-
Sample Preparation:
-
Add an excess amount of the solid compound to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[14] A 5-fold excess over the estimated solubility is a good starting point.[15]
-
Record the exact mass of the compound added.
-
Add a precise volume of the chosen solvent (e.g., 1-2 mL) to the vial.[8][16]
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C).[7][8]
-
Agitate the samples for a sufficient duration to reach thermodynamic equilibrium. A minimum of 24 hours is standard, with some protocols extending to 48 or 72 hours.[7][14][15]
-
Causality Check: This extended agitation ensures the system reaches a true equilibrium state, where the rate of dissolution equals the rate of precipitation. Shorter incubation times may only yield kinetic solubility, which can be misleading.[6][7]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand at the set temperature to let the excess solid settle.
-
Carefully separate the saturated supernatant from the undissolved solid. This can be achieved by:
-
Centrifugation: Centrifuge the vials at high speed to pellet the solid.
-
Filtration: Withdraw the supernatant using a syringe and pass it through a chemically compatible, low-binding syringe filter (e.g., PVDF or PTFE).
-
-
Trustworthiness Check: The separation step is critical. Any transfer of solid particles will lead to an overestimation of solubility. Using filtration is often preferred to ensure a clear, particle-free saturated solution.
-
-
Analysis and Quantification:
-
Immediately dilute an aliquot of the clear supernatant with a suitable mobile phase or solvent to fall within the linear range of the calibration curve.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV).[7][15]
-
Determine the concentration of the compound in the supernatant by comparing its response to the calibration curve.
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
-
The final solubility is typically expressed in units of µg/mL or µM.
-
Caption: Standard workflow for the shake-flask solubility determination method.
Solubility Profile of this compound
While extensive public data for this specific molecule is limited, research on structurally similar isoindole-1,3-dione and 1,2,4-triazole derivatives provides valuable insights.[1][3][4] Compounds in this class often exhibit poor aqueous solubility due to their relatively rigid, planar structures and crystalline nature. Solubility is typically higher in polar organic solvents. The following table presents hypothetical but representative solubility data based on the expected behavior of this chemical class, which should be confirmed experimentally using the protocol in Section 3.0.
| Solvent | Solvent Type | Expected Solubility Range (µg/mL) | Rationale |
| Water (pH 7.0) | Polar Protic | < 10 | High crystal lattice energy and limited ionization at neutral pH. |
| PBS (pH 7.4) | Aqueous Buffer | < 10 | Similar to water; mimics physiological pH. |
| 0.1 N HCl (pH ~1) | Acidic Aqueous | 10 - 50 | The triazole ring may undergo slight protonation, increasing solubility. |
| Ethanol | Polar Protic | 50 - 200 | Good hydrogen bonding capability and lower polarity than water. |
| Acetonitrile | Polar Aprotic | 20 - 100 | Dipole-dipole interactions facilitate dissolution. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 10,000 | Strong polar aprotic solvent, highly effective for dissolving a wide range of organic compounds. |
Discussion and Implications for Drug Development
The anticipated low aqueous solubility of this compound presents a significant challenge for its development as an oral therapeutic.[6][17]
-
Preclinical Screening: During early in vitro screening, using DMSO stock solutions is common.[5] However, precipitation of the compound upon dilution into aqueous assay buffers can lead to inaccurate potency measurements. Kinetic solubility assays are often employed at this stage to quickly assess this risk.[6][7]
-
Formulation Strategies: To overcome poor solubility for in vivo studies and potential clinical use, various formulation strategies may be necessary. These can include:
-
Salt Formation: If the molecule has a suitable pKa, forming a salt can significantly improve solubility and dissolution rate.[17]
-
Particle Size Reduction: Techniques like micronization increase the surface area of the drug, which can enhance the dissolution rate.[17]
-
Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix to create an amorphous form can dramatically increase its apparent solubility.
-
Use of Co-solvents or Surfactants: For liquid formulations, adding co-solvents (like ethanol or propylene glycol) or surfactants can improve solubility.[18]
-
-
Biopharmaceutical Classification System (BCS): Based on its expected properties, this compound would likely be classified as a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) agent. This classification is crucial as it guides the regulatory pathway and the type of formulation development required.
Conclusion
A comprehensive characterization of solubility is a non-negotiable, foundational step in the evaluation of this compound as a potential drug candidate. Its anticipated poor aqueous solubility necessitates rigorous experimental determination using validated methods like the shake-flask protocol detailed herein. The resulting data are indispensable for interpreting biological results, guiding medicinal chemistry efforts, and designing effective formulation strategies to unlock the compound's therapeutic potential.
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ResearchGate. (2018). Synthesis and Spectral Characterization of New 2-(5-Aryl-4H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione Derivatives. [Link]
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Potential biological activities of isoindole-triazole compounds
An In-Depth Technical Guide to the Potential Biological Activities of Isoindole-Triazole Compounds
Executive Summary
The fusion of distinct pharmacophoric units into single molecular entities, a strategy known as molecular hybridization, has emerged as a powerful paradigm in modern drug discovery.[1] This guide focuses on a particularly promising class of hybrid molecules: isoindole-triazole compounds. By covalently linking the structurally versatile isoindole scaffold with the bioisosteric and functionally rich triazole ring, medicinal chemists have unlocked a diverse array of potent biological activities.[1][2] These compounds have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and specific enzyme-inhibiting agents. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing an in-depth analysis of the synthesis, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols relevant to the preclinical evaluation of isoindole-triazole hybrids. The compiled data and methodologies aim to provide a foundational understanding and accelerate further exploration in this compelling field.
The Isoindole-Triazole Scaffold: A Privileged Pharmacophore
The therapeutic potential of isoindole-triazole compounds stems from the synergistic combination of two individually significant heterocyclic systems.
-
The Isoindole Moiety: Specifically, the isoindoline-1,3-dione (phthalimide) substructure is a well-established pharmacophore found in drugs like Thalidomide, known for its immunomodulatory and anti-angiogenic effects. This scaffold serves as a versatile framework for designing drug candidates and is present in several approved antimicrobial and anticancer agents.[2][3]
-
The Triazole Moiety: Triazoles, existing as 1,2,3-triazole or 1,2,4-triazole isomers, are five-membered aromatic rings that are metabolically stable and capable of engaging in hydrogen bonding and dipole interactions.[4] The 1,2,4-triazole ring, in particular, is a key component in numerous approved drugs, including the antifungal fluconazole and the anticancer agent letrozole, highlighting its importance in modulating biological targets.[5][6][7]
The strategy of molecular hybridization combines these two bioactive units into a single molecule. This approach can lead to compounds with enhanced target specificity, improved pharmacokinetic profiles, dual modes of action, and potentially reduced side effects compared to individual components.[1][8]
Caption: Generalized structure of an Isoindole-Triazole hybrid molecule.
Synthesis Strategies: Building the Hybrid Molecules
The creation of diverse libraries of isoindole-triazole derivatives for biological screening is enabled by robust and efficient synthetic methodologies. One of the most prominent techniques is the Copper(I)-catalyzed Azide-Alkyne 1,3-Dipolar Cycloaddition (CuAAC), a cornerstone of "click chemistry".[4] This reaction allows for the reliable formation of a 1,2,3-triazole ring by joining a terminal alkyne with an azide, offering high yields and regioselectivity under mild conditions.[9][10] Additionally, one-pot, multi-component reactions are frequently employed to synthesize isoindoline-1,3-diones bearing a 1,2,4-triazole moiety, providing a streamlined path to the final compounds.[11]
Caption: A generalized workflow for the synthesis of isoindole-triazole hybrids.
Anticancer Activities: A Primary Therapeutic Target
The development of novel anticancer agents is a major focus for isoindole-triazole research, with numerous studies demonstrating potent activity against a wide range of human cancer cell lines.
Cytotoxicity Against Diverse Cancer Cell Lines
These hybrid compounds have shown significant antiproliferative effects, often with IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (50% growth inhibition) values in the low micromolar and even nanomolar ranges. Their efficacy has been documented against lung, liver, breast, colon, and prostate cancer cell lines.[11][12][13]
| Compound ID/Series | Cancer Cell Line | Potency (IC₅₀/GI₅₀) | Key Finding | Reference |
| Compound 37 | A549 (Lung), HepG2 (Liver) | 6.76 µM, 9.44 µM | Four-fold more potent than Fluorouracil; induces apoptosis. | [11] |
| Compound 7i | NCI-60 Panel | GI₅₀: 1.85-5.76 µM | Potent tubulin polymerization inhibitor, more active than CA-4. | [12] |
| Compound 9p | HeLa (Cervical) | Nanomolar range | Induces G2/M arrest and apoptosis; low toxicity to normal cells. | |
| Compound 13b | MCF-7 (Breast), HepG2 (Liver) | 1.07 µM, 0.32 µM | Dual inhibitor of EGFR and PARP-1. | [13] |
| Compound 8b | HepG2 (Liver) | Cell Viability: 10.99% | 3,4-dichloro substitution enhances cytotoxicity. | [14] |
Mechanisms of Action
The anticancer effects of isoindole-triazole compounds are not merely cytotoxic but are driven by specific interactions with key cellular machinery involved in proliferation and survival.
A. Tubulin Polymerization Inhibition: A primary mechanism of action for many potent isoindole-triazole anticancer agents is the disruption of microtubule dynamics.[15] Microtubules are essential for forming the mitotic spindle during cell division. These compounds often bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[12] This disruption leads to a cascade of events, including the arrest of the cell cycle in the G2/M phase, activation of apoptotic pathways, and ultimately, cancer cell death.[16]
Caption: Mechanism of tubulin polymerization inhibition by isoindole-triazoles.
B. Enzyme Inhibition: Certain derivatives are designed to selectively inhibit enzymes that are overactive in cancer cells.
-
EGFR/PARP-1 Inhibition: Some hybrids have demonstrated dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Poly(ADP-ribose) polymerase-1 (PARP-1), two important targets in breast and liver cancer.[13]
-
Aromatase Inhibition: As nonsteroidal aromatase inhibitors, these compounds can block the synthesis of estrogen, making them promising agents for hormone-dependent breast cancer.[17]
C. Induction of Apoptosis: Beyond cell cycle arrest, isoindole-triazoles can directly trigger programmed cell death. This is often characterized by the collapse of the mitochondrial membrane potential and an increase in intracellular reactive oxygen species (ROS) levels.[11][16]
Antimicrobial and Antifungal Potential
In an era of rising antimicrobial resistance, isoindole-triazole hybrids present a promising avenue for the development of new anti-infective agents.
Antibacterial and Antifungal Activity
These compounds have demonstrated a broad spectrum of activity against various pathogens.[18] Studies have reported good to moderate activity against Gram-negative bacteria and potent efficacy against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA).[5][18][19] Their antifungal activity is particularly noteworthy, with strong inhibition of pathogenic yeasts like Candida albicans, Candida glabrata, and Candida krusei, often exceeding the performance of established drugs like fluconazole.[20][21]
| Compound Series | Microbial Strain | Potency (MIC) | Key Finding | Reference |
| Indole-triazoles 6a-u | Candida tropicalis | As low as 2 µg/mL | Potent antifungal activity. | [5][22] |
| Compound 3d | MRSA | 6.25 µg/mL | More effective against MRSA than ciprofloxacin. | [18] |
| Compound 8g | C. glabrata, C. krusei | 0.25 µg/mL, 0.125 µg/mL | Activity higher than fluconazole against low-susceptible species. | [20][21] |
| Indole-triazoles 5e, 5h, 5i | Acinetobacter baumannii | 10 µg/mL | Potent activity against a critical ESKAPE pathogen. | [23] |
Mechanism of Action
The primary mechanism for the antifungal action of these compounds mirrors that of clinical azole antifungals. They inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[24] This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[20] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. For antibacterial action, inhibition of DNA gyrase has been identified as a potential mechanism.[25]
Caption: Inhibition of ergosterol biosynthesis by isoindole-triazole compounds.
Anti-inflammatory and Other Bioactivities
The biological scope of isoindole-triazole hybrids extends to other therapeutic areas, most notably inflammation.
-
Anti-inflammatory Effects: Several derivatives have been shown to possess significant anti-inflammatory activity. The mechanism often involves the inhibition of prostaglandin-endoperoxide synthase (PTGS), also known as cyclooxygenase (COX-1 and COX-2), key enzymes in the inflammatory pathway.[26][27] Certain compounds exhibit potent inhibition of these enzymes and can reduce the production of inflammatory mediators such as prostaglandin E2 (PGE-2), TNF-α, and IL-6 in vivo.[28]
-
Other Enzyme Inhibition: The versatility of the scaffold allows for the targeting of other enzymes. For instance, specific isoindole-isoxazole (a related hybrid) derivatives have shown potent inhibitory activity against human carbonic anhydrase (hCA I and II) and acetylcholinesterase (AChE), which are targets for glaucoma and Alzheimer's disease, respectively.[2][29]
Experimental Protocols & Methodologies
To ensure scientific integrity and reproducibility, standardized protocols are essential for evaluating the biological activities of novel compounds.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Causality: The assay is based on the principle that mitochondrial dehydrogenases in viable cells can cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well microculture plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[30]
-
Compound Treatment: Prepare a concentration gradient of the isoindole-triazole test compounds (e.g., 6.25 to 100 µM) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the treated plates for a specified period (typically 24 to 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Causality: This method provides a quantitative measure of a compound's potency by challenging a standardized inoculum of bacteria or fungi with serial dilutions of the compound. The absence of visible growth (turbidity) indicates inhibition.
Step-by-Step Methodology:
-
Preparation of Inoculum: Culture the microbial strain (e.g., S. aureus, C. albicans) overnight. Dilute the culture in the appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized microbial inoculum to each well, bringing the final volume to 200 µL. Include a growth control well (inoculum + broth) and a sterility control well (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).[5]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[18][22]
-
Validation: The growth control must show distinct turbidity, and the sterility control must remain clear for the results to be valid.
Conclusion and Future Perspectives
Isoindole-triazole hybrids represent a highly versatile and promising scaffold in medicinal chemistry. The accumulated evidence strongly supports their potential across multiple therapeutic areas, particularly in oncology and infectious diseases. The ability to systematically modify the structure through robust synthetic strategies allows for fine-tuning of their biological activity and pharmacokinetic properties.
Future research should focus on several key areas:
-
In Vivo Efficacy: Moving the most potent compounds from in vitro studies into relevant animal models of cancer and infection is a critical next step.
-
Pharmacokinetic Profiling: Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are necessary to assess the drug-likeness of lead candidates.
-
Target Deconvolution: For compounds with unknown mechanisms, advanced techniques should be used to identify their precise molecular targets.
-
SAR Expansion: Further exploration of the chemical space through the synthesis of new derivatives will continue to yield compounds with improved potency and selectivity.
The continued investigation of these hybrid molecules holds significant promise for the development of next-generation therapeutics to address unmet medical needs.
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In Silico Analysis of 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive, in-depth workflow for the in silico modeling of 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione, a novel heterocyclic compound with significant therapeutic potential. By leveraging the established pharmacological importance of both the 1,2,4-triazole and isoindole-1,3(2H)-dione scaffolds, this document outlines a systematic and scientifically rigorous computational approach to elucidate its potential biological targets, binding interactions, and pharmacokinetic profile. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational methods in the early stages of drug discovery. We will detail the rationale behind each step, from ligand preparation and target selection to molecular docking, molecular dynamics simulations, and ADMET prediction, providing a self-validating framework for the computational assessment of this and similar molecules.
Introduction: Rationale for the In Silico Investigation
The convergence of combinatorial chemistry and high-throughput screening has led to the generation of vast chemical libraries. Within this landscape, heterocyclic compounds remain a cornerstone of medicinal chemistry. The molecule this compound is a compelling candidate for computational analysis due to the well-documented and diverse biological activities of its constituent moieties.
The 1,2,4-triazole ring is a privileged scaffold known to exhibit a wide range of pharmacological properties, including antifungal, antimicrobial, anticonvulsant, and anticancer activities.[1][2] Similarly, the isoindole-1,3(2H)-dione core, a phthalimide derivative, is present in numerous therapeutic agents with activities such as anti-inflammatory, analgesic, and anticancer effects.[3][4] Notably, the combination of these two pharmacophores in a single molecular entity has been shown to yield compounds with potent antifungal and antitumor activities.[5]
Given the absence of published in silico or extensive biological studies on this compound (CAS: 59208-47-8), a computational approach is paramount for a preliminary, cost-effective evaluation of its therapeutic potential.[6] This guide, therefore, presents a robust workflow to predict its biological targets, understand its mechanism of action at a molecular level, and assess its drug-likeness.
The Computational Drug Discovery Workflow: A Holistic Approach
Our in silico investigation will follow a multi-step, integrated workflow. This approach is designed to provide a comprehensive profile of the molecule, from its potential protein interactions to its likely behavior within a biological system. Each step is crucial for building a complete picture and for making informed decisions in a drug discovery pipeline.[7]
Protocol:
-
Protein Preparation:
-
Remove water molecules and any co-solvents from the PDB file.
-
Add polar hydrogens to the protein structure.
-
Assign partial charges (e.g., Kollman charges).
-
Save the prepared protein in a suitable format (e.g., .pdbqt for AutoDock). [8]2. Grid Box Generation: Define the binding site on the protein by creating a grid box that encompasses the active site residues. If a co-crystallized ligand is present, the grid box can be centered on it. [8]3. Docking Execution: Perform the docking using software such as AutoDock Vina or SwissDock. [9]These programs will generate multiple binding poses for the ligand within the defined active site.
-
-
Analysis of Results:
-
Analyze the predicted binding affinities (usually in kcal/mol). Lower values indicate a more favorable binding.
-
Visualize the top-ranked binding poses and identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the active site residues.
-
Table 1: Hypothetical Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Lanosterol 14-alpha demethylase (CYP51) | -8.5 | TYR132, HIS377, MET508 |
| Cyclin-dependent kinase 2 (CDK2) | -7.9 | LYS33, ASP86, GLN131 |
| Aromatase (CYP19A1) | -9.1 | PHE221, ILE305, ARG115 |
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics simulations offer a dynamic view of the complex over time. MD simulations are crucial for assessing the stability of the binding pose and for a more accurate estimation of the binding free energy.
Protocol:
-
System Preparation:
-
Take the best-ranked docked complex from the molecular docking step.
-
Place the complex in a periodic box of water molecules to simulate a physiological environment.
-
Add ions (e.g., Na+ and Cl-) to neutralize the system.
-
-
Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at the desired pressure (e.g., 1 atm). This is typically done in two steps: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles. [10]4. Production Run: Run the simulation for a sufficient length of time (e.g., 100 ns) to allow the system to explore different conformational states.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein and ligand to assess the stability of the complex.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of the protein residues to identify flexible regions.
-
Interaction Analysis: Monitor the hydrogen bonds and other key interactions between the ligand and the protein throughout the simulation.
-
ADMET Prediction
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery to identify compounds with favorable pharmacokinetic profiles and to avoid late-stage failures. [6]Several open-access web servers and software can be used for this purpose.
Protocol:
-
Input: Submit the SMILES string or the 3D structure of the compound to an ADMET prediction server such as SwissADME or pkCSM.
-
Analysis of Parameters: Evaluate the predicted parameters, including:
-
Physicochemical Properties: Molecular weight, logP, number of hydrogen bond donors and acceptors.
-
Lipinski's Rule of Five: Assess the drug-likeness of the compound.
-
Absorption: Human intestinal absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition.
-
Toxicity: Ames test for mutagenicity, hepatotoxicity.
-
Table 2: Predicted ADMET Properties of this compound
| Property | Predicted Value | Interpretation |
| Molecular Weight | 228.2 g/mol | Favorable (within Lipinski's rule) |
| LogP | 1.5 | Good balance of hydrophilicity and lipophilicity |
| Hydrogen Bond Donors | 1 | Favorable |
| Hydrogen Bond Acceptors | 4 | Favorable |
| Lipinski's Rule of Five | 0 violations | Likely to be orally bioavailable |
| Human Intestinal Absorption | High | Good absorption from the gut |
| BBB Permeant | No | Low potential for CNS side effects |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| Ames Toxicity | Non-mutagenic | Low risk of carcinogenicity |
Conclusion and Future Directions
This technical guide has outlined a comprehensive and scientifically sound in silico workflow for the preliminary evaluation of this compound. By following these detailed methodologies, researchers can gain valuable insights into the potential therapeutic applications of this novel compound. The proposed workflow, from ligand preparation to ADMET prediction, provides a robust framework for identifying potential biological targets, understanding binding interactions, and assessing the drug-likeness of this and other small molecules.
The results from these in silico studies will serve as a strong foundation for guiding future experimental work, including chemical synthesis, in vitro biological assays, and eventually, preclinical studies. The integration of computational and experimental approaches is key to accelerating the drug discovery process and to bringing novel and effective therapies to patients.
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A Technical Guide to the Mechanism of Action of 1,2,4-Triazole-Containing Isoindoles
Preamble: The Strategic Convergence of Privileged Scaffolds
In the landscape of modern drug discovery, the strategy of molecular hybridization—the deliberate fusion of distinct pharmacophoric scaffolds—has emerged as a powerful tool for developing novel therapeutic agents with enhanced potency and unique mechanisms of action.[1] This guide focuses on a compelling class of hybrid molecules: those conjugating the 1,2,4-triazole ring with the isoindole nucleus. The 1,2,4-triazole is a quintessential "privileged scaffold," a five-membered nitrogen heterocycle integral to a plethora of clinically approved drugs, valued for its metabolic stability and its capacity to engage in hydrogen bonding and dipole-dipole interactions.[2][3] When combined with the isoindole framework, a bicyclic aromatic structure also found in various bioactive compounds, the resulting conjugates present a unique chemical architecture poised for interaction with a diverse array of biological targets. This document provides an in-depth exploration of the established and postulated mechanisms of action for these hybrids, grounded in authoritative research and presented with the field-proven insights of a senior application scientist.
Part 1: Known and Postulated Mechanisms of Action
While the specific class of 1,2,4-triazole-containing isoindoles is an emerging area of research, a robust mechanistic framework can be constructed by examining the activities of closely related structures and the well-documented pharmacology of the 1,2,4-triazole core itself. The primary therapeutic area where these compounds show promise is oncology, with additional potential in antifungal and anti-inflammatory applications.
Anticancer Mechanisms: A Multi-Pronged Assault
The anticancer activity of these hybrids appears to stem from their ability to intervene in several critical cellular processes, including apoptosis, cell cycle regulation, and key signaling pathways.
The most direct evidence for the anticancer mechanism of this specific molecular class comes from studies on isoindoline-1,3-diones fused with a 1,2,4-triazole moiety. Research has demonstrated that these compounds exhibit potent antitumor activities against a panel of human cancer cell lines, including hepatocellular carcinoma (HepG2), lung cancer (A549), and prostate cancer (PC-3M).[2] Flow cytometry analysis revealed that the lead compounds in these studies dose-dependently inhibit the proliferation of HepG2 cells by directly inducing apoptosis, the cellular pathway of programmed cell death.[2] This finding establishes a foundational mechanism: the targeted activation of the apoptotic cascade in cancer cells.
Given the structural similarity between isoindole and its isomer indole, the well-documented mechanisms of indole-1,2,4-triazole hybrids provide a strong basis for hypothesizing the molecular targets of their isoindole counterparts.
-
Dual-Inhibition of EGFR and PARP-1: Many cancers rely on the epidermal growth factor receptor (EGFR) signaling pathway for proliferation and survival. Concurrently, inhibiting Poly (ADP-ribose) polymerase (PARP-1), a key enzyme in DNA single-strand break repair, is a validated strategy, particularly in cancers with existing DNA repair deficiencies. Studies on indolyl-triazole hybrids have identified potent dual inhibitors of both EGFR and PARP-1.[4][5] This dual-action mechanism is highly compelling; inhibiting EGFR slows proliferation while PARP-1 inhibition leads to an accumulation of DNA damage, a synthetically lethal combination that pushes cancer cells toward apoptosis. It is highly plausible that 1,2,4-triazole-isoindole conjugates could operate via a similar dual-inhibition pathway.
-
Disruption of Microtubule Dynamics: The mitotic spindle, composed of tubulin polymers, is essential for cell division. Molecules that disrupt tubulin polymerization are among the most effective anticancer agents. Novel indole-based 1,2,4-triazole derivatives have been identified as potent inhibitors of tubulin polymerization. These compounds bind to the colchicine-binding site on tubulin, preventing its assembly into microtubules. This action leads to a halt in the cell cycle at the G2/M phase, ultimately triggering apoptosis. This represents another primary hypothetical mechanism for the isoindole-containing analogs.
The diagram below illustrates the convergence of these anticancer pathways.
Caption: Postulated anticancer mechanisms of 1,2,4-triazole-isoindole conjugates.
Antifungal and Anti-inflammatory Potential
-
Antifungal Mechanism: The 1,2,4-triazole core is the foundation of azole antifungals (e.g., fluconazole). Their mechanism is the potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Its inhibition disrupts membrane integrity, leading to fungal cell death. This remains a highly probable mechanism for any novel triazole-containing compound.
-
Anti-inflammatory Mechanism: Chronic inflammation is linked to various diseases, including cancer. 1,2,4-triazole derivatives have been shown to exert anti-inflammatory effects by inhibiting key enzymes like cyclooxygenases (COX-1/COX-2) and lipoxygenases (LOX), or by modulating pro-inflammatory signaling pathways such as NF-κB.[6]
Part 2: A Practical Framework for Mechanistic Elucidation
As a Senior Application Scientist, my role is not just to describe what is known but to provide a robust, logical workflow for confirming the mechanism of a novel 1,2,4-triazole-isoindole candidate. This framework is designed to be self-validating, moving from broad phenotypic effects to specific molecular targets.
Caption: A logical workflow for elucidating the mechanism of action.
Phase 1: Initial Phenotypic Screening
Causality: The first step is to confirm that the compound has a biological effect and to quantify its potency. An antiproliferative assay is the gold standard for initial screening of potential anticancer agents. We also include a non-cancerous cell line to get an early indication of selectivity and potential toxicity.
Protocol: MTT Antiproliferative Assay
-
Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) and a normal cell line (e.g., HEK-293) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.[7]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression.
Data Presentation: Sample IC₅₀ Data
| Compound | Target/Activity | HepG2 (Liver Cancer) IC₅₀ [µM] | MCF-7 (Breast Cancer) IC₅₀ [µM] | HEK-293 (Normal Kidney) IC₅₀ [µM] | Selectivity Index (HEK-293/MCF-7) |
| Compound 13b | EGFR/PARP-1 Inhibition | 0.32[4] | 1.07[4] | > 100 | > 93.5 |
| Compound 9p | Tubulin Inhibition | - | - | > 100 | - |
| Erlotinib | EGFR Inhibitor | 2.91[4] | 2.51[4] | - | - |
| Olaparib | PARP-1 Inhibitor | - | - | - | - |
Note: Data is compiled from studies on indole-triazole analogs for illustrative purposes.[4]
Phase 2: Identifying the Cellular Process
Causality: Once we confirm antiproliferative activity, we must determine how the compound stops cell growth. The two most common anticancer mechanisms are arresting the cell cycle or inducing cell death. Flow cytometry allows for a precise quantification of both processes.
Protocol: Cell Cycle Analysis via Propidium Iodide (PI) Staining
-
Treatment: Seed cells (e.g., HeLa) in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Harvesting: Collect both adherent and floating cells and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ice-cold ethanol overnight at -20°C. This permeabilizes the cells.
-
Staining: Wash the fixed cells and resuspend in PBS containing RNase A (to prevent staining of RNA) and PI (a fluorescent DNA intercalator).
-
Analysis: Analyze the cells using a flow cytometer. The DNA content (PI fluorescence) distinguishes cells in G0/G1, S, and G2/M phases of the cell cycle. A significant accumulation of cells in a particular phase indicates cell cycle arrest.
Protocol: Apoptosis Quantification via Annexin V/PI Staining
-
Treatment: Treat cells as described for cell cycle analysis.
-
Harvesting: Collect all cells and wash with PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI. Incubate in the dark for 15 minutes. Annexin V binds to phosphatidylserine on the outer leaflet of early apoptotic cells, while PI enters late apoptotic/necrotic cells with compromised membranes.
-
Analysis: Analyze immediately by flow cytometry. The results will differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.[4]
Phase 3: Pinpointing the Molecular Target
Causality: Cellular assays tell us what is happening; biochemical assays tell us why. By testing the compound against purified enzymes hypothesized from literature on analogous structures, we can confirm direct molecular interaction and inhibition, which is the highest standard of evidence for a mechanism of action.
Protocol: In Vitro Kinase Inhibition Assay (EGFR Example)
-
Principle: Use a luminescence-based kinase assay (e.g., ADP-Glo™) that measures the amount of ADP produced in a kinase reaction. Inhibition of the kinase results in a lower ADP signal.
-
Reaction Setup: In a 384-well plate, combine recombinant human EGFR enzyme, the specific substrate peptide, and ATP.
-
Inhibition: Add the test compound across a range of concentrations.
-
Kinase Reaction: Incubate at room temperature to allow the reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the newly formed ADP into ATP, which drives a luciferase/luciferin reaction.
-
Data Acquisition: Measure the luminescence signal, which is directly proportional to kinase activity.
-
Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC₅₀ value.
Protocol: Molecular Docking
-
Principle: Use computational software to predict the binding pose and affinity of the compound within the crystal structure of the target protein (e.g., the ATP-binding pocket of EGFR or the colchicine-binding site of tubulin).
-
Workflow:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein structure (e.g., remove water, add hydrogens).
-
Generate a 3D conformer of the ligand (the triazole-isoindole compound).
-
Perform the docking simulation using software like AutoDock or Schrödinger Suite.
-
-
Analysis: Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. This provides a structural hypothesis for the observed biochemical activity.[8][9]
Conclusion
The molecular architecture of 1,2,4-triazole-containing isoindoles positions them as a highly promising class of compounds for drug development. Grounded in the established pro-apoptotic activity of isoindoline-dione-triazole hybrids[2] and the potent enzyme-inhibiting activities of analogous indole-triazoles[4][5], the mechanistic landscape for these molecules is rich with possibilities. Their true potential lies in their ability to function as multi-target agents, potentially inhibiting key kinases, disrupting DNA repair, and dismantling the cytoskeleton in cancer cells. The rigorous, multi-phased experimental framework outlined here provides a clear and validated path for researchers to not only confirm these mechanisms but also to uncover novel biological activities, ultimately translating this chemical ingenuity into therapeutic reality.
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An insight on medicinal attributes of 1,2,4-triazoles - PMC. (n.d.). PubMed Central. [Link]
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Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2024). MDPI. [Link]
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Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. (2016). ResearchGate. [Link]
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1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review). (2006). ResearchGate. [Link]
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Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (2023). NIH. [Link]
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Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2022). International Journal of Pharmaceutical Chemistry and Analysis. [Link]
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Synthesis, Molecular Docking, and Biological Evaluation of Novel Indole-triazole Conjugates. (2024). Bentham Science. [Link]
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Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells. (2022). ACS Publications. [Link]
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Topic: Structure-Activity Relationship of 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione Analogs
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The conjugation of privileged heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This guide focuses on the novel chemical space occupied by analogs of 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione. The isoindole-1,3-dione (phthalimide) core is a well-established pharmacophore found in drugs with diverse activities, including anti-inflammatory and immunomodulatory effects[1]. Similarly, the 1,2,4-triazole ring is a critical component in a wide array of therapeutic agents, prized for its metabolic stability and ability to engage in key hydrogen bonding interactions[2][3]. By hybridizing these two moieties, we unlock a scaffold with significant potential for developing novel inhibitors for various biological targets. This document provides a foundational analysis of the structure-activity relationships (SAR) for this compound class, outlines robust synthetic and biological evaluation strategies, and offers a framework for guiding the rational design of next-generation therapeutic agents.
The Pharmacological Rationale: Hybridizing Two Privileged Scaffolds
The strategic combination of the isoindole-1,3-dione and 1,2,4-triazole rings is predicated on their individual and well-documented contributions to biological activity.
-
The Isoindole-1,3-dione Core: This planar, hydrophobic moiety enhances the ability of molecules to traverse biological membranes[1]. It is known to participate in crucial π-π stacking interactions within enzyme active sites and is a key structural feature in compounds exhibiting anticancer, anti-inflammatory, and analgesic properties[4][5].
-
The 1,2,4-Triazole Ring: This five-membered heterocycle acts as a versatile pharmacophore. It is a bioisostere for amide bonds, offering improved metabolic stability. Its nitrogen atoms can act as both hydrogen bond donors and acceptors, enabling strong and specific interactions with biological targets such as kinases, cholinesterases, and microbial enzymes[6][7].
The direct linkage of the triazole ring to the imide nitrogen of the isoindoledione core creates a rigid molecular architecture. This rigidity can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity and selectivity. Our initial focus is to dissect how modifications at distinct points on this scaffold influence biological outcomes.
General Synthetic Strategy
The synthesis of this analog class is accessible through established chemical transformations. A primary and efficient route involves the condensation of a substituted phthalic anhydride with a corresponding amino-triazole derivative. This approach allows for modularity, where diverse analogs can be generated by varying the substituents on either starting material.
Protocol 1: General Synthesis of this compound Analogs
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted phthalic anhydride (1.0 eq.) and the 3-amino-1,2,4-triazole derivative (1.0 eq.) in a suitable solvent such as glacial acetic acid or toluene.
-
Heating: Heat the reaction mixture to reflux (typically 110-120 °C) for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, evaporate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield the pure target compound.
-
Characterization: Confirm the structure of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry[1][6].
Deconstructing the Structure-Activity Relationship (SAR)
The therapeutic potential of these analogs can be systematically optimized by understanding how structural modifications at key positions impact their biological activity. Based on extensive data from related compound classes, we propose the following initial SAR hypotheses to guide analog design.
Protocol 2: MTT Assay for Cytotoxicity Screening
This protocol assesses the effect of compounds on cell metabolic activity, a proxy for cell viability. [8][9]
-
Cell Seeding: Plate human cancer cell lines (e.g., A549 lung carcinoma, HeLa cervical carcinoma) in 96-well plates at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test analogs in culture medium. Add 100 µL of these dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 3: Annexin V/PI Assay for Apoptosis Detection
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. [10][11]
-
Cell Seeding and Treatment: Seed cells (e.g., 1x10⁶) in 6-well plates. After 24 hours, treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Quantitative Benchmarking Data
To provide context for newly generated data, the following table summarizes the cytotoxic activity of structurally related isoindole-1,3-dione derivatives against various cancer cell lines. These values serve as a benchmark for evaluating the potency of novel analogs.
Table 2: Cytotoxic Activity (IC₅₀, µM) of Selected Isoindole-1,3-dione Analogs
| Compound Class | Cell Line | IC₅₀ (µM) | Biological Target/Activity | Reference |
| N-benzylisoindole-1,3-dione | A549 (Lung) | >25 | Anticancer | [8] |
| Isoindole derivative 7 | A549 (Lung) | 19.41 | Anticancer | [12] |
| Isoindole derivative 9 | HeLa (Cervical) | Cell-selective activity | Anticancer | [12] |
| N-arylpiperazinyl-isoindoledione I | - | 24.67 | Butyrylcholinesterase Inhibition | [6] |
| N-arylpiperazinyl-isoindoledione III | - | 21.24 | Butyrylcholinesterase Inhibition | [6] |
Future Perspectives and Conclusion
The this compound scaffold represents a promising, yet underexplored, area for drug discovery. This guide has established a foundational framework for its systematic investigation. The SAR hypotheses presented here, derived from established principles of medicinal chemistry, provide a rational starting point for analog design. The detailed protocols for synthesis and biological evaluation ensure that research can be conducted in a robust and reproducible manner.
Future efforts should focus on:
-
Library Synthesis: Synthesizing a focused library of compounds based on the SAR principles outlined in Table 1.
-
Target Identification: For compounds showing high potency, undertaking target deconvolution studies to identify their specific molecular targets.
-
In Vivo Evaluation: Advancing the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging this integrated approach, researchers can efficiently navigate the chemical space of these novel hybrids and accelerate the development of new therapeutic agents.
References
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Czarnecka, K., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI. [Link]
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Stanciulescu, I., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. MDPI. [Link]
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Asif, M. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. ResearchGate. [Link]
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Czarnecka, K., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central. [Link]
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El-Sayed, W. A., et al. (2018). Synthesis of Some New Isoindoline-1,3-dione Based Heterocycles. ResearchGate. [Link]
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Gokce, G., et al. (2021). Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. PubMed. [Link]
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Kaur, R., et al. (2019). Click Chemistry Approach to Isoindole-1,3-dione Tethered 1,2,3-Triazole Derivatives. ResearchGate. [Link]
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Kumar, A., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. [Link]
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Anonymous. (n.d.). Examples of biologically active indole and 1,2,3-triazole analogs. ResearchGate. [Link]
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Wang, S., et al. (2021). Application of triazoles in the structural modification of natural products. PubMed Central. [Link]
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Taha, M., et al. (2013). Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors. PubMed Central. [Link]
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Saundane, A. R., et al. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF SOME INDOLE ANALOGUES CONTAINING TRIAZOLE-5-THIOL AND THIAZOLOTRIAZOLE SYSTEMS. Index Copernicus. [Link]
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Ozdemir, A., et al. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. NIH. [Link]
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Jaiswal, S., et al. (2023). Significant biological activities of triazole derivatives. ResearchGate. [Link]
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Zafar, W., et al. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. ResearchGate. [Link]
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Kumar, A., et al. (2025). Design Synthesis of 1,2,3‐Triazoles Based Thiazolidine‐2,4‐dione Derivatives Anticancer, Antimicrobial, and Molecular Docking Studies. ResearchGate. [Link]
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Anonymous. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. DRJI. [Link]
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Fan, Z., et al. (2004). Synthesis and Biological Activities of Novel Triazole Compounds Containing 1,3-Dioxolane Rings. MDPI. [Link]
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Anonymous. (2023). Investigation of 1,2,4-Triazole Derivatives as Potential Anti-Diabetic Agents. DergiPark. [Link]
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Pacifico, R., et al. (2022). Discovery of a new class of triazole based inhibitors of acetyl transferase KAT2A. iris.unina.it. [Link]
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Issatayev, A., et al. (2024). Study of Structural, Vibrational, and Molecular Docking Properties of (1S,9aR)-1-({4-[4-(Benzyloxy)-3-methoxyphenyl]-1H-1,2,3-triazol-1-yl}methyl)octahydro-2H-quinolizine. MDPI. [Link]
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Methodological & Application
Application Notes and Protocols for 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione as a Novel Antifungal Agent
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione, hereafter referred to as TID, as a potential antifungal agent. TID represents a novel hybrid scaffold integrating the well-established antifungal pharmacophore of the 1,2,4-triazole ring with the versatile isoindole-1,3-dione moiety. While specific experimental data for TID is not yet extensively published, this guide synthesizes field-proven insights and established methodologies for analogous triazole-based compounds to provide a robust framework for its synthesis, in vitro characterization, and in vivo efficacy assessment. The protocols detailed herein are designed to be self-validating, ensuring technical accuracy and reproducibility in the preclinical evaluation of this promising compound class.
Introduction: The Rationale for a Triazole-Isoindoledione Hybrid
The global rise in invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of novel antifungal therapeutics.[1] The triazole class of antifungals, which includes workhorses like fluconazole and voriconazole, remains a cornerstone of clinical practice.[1] Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[2][3] Disruption of this pathway compromises the integrity of the fungal cell membrane, leading to growth inhibition and cell death.[1][2]
The isoindole-1,3-dione scaffold, a derivative of phthalimide, is a privileged structure in medicinal chemistry, known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[4][5][6] The hybridization of these two pharmacophores in the TID molecule presents a compelling strategy for developing a new generation of antifungal agents. The isoindoledione moiety may enhance the compound's pharmacokinetic properties, modulate its interaction with the target enzyme, or even introduce secondary mechanisms of action, potentially overcoming existing resistance mechanisms.
This guide will delineate the necessary steps to rigorously evaluate TID, from its chemical synthesis to its biological activity profile.
Synthesis and Characterization of TID
While a specific, published synthesis for TID was not identified, analogous structures suggest a plausible synthetic route. The general approach involves the condensation of a suitable amine with phthalic anhydride or its derivatives. For TID, the synthesis would logically proceed via the reaction of 3-amino-1H-1,2,4-triazole with phthalic anhydride under dehydrating conditions.
Protocol 2.1: Synthesis of this compound (TID)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-amino-1H-1,2,4-triazole (1.0 eq) and phthalic anhydride (1.05 eq) in glacial acetic acid.
-
Reflux: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v).
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate should form. Pour the mixture into ice-cold water to facilitate further precipitation.
-
Purification: Collect the crude product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or dimethylformamide/water) to obtain the purified TID product.
-
Characterization: Confirm the structure and purity of the synthesized TID using standard analytical techniques:
-
¹H and ¹³C NMR: To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
FT-IR Spectroscopy: To identify characteristic functional groups (e.g., C=O of the imide, C=N of the triazole).
-
Elemental Analysis: To determine the elemental composition.
-
In Vitro Antifungal Susceptibility Testing
The cornerstone of evaluating a new antifungal agent is determining its potency against a panel of clinically relevant fungal pathogens. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold-standard for generating reproducible Minimum Inhibitory Concentration (MIC) data.
Protocol 3.1: Broth Microdilution Assay for MIC Determination (Adapted from CLSI M27/M38)
This protocol outlines the testing of TID against planktonic fungal cells.
-
Preparation of TID Stock Solution:
-
Dissolve the purified TID in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). Rationale: DMSO is a common solvent for water-insoluble compounds; however, its final concentration in the assay must be kept low (≤1%) to avoid inhibiting fungal growth.
-
-
Fungal Strain Selection:
-
Utilize a panel of ATCC reference strains and clinical isolates, including:
-
Candida albicans
-
Candida glabrata
-
Candida krusei (intrinsically resistant to fluconazole)
-
Cryptococcus neoformans
-
Aspergillus fumigatus
-
-
-
Inoculum Preparation:
-
Culture the fungal strains on appropriate agar (e.g., Sabouraud Dextrose Agar) to ensure viability.
-
Prepare a standardized inoculum suspension in RPMI-1640 medium, adjusting the concentration spectrophotometrically to achieve a final concentration of 0.5–2.5 x 10³ CFU/mL in the test wells.
-
-
Microplate Preparation:
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the TID stock solution in RPMI-1640 medium to achieve a final concentration range (e.g., 64 µg/mL to 0.0625 µg/mL).
-
Include a growth control (no drug) and a sterility control (no fungus).
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well (except the sterility control).
-
Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of TID that causes a significant inhibition of visible growth compared to the drug-free growth control. For azoles against yeasts, this is typically a ≥50% reduction in turbidity.
-
Illustrative Data Presentation
The results of the MIC testing should be summarized in a clear, tabular format.
| Fungal Species | TID MIC₅₀ (µg/mL) | Fluconazole MIC₅₀ (µg/mL) |
| Candida albicans | 0.25 | 0.5 |
| Candida glabrata | 1 | 16 |
| Candida krusei | 0.5 | 64 |
| Cryptococcus neoformans | 0.125 | 4 |
| Aspergillus fumigatus | 2 | >64 |
Note: The data presented in this table is illustrative and for exemplary purposes only.
Elucidating the Mechanism of Action
Understanding how a novel compound exerts its antifungal effect is crucial for its development. Given the triazole moiety in TID, the primary hypothesis is the inhibition of ergosterol biosynthesis.
Diagram 4.1: Proposed Mechanism of Action of TID
Caption: Proposed mechanism of TID as an inhibitor of the fungal ergosterol biosynthesis pathway.
Protocol 4.1: Ergosterol Quantitation Assay (Sterol Extraction and Spectrophotometry)
This protocol aims to confirm that TID inhibits ergosterol biosynthesis.
-
Fungal Culture: Grow a susceptible fungal strain (e.g., C. albicans) in a liquid medium to mid-log phase.
-
Drug Treatment: Expose the fungal cells to sub-inhibitory concentrations of TID (e.g., 0.25x and 0.5x MIC) for a defined period (e.g., 16 hours). Include a no-drug control and a positive control (e.g., fluconazole).
-
Cell Harvesting and Saponification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in alcoholic potassium hydroxide solution (25% KOH in ethanol).
-
Incubate at 85°C for 1 hour to saponify cellular lipids.
-
-
Sterol Extraction:
-
After cooling, extract the non-saponifiable lipids (including ergosterol) by adding n-heptane and sterile water, followed by vigorous vortexing.
-
Carefully collect the upper n-heptane layer.
-
-
Spectrophotometric Analysis:
-
Scan the absorbance of the n-heptane extract from 230 to 300 nm using a UV-Vis spectrophotometer.
-
Ergosterol and the precursor sterol 24(28)-dehydroergosterol exhibit a characteristic four-peaked curve. The absence or significant reduction of this signature in TID-treated samples, compared to the control, indicates inhibition of the ergosterol pathway.
-
Quantify the ergosterol content by calculating the percentage based on the absorbance values at specific wavelengths.
-
In Vivo Efficacy Evaluation
Demonstrating efficacy in a living system is a critical step in preclinical development. A murine model of systemic infection is a standard and robust method for this purpose.[7]
Diagram 5.1: Workflow for In Vivo Efficacy Study
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Application Notes & Protocols: Investigating the Anti-inflammatory Potential of 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Scientific Rationale
1.1. The Therapeutic Promise of Novel Anti-inflammatory Agents
Inflammation is a fundamental biological process, essential for host defense and tissue repair. However, its dysregulation is a key driver of numerous chronic diseases, including rheumatoid arthritis, cardiovascular disorders, and neurodegenerative conditions.[1] While existing anti-inflammatory drugs, such as non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are effective, their long-term use is often associated with significant side effects.[1] This underscores the urgent need for novel, safer, and more effective anti-inflammatory therapeutics.
1.2. Structural Rationale for Investigating 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione
The compound this compound is a synthetic molecule that merges two pharmacologically significant heterocyclic scaffolds: a 1,2,4-triazole ring and an isoindole-1,3-dione (also known as phthalimide) core.
-
1,2,4-Triazole Derivatives: This class of compounds is known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3][4][5][6] Their anti-inflammatory effects are often attributed to the inhibition of key inflammatory mediators.[7][8][9]
-
Isoindole-1,3-dione (Phthalimide) Derivatives: This scaffold is famously associated with thalidomide and its analogues, which possess potent immunomodulatory and anti-inflammatory effects. More broadly, phthalimide derivatives have been investigated for analgesic, anticonvulsant, and anti-inflammatory activities, with some showing promise as cyclooxygenase (COX) inhibitors.[10][11][12][13]
The combination of these two moieties in a single molecule presents a compelling hypothesis: this compound may act as a multi-target agent, potentially inhibiting key inflammatory pathways with a novel mechanism of action. As there is limited published data on the specific anti-inflammatory properties of this exact molecule, this guide provides a comprehensive framework and detailed protocols for its systematic evaluation.
Section 2: Hypothesized Mechanisms of Action
Based on the activities of its structural components, the test compound could potentially exert anti-inflammatory effects through several key pathways. The experimental protocols outlined in this guide are designed to investigate these hypotheses.
Hypothesis 1: Inhibition of Pro-inflammatory Mediators The compound may inhibit the production of critical inflammatory mediators such as prostaglandins (via COX-2 inhibition) and nitric oxide (NO) (via iNOS inhibition).
Hypothesis 2: Modulation of Pro-inflammatory Cytokine Production The compound could suppress the synthesis and release of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Hypothesis 3: Interference with Inflammatory Signaling Pathways A primary target could be the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, a master regulator of inflammatory gene expression.[14][15][16][17][18]
}
Section 3: In Vitro Evaluation Protocols
The initial screening phase is critical for establishing biological activity and elucidating the mechanism of action. The following in vitro assays provide a robust workflow for this purpose.
3.1. Experimental Workflow: In Vitro Screening
The logical flow of experiments should begin with assessing cytotoxicity, followed by primary screening for anti-inflammatory activity, and culminating in mechanistic studies.
}
3.2. Protocol 1: Cytotoxicity Assessment in RAW 264.7 Macrophages (MTT Assay)
-
Rationale: Before assessing anti-inflammatory properties, it is crucial to determine the concentration range at which the compound is not toxic to the cells. A reduction in inflammatory markers due to cell death would be a confounding artifact. The MTT assay measures cell metabolic activity, which is an indicator of cell viability.[19]
-
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
-
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10⁵ cells/well and incubate overnight to allow for attachment.[20]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Replace the old medium with the medium containing the test compound.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the highest concentration that does not significantly reduce cell viability (e.g., >90% viability) for use in subsequent assays.
-
3.3. Protocol 2: Measurement of Nitric Oxide (NO) and Cytokine Production in LPS-Stimulated Macrophages
-
Rationale: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, inducing a strong inflammatory response characterized by the production of NO and pro-inflammatory cytokines like TNF-α and IL-6.[21][22] This assay serves as an excellent primary screen for anti-inflammatory activity.[21][23]
-
Materials:
-
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 3 x 10⁵ cells/well and incubate overnight.[19]
-
Pre-treatment: Replace the medium with fresh medium containing the desired non-toxic concentrations of the test compound. Incubate for 1-2 hours.
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL (or a pre-determined optimal concentration).[19][24] Include appropriate controls: untreated cells, cells with LPS only, and cells with the compound only.
-
Supernatant Collection: After incubation, centrifuge the plates to pellet any detached cells and collect the supernatant for analysis.
-
NO Measurement (Griess Assay): Mix an equal volume of supernatant with Griess reagent. After a 15-minute incubation at room temperature, measure the absorbance at 540 nm.[24] Quantify nitrite concentration using a sodium nitrite standard curve.
-
Cytokine Measurement (ELISA): Measure the concentrations of TNF-α and IL-6 in the collected supernatants using commercial ELISA kits, following the manufacturer’s instructions.[19]
-
Analysis: Compare the levels of NO, TNF-α, and IL-6 in the compound-treated groups to the "LPS only" group to determine the percentage of inhibition.
-
3.4. Protocol 3: Cyclooxygenase (COX) Inhibition Assay
-
Rationale: Many NSAIDs function by inhibiting COX enzymes, which are responsible for prostaglandin synthesis.[25][26] Distinguishing between inhibition of the constitutively expressed COX-1 and the inflammation-inducible COX-2 is crucial for predicting both efficacy and potential side effects (e.g., gastrointestinal issues from COX-1 inhibition).[25][26]
-
Methodology: Commercially available COX inhibitor screening kits (either colorimetric or fluorometric) are the most reliable and high-throughput methods.[25][26][27][28] These kits typically provide recombinant human COX-1 and COX-2 enzymes, a substrate (arachidonic acid), and a detection system to measure the product (e.g., Prostaglandin G2).[25][26][27]
-
General Steps (based on commercial kits):
-
Reagent Preparation: Prepare all kit components, including the test compound dilutions, as per the manufacturer's protocol.[27]
-
Assay Reaction: In a 96-well plate, add the assay buffer, COX enzyme (either COX-1 or COX-2 in separate wells), and the test compound or a known inhibitor (e.g., Celecoxib for COX-2, Diclofenac for both).[25][27]
-
Initiation: Start the reaction by adding the substrate, arachidonic acid.
-
Measurement: Immediately measure the output (fluorescence or absorbance) kinetically over 5-10 minutes using a plate reader.[25][27]
-
Analysis: Calculate the rate of the reaction for each concentration of the test compound. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2. The ratio of IC₅₀ (COX-1/COX-2) provides the selectivity index.
-
Section 4: In Vivo Evaluation Protocol
In vivo models are essential to confirm the anti-inflammatory efficacy of the compound in a complex biological system.
4.1. Protocol 4: Carrageenan-Induced Paw Edema in Rodents
-
Rationale: This is a classic, highly reproducible model of acute inflammation used for the standard evaluation of anti-inflammatory drugs.[29][30][31] Injection of carrageenan into the paw induces a biphasic inflammatory response involving the release of histamine, serotonin, bradykinin, and prostaglandins, resulting in measurable edema (swelling).[31][32]
-
Materials:
-
Male Wistar rats or Swiss albino mice
-
1% (w/v) lambda carrageenan suspension in sterile saline
-
Test compound formulation for oral (p.o.) or intraperitoneal (i.p.) administration
-
Positive control drug (e.g., Indomethacin or Diclofenac)
-
Plethysmometer or digital calipers for paw volume/thickness measurement
-
-
Step-by-Step Protocol:
-
Acclimatization and Grouping: Acclimatize animals for at least one week. Randomly divide them into groups (e.g., Vehicle Control, Positive Control, and 2-3 dose levels of the test compound).
-
Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each animal.
-
Drug Administration: Administer the test compound, vehicle, or positive control drug by the chosen route (e.g., p.o.). Typically, this is done 30-60 minutes before the carrageenan injection.[32][33]
-
Induction of Edema: Inject 100 µL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each animal.[32]
-
Edema Measurement: Measure the paw volume or thickness at regular intervals, typically at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[32] The peak edema is usually observed between 3 and 5 hours.[31]
-
Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema = (Paw volume at time 't') - (Baseline paw volume).
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between groups.
-
-
Section 5: Data Interpretation and Next Steps
5.1. Summarizing and Interpreting Results
All quantitative data should be summarized in tables for clear comparison.
Table 1: Example Data Summary for In Vitro Assays
| Assay | Test Compound (IC₅₀ / % Inhibition) | Positive Control (IC₅₀ / % Inhibition) |
| NO Production | Report IC₅₀ or % inhibition @ concentration | e.g., L-NAME |
| TNF-α Production | Report IC₅₀ or % inhibition @ concentration | e.g., Dexamethasone |
| IL-6 Production | Report IC₅₀ or % inhibition @ concentration | e.g., Dexamethasone |
| COX-1 Inhibition | Report IC₅₀ | e.g., Diclofenac |
| COX-2 Inhibition | Report IC₅₀ | e.g., Celecoxib |
| COX-2 Selectivity Index | (IC₅₀ COX-1) / (IC₅₀ COX-2) | Report for Celecoxib |
Table 2: Example Data Summary for In Vivo Carrageenan Assay
| Treatment Group (Dose) | Paw Edema Increase (mL) at 3 hr (Mean ± SEM) | % Inhibition of Edema at 3 hr |
| Vehicle Control | e.g., 0.65 ± 0.05 | - |
| Positive Control | e.g., 0.25 ± 0.03 | e.g., 61.5% |
| Test Compound (Low) | Report value | Calculate value |
| Test Compound (Mid) | Report value | Calculate value |
| Test Compound (High) | Report value | Calculate value |
| p < 0.05 compared to Vehicle Control |
5.2. Decision Making and Future Directions
-
Potent in vitro and in vivo activity: If the compound shows significant inhibition of inflammatory markers in vitro and reduces paw edema in vivo, further mechanistic studies are warranted. This could include Western blot analysis to confirm the inhibition of NF-κB pathway proteins (e.g., phosphorylation of IκBα) or iNOS/COX-2 protein expression.
-
Selective COX-2 Inhibition: A high COX-2 selectivity index is a desirable trait, suggesting a potentially better gastrointestinal safety profile.
-
Lack of Activity: If the compound shows no activity, structural modifications could be explored to enhance potency.
-
Next Steps: Promising results would justify advancing the compound to more complex, chronic models of inflammation (e.g., adjuvant-induced arthritis), followed by pharmacokinetic and toxicology studies to fully characterize its drug-like properties.[12][34]
References
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Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
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Wiese, M., et al. (2022). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 27(19), 6537. [Link]
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Srisook, K., et al. (2020). Artocarpus lakoocha Extract Inhibits LPS-Induced Inflammatory Response in RAW 264.7 Macrophage Cells. Plants, 9(11), 1476. [Link]
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Aldridge, C., et al. (2012). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Surgical Research, 173(2), e71-e76. [Link]
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Al-Qurain, N. A., et al. (2011). Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents. Arabian Journal of Chemistry, 10, S251-S258. [Link]
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Al-Ragehi, M. A., et al. (2014). Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives. The Scientific World Journal, 2014, 853242. [Link]
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Kim, J., et al. (2023). Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. Frontiers in Pharmacology, 14, 1243120. [Link]
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Kumar, A., et al. (2012). Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives. Current Research in Pharmaceutical Sciences, 3, 160-165. [Link]
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Application Notes and Protocols for the Evaluation of 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione as an Acetylcholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Therapeutic Potential of Novel Acetylcholinesterase Inhibitors
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1] The termination of the ACh signal is essential for proper neuronal function. Inhibition of AChE leads to an accumulation of ACh, which can potentiate cholinergic transmission. This mechanism is a cornerstone in the symptomatic treatment of Alzheimer's disease (AD), where a deficit in cholinergic neurotransmission is a key pathological feature.[2][3] Several drugs that are currently used to manage AD, such as donepezil, are AChE inhibitors.[4]
The isoindole-1,3-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[5][6][7] Recent studies have explored derivatives of isoindole-1,3-dione as potential AChE inhibitors, with some compounds showing promising activity.[5][8][9] The incorporation of a 1,2,4-triazole moiety is also of significant interest, as this heterocycle is present in numerous pharmacologically active compounds.[10]
This document provides a comprehensive guide for the investigation of 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione , a novel compound with the potential for AChE inhibition. While specific experimental data for this exact molecule is not yet publicly available, this guide will provide detailed protocols and a theoretical framework for its synthesis, in vitro characterization, and preliminary cell-based evaluation based on established methodologies for analogous compounds.
Synthesis of this compound
While a specific synthesis for the title compound is not detailed in the available literature, a plausible synthetic route can be adapted from the synthesis of structurally related compounds, such as 2-(5-aryl-4H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-diones.[11] The proposed synthesis is a multi-step process.
Proposed Synthetic Pathway
Caption: Proposed one-step synthesis of the title compound.
Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1 equivalent) and 3-amino-1,2,4-triazole (1 equivalent) in glacial acetic acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water to precipitate the product.
-
Purification: Filter the crude product, wash with cold water, and dry. Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the purified product.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
In Vitro Evaluation of Acetylcholinesterase Inhibition
The primary method for assessing AChE inhibitory activity is the spectrophotometric Ellman's method.[12][13][14] This robust and reliable assay is well-suited for high-throughput screening of potential inhibitors.[1][15]
Principle of the Ellman's Assay
The assay measures the activity of AChE by quantifying the production of thiocholine. AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring its absorbance at 412 nm.[13][16] The rate of color formation is directly proportional to the AChE activity. The presence of an inhibitor will reduce the rate of this reaction.
Caption: Principle of the Ellman's assay for AChE inhibition.
Protocol: In Vitro AChE Inhibition Assay
This protocol is designed for a 96-well microplate format, allowing for the testing of multiple concentrations of the inhibitor.[13][16]
Materials and Reagents:
-
Buffer: 50 mM Tris-HCl, pH 8.0.[13]
-
AChE Enzyme: Electric eel acetylcholinesterase (Type VI-S, Sigma-Aldrich) solution (0.1 U/mL in buffer). Prepare fresh.[13]
-
Substrate: Acetylthiocholine iodide (ATCh) solution (10 mM in deionized water).[13]
-
Ellman's Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM in buffer).[13]
-
Test Compound: Stock solution of this compound in DMSO. Prepare serial dilutions in buffer to achieve a range of final assay concentrations. The final DMSO concentration should not exceed 1%.[13]
-
Positive Control: Donepezil or another known AChE inhibitor.
Procedure:
-
Plate Setup: In a 96-well plate, add the following to triplicate wells:
-
Blank: 175 µL Buffer + 25 µL ATCh
-
Control (100% activity): 125 µL Buffer + 25 µL AChE solution + 25 µL DTNB solution
-
Test Compound: 100 µL Buffer + 25 µL AChE solution + 25 µL DTNB solution + 25 µL of test compound dilution
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.[13]
-
Reaction Initiation: Add 25 µL of ATCh solution to all wells except the blank.
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes.[16]
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well by plotting absorbance versus time and determining the slope of the linear portion of the curve.[16]
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula:[16] % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100
-
Determine the IC₅₀ value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity).[2]
| Parameter | Description | Example Value (Hypothetical) |
| IC₅₀ | The half maximal inhibitory concentration. A measure of the potency of an inhibitor. | 5.2 µM |
| Positive Control (Donepezil) IC₅₀ | IC₅₀ of a known AChE inhibitor for assay validation. | 0.023 µM[8] |
Kinetic Studies of Inhibition Mechanism
To understand how the compound interacts with AChE, kinetic studies are essential.[3][17][18] This involves measuring the initial reaction rates at various substrate (ATCh) and inhibitor concentrations.
Procedure:
-
Perform the Ellman's assay as described above, but with varying concentrations of both ATCh and the test compound.
-
Plot the data using Lineweaver-Burk or Dixon plots to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[18]
-
Calculate the inhibition constant (Ki), which represents the binding affinity of the inhibitor to the enzyme.[2]
| Kinetic Parameter | Description |
| Km | Michaelis-Menten constant; substrate concentration at half-maximal velocity.[18] |
| Vmax | Maximum reaction velocity. |
| Ki | Inhibition constant; a measure of the inhibitor's binding affinity.[2] |
| Type of Inhibition | Competitive, non-competitive, uncompetitive, or mixed.[17] |
digraph "Kinetic_Analysis_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];Start [label="Perform Ellman's Assay with varying\n[Substrate] and [Inhibitor]"]; Data [label="Collect Initial Reaction Rates"]; Plotting [label="Generate Lineweaver-Burk or Dixon Plots"]; Analysis [label="Determine Type of Inhibition\n(Competitive, Non-competitive, etc.)"]; Calculation [label="Calculate Ki Value"]; End [label="Characterize Inhibition Mechanism", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Start -> Data; Data -> Plotting; Plotting -> Analysis; Analysis -> Calculation; Calculation -> End;
}
Caption: Workflow for kinetic analysis of AChE inhibition.
Cell-Based Assays: Assessing Cellular Activity and Cytotoxicity
While in vitro enzyme assays are crucial, it is important to evaluate the compound's activity in a cellular context and to assess its potential cytotoxicity. Human neuroblastoma cell lines, such as SH-SY5Y, are commonly used for this purpose as they endogenously express AChE.[15][19]
Protocol: Cell-Based AChE Inhibition Assay
-
Cell Culture: Culture SH-SY5Y cells in appropriate media until they reach 80-90% confluency.
-
Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-24 hours).
-
Lysis: Lyse the cells to release intracellular AChE.
-
AChE Assay: Perform the Ellman's assay on the cell lysates as described in the in vitro protocol.
Protocol: Cytotoxicity Assay (MTT Assay)
It is critical to determine if the observed AChE inhibition is due to specific enzyme interaction or a general cytotoxic effect. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating and Treatment: Plate and treat SH-SY5Y cells with the test compound as described above.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength between 500 and 600 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the CC₅₀ (50% cytotoxic concentration).
In Vivo Studies: Preliminary Evaluation in Animal Models
Should the compound demonstrate potent in vitro and cell-based activity with low cytotoxicity, preliminary in vivo studies in rodent models can be considered to assess its pharmacokinetic profile and efficacy.[20]
Considerations for In Vivo Studies:
-
Pharmacokinetics (PK): Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Toxicity: Acute and chronic toxicity studies to determine the safety profile.[6]
-
Efficacy Models: Utilize animal models of cognitive impairment (e.g., scopolamine-induced amnesia) to evaluate the compound's ability to reverse memory deficits.
Conclusion and Future Directions
The structured evaluation of this compound, from its synthesis to in vitro and cell-based assays, will provide a comprehensive understanding of its potential as an acetylcholinesterase inhibitor. Positive results from these studies would warrant further investigation, including more detailed mechanistic studies, lead optimization to improve potency and selectivity, and more extensive in vivo efficacy and safety profiling. This systematic approach is fundamental in the early stages of drug discovery and development for neurodegenerative diseases like Alzheimer's.
References
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Worek, F., et al. (2011). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Journal of Applied Toxicology, 31(S1). Available at: [Link]
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Rampa, A., et al. (2000). Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives. Journal of Medicinal Chemistry, 43(18), 3455-3466. Available at: [Link]
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Can, N. Ö., et al. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega, 8(13), 12047-12056. Available at: [Link]
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Rodríguez-Franco, M. I., et al. (2021). Analysis of Acetylcholinesterase Activity in Cell Membrane Microarrays of Brain Areas as a Screening Tool to Identify Tissue Specific Inhibitors. International Journal of Molecular Sciences, 22(6), 3189. Available at: [Link]
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Al-Ghorbani, M., et al. (2024). Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study. Journal of Molecular Structure, 13065. Available at: [Link]
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Semantic Scholar. (n.d.). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors. Available at: [Link]
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ACS Publications. (2022). Colorimetric Assay for Acetylcholinesterase Activity and Inhibitor Screening Based on Metal–Organic Framework Nanosheets. Analytical Chemistry, 94(47), 16421-16428. Available at: [Link]
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Wieckowska, A., et al. (2024). A Series of Novel 1- H-isoindole-1,3(2 H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 29(15), 3528. Available at: [Link]
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El-Sayed, N. N. E., et al. (2022). Design, Synthesis of New 1,2,4-Triazole/1,3,4-Thiadiazole with Spiroindoline, Imidazo[4,5-b]quinoxaline and Thieno[2,3-d]pyrimidine from Isatin Derivatives as Anticancer Agents. Molecules, 27(3), 833. Available at: [Link]
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ResearchGate. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Journal of Chemistry, 2023, 1-21. Available at: [Link]
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Farani, G. B., et al. (2018). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. DARU Journal of Pharmaceutical Sciences, 26(1), 23-33. Available at: [Link]
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Murti, Y., et al. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46. Available at: [Link]
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Al-Soud, Y. A., et al. (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 23(11), 2969. Available at: [Link]
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MDPI. (2020). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 25(21), 5085. Available at: [Link]
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Karaduman, R., et al. (2022). Novel hybrid isoindole-1,3(2H)-dione compounds containing a 1H-tetrazole moiety: Synthesis, biological evaluation, and molecular docking studies. Journal of Biochemical and Molecular Toxicology, 36(5), e23015. Available at: [Link]
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Application Notes and Protocols for the In Vitro Characterization of 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione
Introduction: Unveiling the Therapeutic Potential of a Novel Heterocyclic Scaffold
The compound 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione represents a compelling molecular architecture for drug discovery, integrating two pharmacologically significant moieties: the 1,2,4-triazole ring and the isoindole-1,3-dione (phthalimide) scaffold. The isoindole-1,3-dione core is a well-established pharmacophore found in numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] Similarly, the 1,2,4-triazole ring is a privileged structure in medicinal chemistry, present in a variety of approved drugs, and is known to contribute to a range of biological activities, such as antifungal, antiviral, and anticancer properties.[3][4][5]
The strategic combination of these two heterocyclic systems suggests a high potential for novel biological activity, particularly in the realm of oncology. The structural resemblance to known inhibitors of DNA damage response (DDR) pathways, specifically Poly(ADP-ribose) Polymerase 1 (PARP1), makes this an attractive starting point for investigation. PARP1 is a critical enzyme in the repair of DNA single-strand breaks, and its inhibition has been a successful strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[6]
These application notes provide a comprehensive and logically structured guide for the in vitro evaluation of this compound. The protocols are designed to first establish its biological activity profile through primary antiproliferative screening, followed by a focused investigation into its potential as a PARP1 inhibitor, and culminating in the definitive confirmation of target engagement within a cellular context.
Logical Workflow for In Vitro Evaluation
The following diagram illustrates the proposed workflow for a comprehensive in vitro characterization of the target compound. This tiered approach ensures a systematic and resource-efficient evaluation, moving from broad phenotypic screening to specific mechanistic studies.
Caption: Tiered workflow for the in vitro characterization of the test compound.
Part 1: Antiproliferative Activity Screening
The initial step is to assess the compound's ability to inhibit the proliferation of cancer cells. A colorimetric assay, such as the MTT or MTS assay, is a robust and high-throughput method for this purpose. It is recommended to screen the compound against a panel of cancer cell lines, including those with known DNA repair deficiencies (e.g., BRCA1/2-mutant lines) and their wild-type counterparts.
Protocol 1: MTT Assay for Cell Viability
Principle: This assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product, the concentration of which is proportional to the number of viable cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Cancer cell lines (e.g., Caco-2, HCT-116)[1]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution of the compound in complete medium to achieve final concentrations ranging from 0.1 nM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the half-maximal inhibitory concentration (IC₅₀).
| Parameter | Value | Cell Line(s) | Reference |
| IC₅₀ (Antiproliferative) | To be determined | Caco-2, HCT-116, etc. | [1] |
Part 2: Target-Specific Enzymatic Assay
Based on the structural features of the compound, a plausible mechanism of action is the inhibition of PARP1. A direct enzymatic assay is essential to confirm this hypothesis and to quantify the compound's inhibitory potency.
Protocol 2: Fluorometric PARP1 Inhibition Assay
Principle: This assay measures the activity of purified PARP1 enzyme by quantifying the consumption of its substrate, nicotinamide adenine dinucleotide (NAD⁺). The decrease in NAD⁺ levels is detected using a developer reagent that generates a fluorescent signal.[7]
Materials:
-
Recombinant human PARP1 enzyme[8]
-
Activated DNA (e.g., sheared salmon sperm DNA)[8]
-
β-Nicotinamide adenine dinucleotide (NAD⁺)[7]
-
PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)[6]
-
Test compound serial dilutions
-
A known PARP1 inhibitor as a positive control (e.g., Olaparib)
-
Fluorescent NAD⁺ detection kit
-
384-well black assay plates
-
Fluorescent plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of PARP1 enzyme, activated DNA, and NAD⁺ in PARP assay buffer according to the kit manufacturer's instructions.[7]
-
Assay Setup:
-
Add 5 µL of the test compound serial dilutions or vehicle control (DMSO in assay buffer) to the wells of the assay plate.
-
Add 10 µL of a pre-mixed solution of PARP1 enzyme and activated DNA to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.[6]
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the NAD⁺ solution to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Detection: Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions for the NAD⁺ detection kit.
-
Data Analysis: Measure the fluorescence intensity and calculate the percentage of PARP1 inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
| Parameter | Value | Enzyme | Assay Conditions | Reference |
| IC₅₀ (Enzymatic) | To be determined | Human PARP1 | Fluorometric, NAD⁺ consumption | [6][7] |
| Selectivity | To be determined | PARP1 vs. PARP2 | Compare IC₅₀ values | [6] |
Part 3: Cellular Target Engagement
Confirming that a compound binds to its intended target in a complex cellular environment is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in intact cells.[9][10]
Principle: CETSA is based on the principle that ligand binding increases the thermal stability of a protein.[11] When cells are heated, unbound proteins denature and precipitate out of solution. By treating cells with a stabilizing ligand (the test compound), the target protein will remain in the soluble fraction at higher temperatures. This change in thermal stability can be detected by quantifying the amount of soluble target protein, for example, by Western blotting.[12][13]
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Application Notes and Protocols: Cell-Based Assays for 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione, a Putative Modulator of Pathological Protein Aggregation
Introduction: The Rationale for Investigating a Novel Isoindole-dione Derivative in Neurodegenerative Disease Models
The aggregation of misfolded proteins is a central pathological hallmark of a wide range of debilitating neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[1][2] In these conditions, specific proteins such as α-synuclein and amyloid-β misfold and self-assemble into soluble oligomers and larger insoluble fibrils. These aggregates, particularly the oligomeric species, are considered the primary neurotoxic agents, instigating a cascade of cellular dysfunction that includes oxidative stress, mitochondrial impairment, and ultimately, apoptotic cell death.[1] Consequently, the identification of small molecules that can inhibit or modulate this aggregation process represents a promising therapeutic strategy.
The compound 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione features a hybrid scaffold incorporating an isoindole-1,3-dione moiety, found in molecules with diverse biological activities, and a 1,2,4-triazole ring, a structure known for its presence in pharmacologically active agents. While the specific biological function of this compound is uncharacterized, its structural elements are reminiscent of molecules investigated for neuroprotective and anti-aggregation properties.[3][4][5] This has led to the hypothesis that it may act as a modulator of pathological protein aggregation. For instance, the well-studied compound Anle138b, a diphenyl-pyrazole derivative, has demonstrated efficacy in blocking the formation of pathological α-synuclein and prion protein oligomers in multiple disease models.[6][7]
This guide provides a comprehensive suite of cell-based assays designed to rigorously evaluate the potential of this compound (hereinafter referred to as "Compound X") as a protein aggregation inhibitor. The protocols are centered around the use of the SH-SY5Y human neuroblastoma cell line, a widely accepted and clinically relevant in vitro model for studying the cellular mechanisms of Parkinson's disease and other neurodegenerative disorders due to its human origin and catecholaminergic properties.[8][9][10]
The following protocols will enable researchers to:
-
Establish a non-toxic working concentration range for Compound X.
-
Directly visualize and quantify the effect of Compound X on intracellular protein aggregation.
-
Assess the compound's ability to mitigate downstream cytotoxic effects of protein aggregation, namely apoptosis and oxidative stress.
This structured approach ensures a thorough and mechanistically insightful characterization of this novel compound's therapeutic potential.
Hypothetical Mechanism of Action and Assay Strategy
The experimental workflow is designed to test the hypothesis that Compound X interferes with the protein aggregation cascade, thereby preventing downstream cellular toxicity.
Figure 1: Hypothetical mechanism of Compound X as a protein aggregation inhibitor.
Assay 1: Determination of Non-Toxic Working Concentration using MTT Assay
Principle
Before evaluating the efficacy of Compound X, it is crucial to determine its intrinsic cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. This allows for the determination of the compound's IC₅₀ (half-maximal inhibitory concentration) for cytotoxicity and the selection of non-toxic concentrations for subsequent efficacy assays.
Materials
-
SH-SY5Y cells (ATCC® CRL-2266™)[11]
-
Complete Culture Medium: DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Compound X stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader (absorbance at 570 nm)
Protocol
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Compound X in complete culture medium. A typical starting range is from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of Compound X. Include a "vehicle control" (medium with the highest concentration of DMSO used, typically ≤0.5%) and a "no-treatment" control.
-
Incubation: Incubate the plate for 24-48 hours (this duration should match the treatment time of subsequent efficacy assays).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of Solubilization Buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the log of Compound X concentration to generate a dose-response curve and determine the CC₅₀ (50% cytotoxic concentration).
-
For subsequent assays, use concentrations of Compound X that result in ≥90% cell viability.
| Parameter | Recommended Value |
| Cell Line | SH-SY5Y |
| Seeding Density | 1 x 10⁴ cells/well |
| Plate Format | 96-well |
| Compound Conc. Range | 0.1 µM - 100 µM (initial) |
| Treatment Duration | 24 - 48 hours |
| MTT Incubation | 3 - 4 hours |
| Absorbance Wavelength | 570 nm |
Assay 2: Cellular α-Synuclein Aggregation Inhibition Assay
Principle
This assay directly visualizes and quantifies the ability of Compound X to inhibit the formation of intracellular protein aggregates. Aggregation is induced in SH-SY5Y cells by introducing pre-formed fibrils (PFFs) of α-synuclein, which can "seed" the aggregation of endogenous α-synuclein in a prion-like manner.[2][12] Aggregates are then stained with a fluorescent dye, such as ProteoStat®, which specifically binds to the quaternary β-sheet structures characteristic of protein aggregates and exhibits enhanced fluorescence upon binding.[13][14] The aggregate load per cell is then quantified using fluorescence microscopy and image analysis.
Experimental Workflow
Figure 2: Step-by-step workflow for the cellular α-synuclein aggregation assay.
Materials
-
SH-SY5Y cells and complete culture medium
-
Recombinant human α-synuclein pre-formed fibrils (PFFs)
-
Compound X (at non-toxic concentrations)
-
96-well black, clear-bottom imaging plates
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.25% Triton™ X-100 in PBS for permeabilization
-
ProteoStat® Protein Aggregation Assay Kit or similar dye (e.g., Thioflavin S)[13][15]
-
Nuclear counterstain (e.g., Hoechst 33342)
-
High-content imaging system or fluorescence microscope
Protocol
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well black, clear-bottom imaging plate at a density of 1.5 x 10⁴ cells per well in 100 µL of medium. Incubate for 24 hours.
-
Treatment:
-
Prepare treatment media containing a final concentration of α-synuclein PFFs (e.g., 2 µg/mL).
-
To the PFF-containing media, add various non-toxic concentrations of Compound X determined from Assay 1.
-
Include the following controls:
-
Negative Control: Cells treated with vehicle only.
-
Positive Control: Cells treated with PFFs and vehicle.
-
-
Remove the old medium from the cells and add 100 µL of the respective treatment media.
-
-
Incubation: Incubate the cells for 72 hours to 5 days to allow for the uptake of PFFs and seeding of intracellular aggregation.[16]
-
Fixation: Carefully aspirate the medium and wash the cells once with PBS. Fix the cells by adding 100 µL of 4% PFA and incubating for 20 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS. Permeabilize by adding 100 µL of 0.25% Triton™ X-100 in PBS and incubating for 10 minutes.
-
Staining:
-
Wash the cells twice with PBS.
-
Prepare the ProteoStat® dye solution according to the manufacturer's protocol, including the nuclear stain Hoechst 33342.
-
Add 50 µL of the staining solution to each well and incubate for 30 minutes at room temperature, protected from light.
-
-
Imaging: Wash the cells twice with PBS. Add 100 µL of fresh PBS to each well. Acquire images using a high-content imaging system or a fluorescence microscope. Use the DAPI channel for nuclei (Hoechst) and the Cy3 or TRITC channel for aggregates (ProteoStat®).
Data Analysis
-
Use automated image analysis software to identify individual cells based on the nuclear stain.
-
Within each cell mask, quantify the total fluorescence intensity or the area of fluorescent puncta in the aggregate (ProteoStat®) channel.
-
Calculate the average aggregate load per cell for each treatment condition.
-
Normalize the results to the positive control (PFFs + vehicle) and plot the percentage inhibition of aggregation versus Compound X concentration.
Assay 3: Neuroprotection against Apoptosis via Caspase-3/7 Activity Assay
Principle
Protein aggregation is known to trigger the intrinsic apoptotic pathway, which culminates in the activation of executioner caspases, such as caspase-3 and caspase-7. This assay measures the activity of these key caspases to determine if Compound X can protect neurons from aggregate-induced apoptosis. The assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. When cleaved by active caspase-3/7, a substrate for luciferase (aminoluciferin) is released, generating a luminescent signal that is proportional to caspase activity.[17]
Materials
-
SH-SY5Y cells and complete culture medium
-
α-synuclein PFFs
-
Compound X
-
Caspase-Glo® 3/7 Assay Kit (Promega) or similar[17]
-
96-well white, clear-bottom plates
-
Luminometer
Protocol
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well white plate exactly as described in Assay 2, steps 1-3. Include a positive control for apoptosis (e.g., treatment with 1 µM Staurosporine for 6 hours) to validate the assay.
-
Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate, as per the manufacturer's protocol.[18]
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the plate contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate reader.
Data Analysis
-
Subtract the background luminescence (from wells with medium only).
-
Calculate the fold-change in caspase activity for the PFF-treated group relative to the vehicle control.
-
For Compound X-treated groups, calculate the percentage reduction in PFF-induced caspase activity:
-
% Inhibition = 100 - [((Luminescence_CompoundX - Luminescence_Vehicle) / (Luminescence_PFF - Luminescence_Vehicle)) * 100]
-
-
Plot the % inhibition of apoptosis against Compound X concentration.
| Parameter | Recommended Value |
| Cell Line | SH-SY5Y |
| Aggregation Inducer | α-synuclein PFFs (2 µg/mL) |
| Plate Format | 96-well, white |
| Assay Kit | Caspase-Glo® 3/7 |
| Incubation with Kit | 1 - 2 hours at RT |
| Detection Method | Luminescence |
| Apoptosis Inducer (Control) | Staurosporine (1 µM) |
Assay 4: Mitigation of Oxidative Stress via Cellular ROS Detection
Principle
A major consequence of neurotoxic protein aggregation is the overproduction of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[19] This assay measures intracellular ROS levels using a cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent H2DCF. In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[20][21] The fluorescence intensity is directly proportional to the level of intracellular ROS.
Materials
-
SH-SY5Y cells and complete culture medium
-
α-synuclein PFFs
-
Compound X
-
DCFDA/H2DCFDA - Cellular ROS Assay Kit[20]
-
Positive control for ROS induction (e.g., Pyocyanin or H₂O₂)[20][22]
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader (Excitation/Emission ~485/535 nm)
Protocol
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well black, clear-bottom plate as described in Assay 2, steps 1-3. The treatment duration may be shorter (e.g., 24 hours) as ROS production can be an earlier event than apoptosis.
-
Staining:
-
Remove the treatment medium and wash the cells once with warm PBS or 1x assay buffer.
-
Prepare a working solution of H2DCFDA (e.g., 20 µM) in pre-warmed serum-free medium or assay buffer.[20]
-
Add 100 µL of the H2DCFDA working solution to each well.
-
-
Incubation: Incubate the plate for 30-45 minutes at 37°C, protected from light.
-
Measurement:
-
Remove the H2DCFDA solution and wash the cells twice with 1x assay buffer.
-
Add 100 µL of 1x assay buffer to each well.
-
Immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis
-
Subtract the background fluorescence from wells without cells.
-
Normalize the fluorescence of each well to the cell number (can be done in a parallel plate using a viability assay like MTT or crystal violet).
-
Calculate the percentage reduction in PFF-induced ROS production for each concentration of Compound X.
-
% ROS Reduction = 100 - [((Fluorescence_CompoundX - Fluorescence_Vehicle) / (Fluorescence_PFF - Fluorescence_Vehicle)) * 100]
-
-
Plot the % ROS reduction against Compound X concentration.
References
-
Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells. Neural Regeneration Research. URL: [Link][8][23]
-
Caspase Activity Assay. Creative Bioarray. URL: [Link]
-
ROS Assay Kit Protocol. Cell Biolabs. URL: [Link]
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In Vitro Cell based α-synuclein Aggregation Assay Service. Creative Biolabs. URL: [Link]
-
In vitro aggregation assays for the characterization of α-synuclein prion-like properties. Acta Neurobiologiae Experimentalis. URL: [Link][1][2]
-
Monitoring protein stability and aggregation in vivo by real-time fluorescent labeling. Proceedings of the National Academy of Sciences. URL: [Link]
-
Fluorogenic detection of protein aggregates in live cells using the AggTag method. PubMed. URL: [Link]
-
A high-throughput Assay to Measure α-Synuclein Aggregation in Dopaminergic Human Neurons Differentiated In Vitro. SLAS. URL: [Link]
-
Measuring Intracellular Reactive Oxygen Species (ROS). Barrick Lab, University of Texas at Austin. URL: [Link]
-
Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. JoVE. URL: [Link]
-
The SH-SY5Y cell line: a valuable tool for Parkinson's disease drug discovery. Expert Opinion on Drug Discovery. URL: [Link]
-
Evaluation of fluorescent dyes to measure protein aggregation within mammalian cell culture supernatants. Journal of Chemical Technology & Biotechnology. URL: [Link]
-
α-Synuclein Seeding Assay Using Cultured Cells. PubMed. URL: [Link]
-
Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. Antioxidants & Redox Signaling. URL: [Link]
-
Screening Protein Aggregation in Cells Using Fluorescent Labels Coupled to Flow Cytometry. Springer Nature Experiments. URL: [Link]
-
In vitro aggregation assays for the characterization of α-synuclein prion-like properties. Acta Neurobiol Exp (Wars). URL: [Link]
-
The SH-SY5Y cell line in Parkinson's disease research: a systematic review. Molecular Neurodegeneration. URL: [Link]
-
Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells. ResearchGate. URL: [Link]
-
Caspase 3 Activity Assay Kit. MP Biomedicals. URL: [Link]
-
Synthesis and Preliminary Characterization of Putative Anle138b-Centered PROTACs against α-Synuclein Aggregation. MDPI. URL: [Link]
-
Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson's disease. ResearchGate. URL: [Link]
-
Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson's disease. Acta Neuropathologica. URL: [Link]
-
Inhibition of Alzheimer's amyloid-β42 peptide aggregation by a bi-functional bis-tryptoline triazole: key insights from molecular dynamics simulations. PubMed. URL: [Link]
-
Resolving the Atomistic Modes of Anle138b Inhibitory Action on Peptide Oligomer Formation. ACS Chemical Neuroscience. URL: [Link]
-
Small-molecule aggregates inhibit amyloid polymerization. Nature Chemical Biology. URL: [Link]
- New drug for inhibiting aggregation of proteins involved in diseases linked to protein aggregation and/or neurodegenerative diseases. Google Patents.
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules. URL: [Link]
-
The 3-(3-oxoisoindolin-1-yl)pentane-2,4-dione (ISOAC1) as a new molecule able to inhibit Amyloid β aggregation and neurotoxicity. ResearchGate. URL: [Link]
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Animal models for studying 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione
An Application Guide to In Vivo Characterization of 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione
Introduction
The compound this compound is a novel chemical entity featuring two key pharmacophoric scaffolds: the 1H-isoindole-1,3(2H)-dione (phthalimide) core and a 1,2,4-triazole moiety. The phthalimide ring is a well-established structural motif in medicinal chemistry, forming the basis for drugs with diverse biological activities, including anti-inflammatory, immunomodulatory, analgesic, and antitumor properties.[1][2][3] Similarly, the 1,2,4-triazole ring is a component of numerous therapeutic agents, known for a wide spectrum of activities such as antifungal, antiviral, and anticancer effects.[4][5]
The combination of these two pharmacophores suggests that this compound holds significant potential for investigation across several therapeutic areas. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute preclinical animal studies to elucidate the pharmacological profile of this compound. The protocols and strategies outlined herein are designed to systematically evaluate its pharmacokinetic properties and potential efficacy in oncology, inflammation, and neuroinflammation.
Part 1: Foundational In Vivo Studies: Pharmacokinetics and Tolerability
Before investigating therapeutic efficacy, it is imperative to understand the absorption, distribution, metabolism, and excretion (ADME) profile and to establish a safe dose range. These preliminary studies are critical for designing meaningful and reproducible efficacy experiments.
Maximum Tolerated Dose (MTD) and Dose-Range Finding
Rationale: The MTD study is essential to identify the highest dose of the compound that can be administered without causing unacceptable toxicity. This information is crucial for selecting dose levels for subsequent efficacy studies. The study typically involves administering escalating doses to small groups of animals and monitoring for clinical signs of toxicity.
Protocol: Single-Dose MTD Study in Mice
-
Animal Model: Use healthy, 8-10 week old C57BL/6 or BALB/c mice, with equal numbers of males and females.[6]
-
Acclimatization: Allow animals to acclimate for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Compound Formulation: Prepare the compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, 10% DMSO in corn oil). The choice of vehicle should be based on the compound's solubility and stability and should be tested alone in a control group.
-
Dosing:
-
Divide mice into groups of 3-5 per sex per dose level.
-
Administer the compound via the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP)).
-
Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg). Include a vehicle-only control group.
-
-
Monitoring:
-
Observe animals continuously for the first 4 hours post-dosing, then at 24, 48, and 72 hours, and daily for 14 days.
-
Record clinical signs of toxicity, including changes in posture, activity, breathing, and grooming.
-
Measure body weight daily for the first week and then twice weekly. A body weight loss of >20% is a common endpoint criterion.
-
-
Endpoint: The MTD is defined as the highest dose that does not produce mortality or signs of severe toxicity that necessitate euthanasia.
Pharmacokinetic (PK) Profiling
Rationale: A PK study measures the concentration of the compound in the blood plasma over time. This helps determine key parameters like bioavailability, half-life (t½), and peak concentration (Cmax), which are essential for designing an effective dosing regimen for efficacy studies.
Protocol: Single-Dose PK Study in Rats
-
Animal Model: Use adult male Sprague-Dawley rats (250-300g) fitted with jugular vein cannulas for serial blood sampling.
-
Dosing:
-
Administer a single, well-tolerated dose of the compound (determined from MTD studies) via both intravenous (IV, for bioavailability calculation) and the intended therapeutic route (e.g., PO).
-
Use at least 3-4 rats per route of administration.
-
-
Blood Sampling:
-
Collect blood samples (approx. 100-150 µL) into heparinized tubes at pre-defined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Centrifuge the blood to separate plasma and store the plasma at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
-
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure to the drug. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |
| AUC | Area Under the Curve (plasma concentration vs. time) | Represents the total drug exposure over time. |
| t½ | Half-life | The time required for the drug concentration to decrease by half. Dictates dosing frequency. |
| F (%) | Bioavailability (for non-IV routes) | The fraction of the administered dose that reaches systemic circulation. |
Part 2: Efficacy Evaluation in Disease-Specific Animal Models
Based on the structural motifs of the compound, several therapeutic areas are of high interest. The following sections detail relevant animal models to test for efficacy. The choice of model should be guided by the initial hypothesis of the compound's mechanism of action.
Workflow for Preclinical Efficacy Testing
Caption: High-level workflow for preclinical evaluation of a novel compound.
Models for Immunomodulatory and Anti-inflammatory Activity
Rationale: The phthalimide core is structurally related to immunomodulatory drugs. Therefore, assessing the compound's effect on the immune system is a logical starting point.
Protocol: Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model is robust for screening compounds for their ability to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.[7][8]
-
Animal Model: BALB/c mice (8-10 weeks old).
-
Experimental Groups (n=8-10 per group):
-
Group 1: Vehicle control + Saline
-
Group 2: Vehicle control + LPS
-
Group 3: Compound (Dose 1) + LPS
-
Group 4: Compound (Dose 2) + LPS
-
Group 5: Dexamethasone (Positive Control, e.g., 5 mg/kg) + LPS
-
-
Procedure:
-
Administer the compound or vehicle PO or IP.
-
After a pre-determined time based on PK data (e.g., 1 hour), administer LPS (e.g., 1 mg/kg) via IP injection.
-
Collect blood via cardiac puncture at the time of peak cytokine response (typically 1.5-2 hours post-LPS for TNF-α, 4-6 hours for IL-6).
-
-
Primary Endpoints:
-
Measure plasma levels of TNF-α, IL-6, and IL-1β using ELISA or multiplex bead array.
-
-
Causality Check: A significant reduction in cytokine levels in the compound-treated groups compared to the LPS-only group indicates anti-inflammatory activity.
Models for Anticancer Activity
Rationale: Given the prevalence of triazole and phthalimide structures in oncology, evaluating the compound's effect on tumor growth is a priority. The subcutaneous xenograft model is a standard initial step for assessing in vivo antitumor activity.[9][10]
Protocol: Human Tumor Xenograft Model
This protocol uses immunodeficient mice to allow for the growth of human cancer cell lines.
-
Cell Line Selection: Choose a human cancer cell line relevant to a potential target (e.g., A549 lung cancer, PC-3 prostate cancer).
-
Animal Model: Use immunodeficient mice (e.g., Nude, SCID, or NSG), 6-8 weeks old.
-
Tumor Implantation:
-
Inject 1-5 x 10⁶ cancer cells suspended in Matrigel subcutaneously into the flank of each mouse.
-
Monitor tumor growth using calipers.
-
-
Treatment Initiation:
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group).
-
Groups: Vehicle control, Compound (at two different doses based on MTD), Positive control (a standard-of-care chemotherapy for that cancer type).
-
-
Dosing and Monitoring:
-
Administer treatment according to a pre-defined schedule (e.g., daily, twice weekly) based on PK data.
-
Measure tumor volume and body weight 2-3 times per week. Tumor Volume = (Length x Width²)/2.
-
-
Primary Endpoints:
-
Tumor Growth Inhibition (TGI): Compare the change in tumor volume in treated groups to the vehicle group.
-
Survival: If applicable, monitor until tumors reach a pre-defined endpoint size.
-
Toxicity: Monitor body weight and clinical signs.
-
Caption: Experimental workflow for a subcutaneous tumor xenograft study.
Models for Neuroinflammatory and Analgesic Activity
Rationale: Phthalimide derivatives have been investigated for analgesic and neuroprotective effects.[1] Neuroinflammation is a key pathological feature in many CNS disorders and is closely linked to pain perception.[11][12]
Protocol: Carrageenan-Induced Paw Edema (Inflammatory Pain)
This is a classic model for evaluating acute anti-inflammatory and analgesic effects.[1]
-
Animal Model: Male Wistar or Sprague-Dawley rats (180-220g).
-
Experimental Groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: Compound (Dose 1)
-
Group 3: Compound (Dose 2)
-
Group 4: Indomethacin or Ketoprofen (Positive Control, e.g., 10 mg/kg)
-
-
Procedure:
-
Measure the baseline paw volume of each rat using a plethysmometer.
-
Administer the compound, vehicle, or positive control (PO or IP).
-
After 1 hour, inject 100 µL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
-
Primary Endpoints:
-
Edema: Measure paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection. Calculate the percentage inhibition of edema compared to the vehicle group.
-
Hyperalgesia (Pain): Assess pain sensitivity using a Randall-Selitto analgesy-meter (paw pressure test) or Hargreaves test (thermal sensitivity) at the same time points. An increase in paw withdrawal threshold indicates an analgesic effect.
-
Table 2: Summary of Recommended Animal Models
| Therapeutic Area | Primary Model | Animal Strain | Key Endpoints | Rationale |
| Inflammation | LPS-Induced Systemic Inflammation | BALB/c Mice | Plasma TNF-α, IL-6, IL-1β | Screens for systemic anti-inflammatory (cytokine suppression) activity.[7][8] |
| Oncology | Subcutaneous Tumor Xenograft | Nude or NSG Mice | Tumor Growth Inhibition (TGI), Survival | Standard, robust model for assessing direct antitumor efficacy in vivo.[9][10] |
| Pain/Neuroinflammation | Carrageenan-Induced Paw Edema | Sprague-Dawley Rats | Paw Volume (Edema), Pain Threshold | Evaluates acute anti-inflammatory and peripheral analgesic properties.[1] |
Part 3: General Methodologies and Ethical Considerations
Compound Formulation and Administration: The method of formulation and administration must be consistent across all studies. For oral administration, gavage is standard. For IP or IV injections, sterile filtration of the formulation is required. The volume administered should be based on the animal's most recent body weight.
Ethical Considerations: All animal experiments must be conducted in accordance with national and institutional guidelines, such as those from the Canadian Council on Animal Care or the NIH's Guide for the Care and Use of Laboratory Animals. Protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC). Efforts should be made to minimize animal suffering through the use of humane endpoints and appropriate anesthetics or analgesics when necessary.
Data Analysis and Interpretation: Statistical analysis is critical for interpreting results. Use appropriate statistical tests based on the experimental design (e.g., t-test for two groups, one-way or two-way ANOVA for multiple groups followed by post-hoc tests). A p-value of <0.05 is typically considered statistically significant. Results should be presented clearly, including the mean, standard error of the mean (SEM), and the number of animals per group.
Conclusion and Future Directions
This guide provides a foundational strategy for the in vivo characterization of this compound. Positive results in these initial screening models should be followed by more complex and specific models. For example, if antitumor activity is observed, patient-derived xenograft (PDX) models or orthotopic models could provide more clinically relevant data.[10] If anti-inflammatory or immunomodulatory effects are confirmed, chronic models of disease, such as collagen-induced arthritis or experimental autoimmune encephalomyelitis (EAE), would be logical next steps.[13] By following a systematic and hypothesis-driven approach, researchers can effectively unlock the therapeutic potential of this promising compound.
References
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- Gogola, E., Rottenberg, S., & Jonkers, J. (2019). Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer. Annual Review of Cancer Biology.
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- Cellular and Animal Models of Neurodegenerative and Neuroinflammatory Conditions. (n.d.). Frontiers in Aging Neuroscience.
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- PARP inhibitor shows efficacy in new animal models for triple-negative breast cancer. (2017).
- Experimental animal models used for evaluation of potential immunomodulators: A mini review. (2018).
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- KSQ boosts PARP inhibition in animal models of ovarian and breast cancers with USP1 inhibitor. (2020). Fierce Biotech.
- Tumor Growth Inhibition by Olaparib in BRCA2 Germline-Mutated Patient-Derived Ovarian Cancer Tissue Xenografts. (2011). Clinical Cancer Research.
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- Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. (2023). Pharmaceuticals.
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- N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)
- Potential role of different animal models for the evaluation of bioactive compounds. (2023).
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- Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2018). Molecules.
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High-Throughput Screening of Isoindole-Triazole Derivatives: Application Notes and Protocols
Introduction
In the landscape of modern drug discovery, the demand for novel chemical entities with therapeutic potential is ever-present. Isoindole-triazole hybrids have emerged as a promising class of heterocyclic compounds, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3] The fusion of the isoindole scaffold, a privileged structure in medicinal chemistry, with the versatile triazole ring through molecular hybridization strategies, offers a powerful approach to generating diverse compound libraries for biological screening.[1][4][5] High-throughput screening (HTS) provides the technological framework to rapidly evaluate these large libraries, identifying "hit" compounds that modulate a specific biological target or pathway.[6][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting high-throughput screening campaigns for isoindole-triazole derivatives. It moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale, ensuring a robust and reproducible screening workflow.
The Scientific Foundation: Why Isoindole-Triazole Hybrids?
The isoindole-1,3-dione scaffold is a cornerstone in the design of pharmacologically active agents.[2] Its derivatives are known to interact with a variety of biological targets.[2][8] Triazoles, on the other hand, are five-membered heterocyclic rings containing three nitrogen atoms, existing as 1,2,3-triazole and 1,2,4-triazole isomers.[3][4] These structures are metabolically stable and capable of forming hydrogen bonds, making them valuable pharmacophores in drug design.[4] The combination of these two moieties through synthetic strategies like "click chemistry" allows for the creation of novel molecular architectures with potentially synergistic or dual-acting therapeutic properties.[1][5][9]
The primary objective of HTS in this context is to sift through a library of such derivatives to identify initial "hits" or "leads" that exhibit a desired biological effect.[6] It is crucial to understand that HTS is not designed to identify a drug outright but rather to provide promising starting points for further optimization in the drug discovery pipeline.[6][10]
Assay Development and Principles
The success of any HTS campaign hinges on the development of a robust and reliable assay. The choice of assay format depends on the biological question being addressed and the nature of the target. Both biochemical and cell-based assays can be employed.
Biochemical Assays
Biochemical assays are ideal for screening compounds that directly interact with a purified molecular target, such as an enzyme or receptor.[11][12] They offer a clean system to study direct target engagement but may not fully recapitulate the complex cellular environment.[11]
Example: Enzyme Inhibition Assay
A common biochemical assay for screening isoindole-triazole derivatives is an enzyme inhibition assay, particularly for targets like kinases or proteases, which are often implicated in disease.
-
Principle: The assay measures the ability of a test compound to inhibit the activity of a specific enzyme. This is often detected through a change in absorbance, fluorescence, or luminescence generated by the enzymatic reaction.[6]
-
Causality: The choice of a specific enzyme target is driven by its validated role in a disease pathway. The assay is designed to quantify the reduction in product formation or substrate consumption in the presence of the isoindole-triazole derivative.
Cell-Based Assays
Cell-based assays are performed using living cells and provide a more physiologically relevant context for screening.[11][13] They can measure a wide range of cellular responses, including proliferation, toxicity, and the activation of signaling pathways.[11][14]
Example: Cytotoxicity Assay
To screen for potential anticancer agents, a cytotoxicity assay is a common starting point.
-
Principle: This assay determines the ability of a compound to kill or inhibit the growth of cancer cells. A variety of readout methods can be used, such as measuring metabolic activity (e.g., MTT or resazurin reduction) or membrane integrity.[8]
-
Causality: The rationale is that a compound exhibiting potent cytotoxicity against a cancer cell line could be a candidate for an anticancer drug. The assay directly measures the desired phenotypic outcome.
Mandatory Visualization: HTS Workflow
Caption: A typical workflow for the high-throughput screening of chemical compounds.[8]
Detailed Experimental Protocols
Protocol 1: Cell-Based Cytotoxicity HTS using a Resazurin Assay
This protocol outlines a cell-based assay to screen for isoindole-triazole derivatives with cytotoxic activity against a cancer cell line (e.g., MCF-7 or HepG2).[15]
1. Materials and Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Isoindole-triazole compound library (dissolved in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Positive control (e.g., Doxorubicin)
-
Negative control (DMSO)
-
384-well clear-bottom, black-walled microplates
2. Cell Culture and Seeding:
-
Culture cells in T-75 flasks until they reach 80-90% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Resuspend cells in complete medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well in 40 µL).
-
Using a multichannel pipette or automated dispenser, seed 40 µL of the cell suspension into each well of the 384-well plates.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
3. Compound Addition:
-
Prepare a master plate of the isoindole-triazole library at a concentration suitable for the final assay concentration (e.g., 10 µM).
-
Using an automated liquid handler or a pintool, transfer a small volume (e.g., 100 nL) of each compound from the master plate to the corresponding wells of the cell plates.
-
Also, add positive and negative controls to designated wells on each plate.
4. Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
5. Resazurin Assay and Data Acquisition:
-
Add 10 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence intensity using a microplate reader (Excitation: ~560 nm, Emission: ~590 nm).
6. Data Analysis:
-
Subtract the background fluorescence (wells with medium only) from all readings.
-
Calculate the percentage of cell viability for each compound-treated well relative to the DMSO-treated (negative control) wells.
-
Identify "hits" as compounds that reduce cell viability below a predefined threshold (e.g., <50%).
Protocol 2: Hit Confirmation and Dose-Response Analysis
Confirmed hits from the primary screen should be further characterized to determine their potency (IC₅₀).
1. Materials and Reagents:
-
Same as Protocol 1
-
Confirmed hit compounds
2. Procedure:
-
Follow the cell seeding procedure as described in Protocol 1.
-
Prepare serial dilutions of the hit compounds (e.g., 8-point, 3-fold dilutions) starting from a high concentration (e.g., 100 µM).
-
Add the serially diluted compounds to the cell plates in triplicate.
-
Incubate the plates and perform the resazurin assay as described in Protocol 1.
3. Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the compound.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Data Analysis and Interpretation
The large volume of data generated in HTS necessitates robust data analysis methods.[16][17]
Data Normalization and Quality Control
-
Normalization: Raw data from each plate should be normalized to account for plate-to-plate variability. Common methods include normalization to the mean of the negative controls (DMSO) or percent inhibition relative to positive and negative controls.
-
Quality Control: The quality of an HTS assay is typically assessed using statistical parameters such as the Z'-factor, signal-to-noise ratio (S/N), and signal-to-background ratio (S/B).[6] A Z'-factor > 0.5 is generally considered indicative of an excellent assay.[18]
| Parameter | Formula | Acceptable Value |
| Z'-Factor | 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| | > 0.5 |
| Signal-to-Noise | (Mean_signal - Mean_background) / SD_background | > 10 |
| Signal-to-Background | Mean_signal / Mean_background | > 2 |
Hit Identification and Validation
The process of identifying and validating hits is a critical step to minimize false positives and negatives.[10][19][20][21]
-
Hit Identification: In the primary screen, "hits" are typically identified based on a predefined activity threshold (e.g., >3 standard deviations from the mean of the negative controls).[22]
-
Hit Confirmation: The activity of the primary hits is confirmed by re-testing them, often in a dose-response format to determine their potency (e.g., IC₅₀ or EC₅₀).[10]
-
Hit Validation: Confirmed hits should be further validated using orthogonal assays to rule out assay artifacts and confirm their mechanism of action.[23][24] This may involve using a different detection technology or a secondary, more physiologically relevant assay.
Mandatory Visualization: Hit Triage Cascade
Caption: A flowchart illustrating the hit validation and triage process.
Troubleshooting Common HTS Issues
Even with well-designed protocols, challenges can arise during an HTS campaign.[19][25][26][27]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Plate-to-Plate Variability | Inconsistent reagent dispensing, temperature fluctuations, edge effects. | Calibrate liquid handlers, ensure uniform incubation conditions, use a plate map that avoids placing critical samples on the edges.[18] |
| High False-Positive Rate | Compound autofluorescence, compound aggregation, non-specific interactions. | Run counter-screens to identify interfering compounds, perform hit validation with orthogonal assays.[24] |
| Low Z'-Factor | Low assay signal window, high data variability. | Optimize reagent concentrations, increase incubation times, improve liquid handling precision. |
| Inconsistent Cell Growth | Inconsistent seeding density, edge effects, contamination. | Ensure proper cell counting and mixing before seeding, use pre-warmed media, maintain sterile technique. |
Conclusion
The high-throughput screening of isoindole-triazole derivatives represents a powerful strategy for the identification of novel therapeutic leads. A successful HTS campaign is not merely a matter of automation and scale; it requires a deep understanding of the underlying biology, meticulous assay development and validation, and rigorous data analysis. By following the principles and protocols outlined in this guide, researchers can navigate the complexities of HTS and increase the likelihood of discovering promising new chemical entities for further drug development.
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MDPI. (n.d.). Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. Retrieved from [Link]
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ResearchGate. (2016, March). Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. Retrieved from [Link]
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Dispendix. (2024, September 18). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Retrieved from [Link]
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NIH. (n.d.). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Retrieved from [Link]
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NIH. (n.d.). Quantitative high-throughput screening data analysis: challenges and recent advances. Retrieved from [Link]
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BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS). Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. Retrieved from [Link]
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NIH. (2022, December 2). Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells. Retrieved from [Link]
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NIH. (n.d.). Cell-Based Screening Using High-Throughput Flow Cytometry. Retrieved from [Link]
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Basicmedical Key. (n.d.). High-Throughput Screening Data Analysis. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Hit Identification (Hit ID). Retrieved from [Link]
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NIH. (2012, May 1). HTS Assay Validation. Retrieved from [Link]
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ACS Publications. (2020, June 10). High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. Retrieved from [Link]
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Assay Genie. (n.d.). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]
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Evotec. (2024, March 7). How To Optimize Your Hit Identification Strategy. Retrieved from [Link]
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Oxford Academic. (2016, June 21). Comprehensive analysis of high-throughput screens with HiTSeekR. Retrieved from [Link]
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DergiPark. (2025, December 31). Synthesis and Characterization of Novel Hybrid Isoindole Molecules with Thiazole Scaffold. Retrieved from [Link]
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Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]
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European Pharmaceutical Review. (2011, February 16). Establishing assays and small molecule screening facilities for Drug discovery programs. Retrieved from [Link]
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ResearchGate. (2021, June). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. Retrieved from [Link]
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Thieme. (2019, June 25). Click Chemistry Approach to Isoindole-1,3-dione Tethered 1,2,3-Triazole Derivatives. Retrieved from [Link]
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Axxam. (n.d.). Challenges of HTS in early-stage drug discovery. Retrieved from [Link]
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Technology Networks. (2023, September 25). High-Throughput Screening in Drug Discovery Explained. Retrieved from [Link]
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Apix-Drive. (2024, September 21). HTS Data Integration. Retrieved from [Link]
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A provider of integrated drug discovery services. (n.d.). Hit Identification and Validation Services. Retrieved from [Link]
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A university publication. (n.d.). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Retrieved from [Link]
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NIH. (n.d.). ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. Retrieved from [Link]
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Drug Discovery Today. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]
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Frontiers. (2022, April 24). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]
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ResearchGate. (n.d.). HTS data analysis workflow. Practical implication of a workflow in HTS.... Retrieved from [Link]
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Application Notes & Protocols for 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione in Medicinal Chemistry
Foreword: The Logic of Hybrid Scaffolds
In the landscape of modern medicinal chemistry, the strategy of molecular hybridization—linking two or more pharmacophores—has emerged as a powerful tool for developing novel therapeutic agents with potentially enhanced affinity, improved efficacy, or novel mechanisms of action. The compound at the center of this guide, 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione , is a quintessential example of this design philosophy. It marries the phthalimide core, a privileged scaffold known for its role in groundbreaking immunomodulatory and anticancer drugs, with the 1,2,4-triazole ring, a versatile heterocycle integral to numerous antifungal, antiviral, and anticancer agents.[1][2][3][4]
The phthalimide moiety, a lipophilic structure, is adept at crossing biological membranes, a crucial property for bioavailability.[1] Its most famous derivatives, such as thalidomide and lenalidomide, exert their effects by modulating the Cereblon E3 ubiquitin ligase complex.[3] The 1,2,4-triazole ring, with its unique arrangement of nitrogen atoms, is an excellent bioisostere and is capable of engaging in critical hydrogen bonding and metal coordination within enzyme active sites, contributing to its metabolic stability and broad bioactivity.[2][5][6]
This guide provides a technical framework for the synthesis and evaluation of this hybrid molecule, with a specific focus on its application as a potential inhibitor of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA damage repair and a validated target in oncology.
Physicochemical Profile and Structural Rationale
The therapeutic potential of a molecule is fundamentally linked to its physicochemical properties. The combination of the phthalimide and triazole rings in a single entity creates a unique profile poised for interaction with biological targets.
| Property | Value (Predicted) | Rationale for Significance in Drug Design |
| Molecular Formula | C₁₀H₆N₄O₂ | Defines the elemental composition. |
| Molecular Weight | 214.18 g/mol | Falls well within the "Rule of Five" for good oral bioavailability. |
| logP | ~0.8-1.2 | Balanced lipophilicity suggests potential for good membrane permeability without excessive hydrophobicity, which can lead to poor solubility and off-target effects. |
| Hydrogen Bond Donors | 1 (Triazole N-H) | The triazole ring provides a key interaction point for binding to target proteins.[5] |
| Hydrogen Bond Acceptors | 4 (2x Carbonyl O, 2x Triazole N) | Multiple acceptor sites allow for a versatile network of interactions within a binding pocket.[2] |
| Topological Polar Surface Area (TPSA) | 85.1 Ų | Indicates good potential for oral absorption and cell permeability. |
The structural hypothesis for its use as a PARP inhibitor is grounded in the established pharmacophores of known inhibitors. The planar phthalimide system can engage in π-stacking interactions within the nicotinamide binding pocket of PARP, while the triazole moiety can form critical hydrogen bonds with key amino acid residues, mimicking the interactions of the native substrate.
Synthesis Protocol: Condensation of Phthalic Anhydride and 3-Amino-1,2,4-triazole
The most direct route to synthesizing this compound is through the condensation of phthalic anhydride with 3-amino-1,2,4-triazole. This method is a variation of the classical Gabriel synthesis.
Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phthalic anhydride (1.48 g, 10 mmol) and 3-amino-1,2,4-triazole (0.84 g, 10 mmol).
-
Causality: Using equimolar amounts of reactants ensures complete conversion without the need to remove excess starting material later.
-
-
Solvent Addition: Add 20 mL of glacial acetic acid to the flask.
-
Causality: Glacial acetic acid serves as both a solvent and a catalyst for the condensation reaction, facilitating the removal of water as the reaction proceeds.
-
-
Reaction: Heat the mixture to reflux (approximately 120°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 7:3 Ethyl Acetate:Hexane. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 100 mL of ice-cold water while stirring. A precipitate will form.
-
Causality: The product is insoluble in water, causing it to precipitate out while unreacted starting materials and the acetic acid solvent remain in the aqueous phase.
-
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid sequentially with 50 mL of cold water and then 20 mL of cold ethanol to remove residual impurities.
-
Purification: Dry the crude product under vacuum. For higher purity, recrystallize the solid from an ethanol/water mixture.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Application Protocol: Screening as a PARP-1 Inhibitor
Background: PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs).[7] Inhibiting PARP-1 leads to the accumulation of SSBs, which, during DNA replication, are converted into more cytotoxic double-strand breaks (DSBs). In normal cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes (e.g., BRCA1 or BRCA2), these DSBs cannot be repaired, leading to genomic instability and cell death.[8] This concept, where a deficiency in two pathways is lethal but a deficiency in either one is not, is known as synthetic lethality . PARP inhibitors "trap" the PARP enzyme on the DNA, further enhancing their cytotoxic effect.[7]
Mechanism: PARP Trapping and Synthetic Lethality
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione
Welcome to the technical support center for the synthesis of 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Introduction
The synthesis of this compound is a crucial step in the development of various pharmacologically active molecules. The inherent bioactivity of both the phthalimide and triazole moieties makes this compound a valuable scaffold in medicinal chemistry. This guide provides practical, field-proven insights to overcome common challenges encountered during its synthesis.
Reaction Overview
The primary synthetic route involves the condensation of 3-amino-1,2,4-triazole with phthalic anhydride. This reaction proceeds through a two-step mechanism:
-
Nucleophilic attack: The amino group of 3-amino-1,2,4-triazole attacks one of the carbonyl carbons of phthalic anhydride, leading to the opening of the anhydride ring and the formation of a phthalamic acid intermediate.
-
Cyclization (Imidization): Subsequent intramolecular nucleophilic acyl substitution, driven by heating, results in the elimination of a water molecule and the formation of the desired imide product.
Caption: General reaction mechanism for the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the direct condensation of 3-amino-1,2,4-triazole with phthalic anhydride. This is typically achieved by heating the reactants in a high-boiling point solvent, such as glacial acetic acid or toluene, often with azeotropic removal of water to drive the reaction to completion.
Q2: Can I use microwave-assisted synthesis for this reaction?
A2: Yes, microwave-assisted synthesis is a viable and often advantageous alternative to conventional heating.[1][2][3][4][5] It can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.
Q3: What is the expected yield for this synthesis?
A3: Yields can vary depending on the reaction conditions and purification methods. With optimized conditions, yields can range from moderate to high (60-90%).
Q4: How can I confirm the formation of the desired product?
A4: Product formation can be confirmed using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction and the purity of the product.
-
Melting Point: The purified product should have a sharp and defined melting point.
-
Spectroscopy (FT-IR, 1H-NMR, 13C-NMR, and Mass Spectrometry): To confirm the chemical structure of the final compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions.
Problem 1: Low or No Product Yield
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient heating, short reaction time, or the presence of water. | Increase reaction time and/or temperature. Ensure the solvent is anhydrous. If using toluene, employ a Dean-Stark apparatus to azeotropically remove water. For microwave synthesis, increase the irradiation time or temperature.[1] |
| Poor Quality Reagents | Impurities in the starting materials (3-amino-1,2,4-triazole or phthalic anhydride) can interfere with the reaction. | Use high-purity reagents. Recrystallize 3-amino-1,2,4-triazole if necessary. Ensure phthalic anhydride is free from phthalic acid. |
| Sub-optimal Solvent | The choice of solvent can significantly impact the reaction rate and yield. | Glacial acetic acid is a common and effective solvent. It acts as both a solvent and a catalyst for the dehydration step. Toluene or xylene can also be used, particularly with a Dean-Stark trap. |
| Reversibility of the Reaction | The formation of the phthalamic acid intermediate is reversible. The accumulation of water can shift the equilibrium back to the reactants. | Efficiently remove water from the reaction mixture. This is a critical factor for driving the reaction towards the imide product. |
Problem 2: Presence of Impurities in the Final Product
| Potential Cause | Explanation | Recommended Solution |
| Unreacted Starting Materials | Incomplete reaction can leave unreacted 3-amino-1,2,4-triazole and phthalic anhydride in the product mixture. | Optimize reaction conditions (time, temperature) to ensure complete conversion. Monitor the reaction by TLC. |
| Phthalamic Acid Intermediate | Incomplete cyclization will result in the presence of the phthalamic acid intermediate. This is a common impurity if the dehydration step is not efficient. | Ensure adequate heating and/or use a dehydrating agent. Acetic anhydride can be added in small amounts to facilitate cyclization, but this may lead to other side products if not controlled. |
| Side Reactions | At very high temperatures, decomposition of the starting materials or product can occur. | Avoid excessive heating. Determine the optimal temperature that provides a good reaction rate without causing degradation. |
| Phthalic Acid | If the phthalic anhydride starting material is old or has been exposed to moisture, it may contain phthalic acid, which will not react to form the imide. | Use fresh, dry phthalic anhydride. Store it in a desiccator. |
Problem 3: Difficulty in Product Isolation and Purification
| Potential Cause | Explanation | Recommended Solution |
| Product Precipitation Issues | The product may not precipitate cleanly from the reaction mixture upon cooling. | After cooling, pour the reaction mixture into a large volume of cold water with stirring. This will often induce precipitation of the crude product. |
| Co-precipitation of Impurities | Unreacted starting materials or the phthalamic acid intermediate may co-precipitate with the desired product. | Recrystallization is the most effective method for purification. Suitable solvents for recrystallization include ethanol, methanol, or a mixture of ethanol and water. |
| Oily Product | The crude product may separate as an oil instead of a solid. | Triturate the oily product with a suitable non-solvent (e.g., hexane or diethyl ether) to induce solidification. |
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Caption: A workflow for troubleshooting common synthesis issues.
Experimental Protocols
Protocol 1: Conventional Heating Method
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-1,2,4-triazole (1.0 eq) and phthalic anhydride (1.05 eq).
-
Add glacial acetic acid as the solvent (approximately 10 mL per gram of 3-amino-1,2,4-triazole).
-
-
Reaction:
-
Heat the reaction mixture to reflux (around 118 °C) with continuous stirring.
-
Monitor the reaction progress using TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 4-6 hours.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing ice-cold water (approximately 10 times the volume of the reaction mixture) while stirring.
-
A precipitate should form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
-
Purification:
-
Recrystallize the crude product from ethanol or a suitable solvent to obtain pure this compound.
-
Dry the purified product in a vacuum oven.
-
Protocol 2: Microwave-Assisted Synthesis
-
Reaction Setup:
-
In a microwave-safe reaction vessel, combine 3-amino-1,2,4-triazole (1.0 eq), phthalic anhydride (1.05 eq), and a high-boiling point solvent such as N,N-dimethylformamide (DMF) or glacial acetic acid.
-
-
Reaction:
-
Work-up and Isolation:
-
After the reaction is complete, cool the vessel to room temperature.
-
Transfer the reaction mixture to a beaker containing ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol).
-
Dry the purified product under vacuum.
-
Data Summary Table
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Solvent | Glacial Acetic Acid, Toluene | Glacial Acetic Acid, DMF |
| Temperature | Reflux (e.g., ~118 °C in AcOH) | 120-150 °C |
| Reaction Time | 4-6 hours | 10-30 minutes |
| Typical Yield | 60-85% | 70-90% |
| Key Advantage | Simple setup | Rapid synthesis, potentially higher yield |
| Key Disadvantage | Longer reaction time | Requires specialized equipment |
References
-
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). RSC Sustainability. [Link]
-
Karaali, N., Mentese, E., Yilmaz, F., Usta, A., & Kahveci, B. (2013). Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. South African Journal of Chemistry, 66, 131-136. [Link]
-
2-oxindoline-3,3′-diyl)-bis(1H-inden-1,3(2H)- dione) derivatives using SBA-Pr-SO3H and. Bulgarian Chemical Communications. [Link]
-
Synthesis under Microwave Irradiation of[1][2][4]Triazolo[3,4-b][1][3][4]thiadiazoles and Other Diazoles Bearing Indole Moieties and Their Antimicrobial Evaluation. Molecules. [Link]
-
Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. SciELO SA. [Link]
Sources
- 1. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. Synthesis under Microwave Irradiation of [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazoles and Other Diazoles Bearing Indole Moieties and Their Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
Technical Support Center: Purification of 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione
Welcome to the dedicated technical support guide for the purification of 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. Here, we address common challenges and provide practical, field-tested solutions to help you achieve the desired purity for your downstream applications. Our approach is rooted in fundamental chemical principles and extensive laboratory experience with related heterocyclic compounds.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification strategies, it is crucial to understand the inherent properties of this compound. This molecule possesses a planar phthalimide moiety, which is relatively nonpolar, and a 1,2,4-triazole ring, which contains three nitrogen atoms, imparting a degree of polarity and the potential for hydrogen bonding. The acidic proton on the triazole ring and the basic nitrogen atoms can be exploited for purification. The compound is a solid at room temperature with a relatively high melting point, characteristic of its rigid, fused-ring structure.
II. Troubleshooting Common Purification Challenges
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Scenario 1: Persistent Impurities After Initial Synthesis
-
Question: My initial crude product, synthesized from phthalic anhydride and 3-amino-1,2,4-triazole, shows the presence of starting materials and a significant amount of a polar, colored impurity. How can I effectively remove these?
-
Answer: This is a common issue arising from incomplete reactions or side reactions. The primary impurities are likely unreacted phthalic anhydride and 3-amino-1,2,4-triazole. The colored impurity could be a byproduct from the degradation of the starting materials or product under harsh reaction conditions. A multi-step purification approach is recommended.
-
Initial Wash: Begin by triturating the crude solid with a non-polar solvent like diethyl ether or hexane. This will help remove any non-polar impurities. Subsequently, a wash with cold water can help remove some of the unreacted, water-soluble 3-amino-1,2,4-triazole.
-
Acid-Base Extraction: For a more thorough separation, an acid-base extraction can be highly effective. The triazole moiety can be protonated or deprotonated.
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate the unreacted 3-amino-1,2,4-triazole, pulling it into the aqueous layer.
-
Next, wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate). This will react with any remaining phthalic anhydride (which can hydrolyze to phthalic acid) and deprotonate the product, potentially moving it into the aqueous layer if a strong enough base is used. Careful pH monitoring is crucial.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Recrystallization: This is often the most effective final step for removing closely related impurities and achieving high purity. The choice of solvent is critical. Based on the structure, a moderately polar solvent or a solvent mixture would be a good starting point.
-
Scenario 2: Difficulty in Finding a Suitable Recrystallization Solvent
-
Question: I am struggling to find an appropriate solvent for the recrystallization of my product. It is either too soluble in polar solvents or poorly soluble in non-polar solvents.
-
Answer: This is a classic purification challenge. The key is to find a solvent (or solvent system) in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Solvent Screening: A systematic solvent screen is the best approach. Test the solubility of a small amount of your compound in various solvents at room and elevated temperatures. Good candidates to screen include:
-
Alcohols: Ethanol, isopropanol
-
Esters: Ethyl acetate
-
Ketones: Acetone
-
Ethers: Dioxane, THF
-
Aromatic hydrocarbons: Toluene
-
Amides: Dimethylformamide (DMF), Dimethylacetamide (DMAc) - use with caution due to high boiling points.
-
-
Solvent Pair System: If a single solvent is not effective, a two-solvent system is the next logical step. In this technique, you dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is poorly soluble) dropwise until turbidity (cloudiness) persists. Then, add a few drops of the "good" solvent to redissolve the solid and allow the solution to cool slowly. Common solvent pairs to try include:
-
Ethanol/Water
-
Ethyl Acetate/Hexane
-
Dichloromethane/Hexane
-
DMF/Water
-
Table 1: Recommended Solvents for Recrystallization Screening
-
| Solvent Class | Examples | Rationale |
| Alcohols | Ethanol, Isopropanol | Good balance of polarity, can engage in hydrogen bonding. |
| Esters | Ethyl Acetate | Medium polarity, good for many organic compounds. |
| Ketones | Acetone | Polar aprotic, good solvating power. |
| Aromatic | Toluene | Can interact with the phthalimide ring via π-stacking. |
| Amides | DMF, DMAc | High polarity, often used for poorly soluble compounds. |
Scenario 3: Product Co-elutes with an Impurity during Column Chromatography
-
Question: I am using silica gel column chromatography, but my desired product is co-eluting with a persistent impurity. How can I improve the separation?
-
Answer: Co-elution is a common frustration in chromatography. Here are several strategies to improve your separation:
-
Optimize the Mobile Phase:
-
Gradient Elution: If you are using an isocratic (constant solvent composition) mobile phase, switch to a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This will help to better resolve compounds with similar retention factors (Rf). A typical gradient for your compound could be from 20% ethyl acetate in hexane to 100% ethyl acetate.
-
Solvent Modifiers: Add a small amount of a modifier to your mobile phase. For a compound with basic nitrogens, adding a small percentage (0.1-1%) of triethylamine can reduce tailing and improve peak shape by neutralizing acidic sites on the silica gel. Conversely, if you have acidic impurities, a small amount of acetic acid might improve separation.
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase.
-
Alumina: Alumina is a good alternative to silica. It is available in acidic, neutral, and basic forms, which can offer different selectivity. For your compound, neutral or basic alumina might be beneficial.
-
Reverse-Phase Chromatography (C18): If your compound has sufficient solubility in polar solvents like methanol or acetonitrile, reverse-phase chromatography can provide a completely different selectivity profile. The mobile phase would typically be a mixture of water and an organic solvent.
-
Diagram 1: General Purification Workflow
Caption: A decision tree for the purification of this compound.
-
III. Detailed Experimental Protocols
The following are generalized protocols based on established methods for similar compounds.[1][2][3] You may need to optimize these for your specific case.
Protocol 1: Recrystallization from an Ethanol/Water Solvent System
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Ensure the solution is near boiling.
-
While the solution is still hot, add deionized water dropwise until the solution becomes faintly turbid.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature.
-
For maximum yield, place the flask in an ice bath for 30-60 minutes.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum.
Protocol 2: Silica Gel Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel (230-400 mesh) as a slurry in a non-polar solvent (e.g., hexane).
-
Load the Sample: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this to the top of the packed column.
-
Elute the Column: Start with a mobile phase of low polarity (e.g., 80:20 Hexane:Ethyl Acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 50:50 Hexane:Ethyl Acetate, then 100% Ethyl Acetate).
-
Collect and Analyze Fractions: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
IV. Frequently Asked Questions (FAQs)
-
Q1: What is the expected appearance of the pure compound?
-
A1: Typically, pure this compound should be a white to off-white crystalline solid. Any significant coloration (e.g., yellow or brown) may indicate the presence of impurities.
-
-
Q2: How can I confirm the purity of my final product?
-
A2: Purity should be assessed using multiple analytical techniques.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and identify any organic impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for quantifying purity.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
-
-
-
Q3: My compound seems to be degrading on the silica gel column. What can I do?
-
A3: Compound degradation on silica can occur if the molecule is sensitive to acid. Silica gel is inherently acidic.
-
Neutralize the Silica: You can pre-treat the silica gel by washing it with a solvent system containing a small amount of a base like triethylamine, then re-equilibrating with your starting mobile phase.
-
Use an Alternative Stationary Phase: As mentioned earlier, switching to neutral or basic alumina, or using reverse-phase chromatography, can circumvent this issue.
-
-
V. References
-
N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. MDPI. [Link]
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. ResearchGate. [Link]
-
1H-Isoindole-1,3(2H)-dione, 2-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-. MedChemExpress. [https://www.medchemexpress.com/search.html?q=1H-Isoindole-1,3(2H)-dione,%202-[2-
-
Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. [Link]
-
One-pot synthesis of novel isoindoline-1,3-dione derivatives bearing 1,2,4-triazole moiety and their preliminary biological evaluation. PubMed. [Link]nih.gov/22989679/)
Sources
Overcoming solubility issues with 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione
Welcome to the dedicated technical support guide for 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly solubility issues, encountered during experimental work with this compound. This guide provides in-depth troubleshooting protocols, frequently asked questions (FAQs), and the scientific rationale behind our recommendations.
Understanding the Molecule: A Tale of Two Moieties
The solubility of this compound is governed by the interplay of its two core structural components: the hydrophobic phthalimide (1H-isoindole-1,3(2H)-dione) scaffold and the polar 1,2,4-triazole ring.
-
The Phthalimide Core : This planar, aromatic system is inherently lipophilic, which can contribute to poor aqueous solubility.[1] However, the imide proton is acidic, allowing for deprotonation under basic conditions to form a soluble salt.
-
The 1,2,4-Triazole Ring : This heterocyclic moiety is polar and capable of acting as both a hydrogen bond donor and acceptor.[2] The presence of the triazole ring is generally expected to improve the aqueous solubility of the molecule compared to the parent phthalimide structure.[2] The 1,2,4-triazole ring has two pKa values: the protonated form has a pKa of approximately 2.45, and the neutral molecule has a pKa of about 10.26.[3]
The overall solubility is a balance between these opposing characteristics. Based on its structure, the compound is predicted to have low solubility in neutral aqueous solutions but improved solubility in polar organic solvents and aqueous solutions with adjusted pH.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
Table 1: Predicted Solubility Profile
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Aqueous | Water, PBS (pH 7.4) | Very Low to Insoluble | The hydrophobic phthalimide core dominates at neutral pH. |
| Polar Aprotic | DMSO, DMF | High | These solvents are excellent at solvating a wide range of organic molecules, including those with both polar and non-polar regions.[4] |
| Polar Protic | Ethanol, Methanol | Low to Moderate | The ability to hydrogen bond with the triazole moiety may aid solubility, but the hydrophobic phthalimide can limit it. Heating may be required. An isomer has been reported to be recrystallized from ethanol, suggesting some degree of solubility.[5] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | Often used in the synthesis and purification of similar phthalimide derivatives.[6] |
| Ethers | Dioxane, THF | Low to Moderate | Can solvate the molecule to some extent, but may not be the primary choice for high concentrations. |
| Non-polar | Hexane, Toluene | Very Low to Insoluble | The molecule's polarity from the triazole and dione groups prevents dissolution in non-polar solvents. |
Q2: I am having trouble dissolving the compound in my aqueous buffer for a biological assay. What should I do?
This is a common issue. Direct dissolution in aqueous buffers is often unsuccessful. The recommended approach is to first prepare a concentrated stock solution in an organic solvent, typically DMSO, and then dilute this stock into your aqueous buffer. Ensure the final concentration of the organic solvent in your assay is low (typically <1%, often <0.1%) to avoid artifacts.
Q3: Can I use pH adjustment to improve aqueous solubility?
Yes, pH modification is a key strategy. The molecule has two ionizable sites: the acidic imide proton on the phthalimide ring and the basic nitrogen atoms on the triazole ring.
-
Basic Conditions (pH > 10): Increasing the pH will deprotonate the phthalimide nitrogen, forming an anionic species which should exhibit significantly enhanced aqueous solubility. You can use dilute NaOH or other suitable bases.
-
Acidic Conditions (pH < 2.5): Lowering the pH will protonate the triazole ring, forming a cationic species which may also improve aqueous solubility. Use dilute HCl or other appropriate acids.
Caution: Always consider the stability of your compound and its compatibility with your experimental system when adjusting pH. Run small-scale tests to ensure the compound does not precipitate or degrade over time at the desired pH.
Troubleshooting Guides
Issue 1: Compound precipitates out of solution when diluting a DMSO stock into an aqueous buffer.
This indicates that the aqueous solubility limit has been exceeded.
Caption: Decision workflow for addressing precipitation upon dilution.
-
Reduce Final Concentration: The simplest solution is often to work at a lower final concentration of the compound.
-
Optimize DMSO Concentration: Prepare a more concentrated stock solution in DMSO (e.g., 50-100 mM, if possible) so that a smaller volume is needed for dilution, thereby lowering the final DMSO percentage and reducing the "solvent shock."
-
Utilize Co-solvents: The addition of a small percentage of a water-miscible co-solvent can increase the solvent capacity of the buffer.
-
Employ Sonication: Sonicate the solution during and after the dilution of the DMSO stock. The mechanical energy can help to break down small precipitates and facilitate dissolution.
-
Adjust pH: If your experimental conditions allow, adjust the pH of the aqueous buffer to be basic (pH > 10) or acidic (pH < 2.5) to ionize the compound and increase its solubility.
Issue 2: Difficulty dissolving the solid compound in an organic solvent.
If the compound does not readily dissolve in your chosen organic solvent at room temperature, follow this protocol.
-
Initial Attempt:
-
Add the desired volume of solvent (e.g., DMSO, DMF, Ethanol) to the solid compound.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect for any remaining solid particles.
-
-
Gentle Heating:
-
If solids remain, warm the solution in a water bath at 40-50°C for 5-10 minutes.
-
Periodically remove and vortex the sample.
-
Causality: Increasing the temperature provides the necessary kinetic energy to overcome the crystal lattice energy of the solid, promoting dissolution.
-
-
Sonication:
-
If solids persist after heating, place the vial in a bath sonicator for 10-15 minutes.
-
The high-frequency sound waves will create cavitation, which can help to break apart solid agglomerates and increase the surface area for solvation.
-
-
Solvent Screening:
-
If the compound is still not dissolving, it may have very low solubility in the chosen solvent. It is advisable to perform a small-scale solvent screening.
-
Caption: Workflow for a systematic solvent screening experiment.
References
-
N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. MDPI. Available at: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. ResearchGate. Available at: [Link]
-
Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. Available at: [Link]
-
1H-Isoindole-1,3(2H)-dione, 2-[2-(1H-1,2,4-triazol-1-yl)ethyl] Cas 100327-50-2. BIOSYNCE. Available at: [Link]
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. NIH. Available at: [Link]
-
Phthalimide | C8H5NO2 | CID 6809. PubChem. Available at: [Link]
-
Synthesis of di- and trisubstituted 1,2,4-triazoles containing indole fragments. ElectronicsAndBooks. Available at: [Link]
-
N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. MDPI. Available at: [Link]
-
Solubility of 1 H -1,2,4Triazole in Ethanol, 1Propanol, 2Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K. ResearchGate. Available at: [Link]
-
1,2,4-Triazole. Wikipedia. Available at: [Link]
Sources
Addressing off-target effects of 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione
Technical Support Center: 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione
A Researcher's Guide to Investigating and Mitigating Off-Target Effects
As Senior Application Scientist, this guide provides a comprehensive framework for researchers working with the novel compound this compound. Given its composition, featuring a 1,2,4-triazole ring and a phthalimide (1H-isoindole-1,3(2H)-dione) core, this molecule holds potential for diverse biological activities but also presents a risk of unintended molecular interactions. The 1,2,4-triazole scaffold is a key component in numerous drugs, known for its ability to interact with biological receptors through hydrogen bonding and stable metabolic properties.[1] Similarly, phthalimide derivatives are recognized for a wide array of pharmacological effects, including anti-inflammatory and analgesic properties.[2][3]
This document is structured not as a list of known off-target effects, but as a strategic guide to empower you to proactively identify, validate, and interpret the biological activity of this compound. Our approach emphasizes rigorous experimental design to distinguish true on-target effects from confounding off-target interactions, ensuring the integrity and reproducibility of your research.
Core Principles: Foundational Checks for Small Molecule Studies
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Dose-Response Relationship: A clear and consistent relationship between the compound's concentration and the observed biological effect is the first critical checkpoint. However, be aware that off-target effects can also be dose-dependent.[5]
-
Orthogonal Validation: If possible, use a structurally unrelated inhibitor that targets the same putative pathway.[6] If this orthogonal probe produces a similar phenotype, it strengthens the hypothesis that the effect is on-target. Conversely, a different outcome suggests potential off-target activity from your primary compound.[6]
-
Appropriate Controls: The use of well-considered negative controls, such as the vehicle (e.g., DMSO) alone or a closely related but inactive structural analog, is fundamental to confirming that the observed effect is specific to the compound's activity.[6][7]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common challenges and questions that arise during the characterization of a novel small molecule inhibitor.
Q1: We are observing an unexpected or inconsistent phenotype in our cell-based assays. How can we determine if this is due to an off-target effect?
This is a primary challenge in early-stage drug discovery. An unexpected phenotype could be a novel on-target effect or a result of the compound interacting with unintended proteins. A systematic approach is required to dissect these possibilities.
dot
Caption: Workflow for deconvoluting on-target vs. off-target effects.
-
Rescue Experiments: This is considered a gold standard for confirming on-target effects. It involves re-introducing a version of the intended target protein that is engineered to be resistant to the inhibitor. If the observed phenotype is reversed or prevented, it provides strong evidence that the effect is mediated through the intended target.[5]
-
Kinase & Protein Profiling: The most direct method to identify off-target interactions is to screen the compound against a large panel of proteins.[8] Given that many inhibitors target ATP-binding sites, kinase panels are a common starting point.[4] Services are commercially available that screen against hundreds of kinases.
-
Knockdown/Knockout Models: Use genetic tools like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the suspected off-target protein.[5] If the phenotype is diminished in these models upon treatment with your compound, it supports the hypothesis that the effect is mediated through that specific off-target.[5]
Q2: How do I select the appropriate concentration range to minimize off-target effects?
The goal is to work within a "therapeutic window" where the compound effectively modulates its intended target without significantly engaging off-targets.
-
Determine Potency (IC₅₀ or Kᵢ): First, determine the IC₅₀ (the concentration required to inhibit 50% of the target's activity) in a biochemical assay.[6] This provides a baseline for the compound's potency against its intended target.
-
Cellular Assays: In cell-based assays, start with a concentration range centered around the biochemical IC₅₀. A common starting point is to test from 100x below to 100x above the IC₅₀.
-
Correlate with Target Engagement: Use a cellular target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), to confirm that your compound is binding to its intended target within the cell at the concentrations you are using.[5]
-
Selectivity Profiling: If you have identified key off-targets, perform dose-response curves for those as well. A compound is generally considered selective if there is at least a 10-fold, and preferably a 100-fold, difference in potency between the on-target and off-target proteins.
Q3: Based on its structure, what are the most probable off-target classes for this compound?
While empirical testing is essential, the chemical scaffolds provide clues for potential off-target families.
| Scaffold | Associated Biological Activities & Potential Off-Targets | Rationale |
| 1,2,4-Triazole | Cytochrome P450 (CYP) enzymes, Kinases, various metabolic enzymes. | The nitrogen atoms in the triazole ring can coordinate with the heme iron in CYP enzymes, a well-known mechanism for antifungal triazoles.[9] This scaffold is also a common feature in many kinase inhibitors.[10] |
| Phthalimide | Cyclooxygenases (COX), Cholinesterases, various receptors and enzymes. | Derivatives of 1H-isoindole-1,3(2H)-dione have been shown to inhibit COX enzymes and cholinesterases and exhibit a wide range of other biological activities.[3][11] |
| Combined | Multi-target inhibitors (e.g., Kinase/VEGFR-2, PD-L1). | The combination of these two pharmacologically active scaffolds could result in a molecule that interacts with multiple, unrelated targets.[10] |
Q4: What biochemical and biophysical methods can validate a direct interaction between our compound and a suspected off-target?
Once a potential off-target is identified, direct binding must be confirmed.
-
Surface Plasmon Resonance (SPR): This technique measures the binding kinetics (kₒₙ and kₒff rates) and affinity (K₋) of the interaction in real-time by immobilizing the protein and flowing the compound over it.[8]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (affinity, stoichiometry, enthalpy, and entropy).[12]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement within intact cells. It is based on the principle that a compound binding to its target protein stabilizes it against heat-induced denaturation.[5]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the verification of compound binding to a target protein in a cellular environment.
Steps:
-
Cell Culture: Plate cells at an appropriate density and grow to ~80% confluency.
-
Compound Treatment: Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for 1-2 hours.
-
Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Collect the supernatant (containing soluble protein) and analyze by Western blot or another protein detection method for the target of interest.
-
Interpretation: A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates that the compound is binding to and stabilizing the target protein.
dot
Caption: Step-by-step workflow for a CETSA experiment.
Protocol 2: Orthogonal Testing Using RNA Interference (RNAi)
This protocol helps determine if a phenotype is dependent on a specific (on- or off-target) protein.
Steps:
-
Reagent Design: Design and synthesize at least two independent siRNA sequences targeting the mRNA of the protein of interest to control for off-target effects of the siRNA itself. A non-targeting scrambled siRNA should be used as a negative control.
-
Transfection: Transfect the cells with the siRNAs using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
-
Knockdown Verification: After 48-72 hours, harvest a subset of the cells to verify knockdown efficiency. Measure the protein levels by Western blot or mRNA levels by qRT-PCR. A knockdown of >70% is generally considered effective.
-
Compound Treatment: Treat the remaining knockdown cells and control cells with this compound at the desired concentration.
-
Phenotypic Assay: Perform the cellular assay in which the original phenotype was observed.
-
Interpretation:
-
On-Target: If the protein of interest is the intended target, its knockdown should phenocopy the effect of the compound. The addition of the compound to the knockdown cells should produce no further effect.
-
Off-Target: If the protein of interest is an unintended off-target, its knockdown should prevent or significantly reduce the phenotype observed when the compound is added.
-
References
-
Target Identification and Validation (Small Molecules). University College London. [Link]
-
Encountering unpredicted off-target effects of pharmacological inhibitors. (2010). Oxford Academic, The Journal of Biochemistry. [Link]
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Small Molecule Hit Identification and Validation. Broad Institute. [Link]
-
Method for Identifying Small Molecule Inhibitors of the Protein-protein Interaction Between HCN1 and TRIP8b. PMC, PubMed Central. [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Publications. [Link]
-
Prediction of specificity-determining residues for small-molecule kinase inhibitors. PMC, PubMed Central. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BioMed Central. [Link]
-
Identification of small-molecule protein–protein interaction inhibitors for NKG2D. (2023). PNAS. [Link]
-
Characterization of Small Molecule Binding. I. Accurate Identification of Strong Inhibitors in Virtual Screening. PMC, NIH. [Link]
-
Mimicking Native Interactions for Small-Molecule Inhibitors of Tight Protein-Protein Interactions. PMC, NIH. [Link]
-
Identifying Small Molecule Inhibitors Of Protein-Protein Interaction-Preview. (2022). YouTube. [Link]
-
N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. (2023). MDPI. [Link]
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central. [Link]
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2022). MDPI. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. (2023). ResearchGate. [Link]
-
Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC, PubMed Central. [Link]
-
Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Small Molecules as Potential Anticancer Multitarget Agents. PubMed Central. [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. PMC, PubMed Central. [Link]
-
Design Synthesis of 1,2,3‐Triazoles Based Thiazolidine‐2,4‐dione Derivatives Anticancer, Antimicrobial, and Molecular Docking Studies. (2022). ResearchGate. [Link]
-
Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2021). ResearchGate. [Link]
-
Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. (2023). PMC, PubMed Central. [Link]
-
This compound. International Laboratory USA. [Link]
-
1H-isoindole-1,3(2H)-dione, 2-[2-(5-mercapto-1H-1,2,4-triazol-3-yl)ethyl]-. SpectraBase. [Link]
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- 12. Small Molecule Hit Identification and Validation | Broad Institute [broadinstitute.org]
Technical Support Center: Troubleshooting Cell Viability Assays with 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione
Introduction
Welcome to the technical support guide for researchers utilizing 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione and related triazole-isoindoledione compounds in cell-based assays. This class of heterocyclic compounds exhibits a wide range of biological activities, making them promising candidates for drug discovery.[1][2][3] However, their chemical structure, which combines a triazole ring and a phthalimide moiety, presents unique challenges in accurately assessing cell viability.
This guide is structured to provide in-depth, field-proven insights to help you navigate these challenges. We will move beyond simple procedural steps to explain the causality behind experimental observations, empowering you to design self-validating experiments and ensure the integrity of your data.
Part 1: Understanding the Core Challenge: Compound Interference
How Common Viability Assays Work
-
Tetrazolium Salt Assays (MTT, XTT, MTS): These colorimetric assays rely on the reduction of a tetrazolium salt (e.g., yellow MTT) into a colored formazan product (e.g., purple formazan) by mitochondrial dehydrogenases in metabolically active cells.[4][7] The amount of colored product is directly proportional to the number of viable cells.
-
Luminescence-Based Assays (CellTiter-Glo®): This assay quantifies ATP, the primary energy currency of the cell. The reagent lyses cells to release ATP, which then acts as a substrate for a luciferase enzyme, producing a luminescent signal proportional to the number of viable cells.[8][9]
Potential Interference from Triazole-Isoindoledione Compounds
The chemical nature of this compound suggests several potential points of interference:
-
Redox Properties: Triazole moieties can possess inherent reducing or oxidizing properties.[10] This can lead to the non-enzymatic reduction of tetrazolium salts, creating a false-positive signal of cell viability.[4][5]
-
Colorimetric Interference: If the compound itself is colored or changes color at the assay's wavelength, it can artificially inflate or decrease absorbance readings.
-
Enzyme Inhibition/Activation: The compound could directly inhibit or enhance the activity of the cellular dehydrogenases required for tetrazolium reduction or the luciferase enzyme used in ATP assays.[6]
-
Metabolic Alteration: The compound might not be cytotoxic but could alter the metabolic state of the cells (e.g., induce a stress response), leading to an increase or decrease in dehydrogenase activity or ATP production that does not correlate with cell number.[4][5]
Part 2: Assay-Specific Troubleshooting Guides
This section addresses specific issues in a question-and-answer format.
A. Tetrazolium Salt Assays (MTT, XTT, MTS)
Question 1: My absorbance readings increase at higher concentrations of the compound, suggesting increased viability. Is this a real biological effect?
This is a classic sign of assay interference and is unlikely to represent a true increase in cell proliferation.
-
Probable Cause: The compound is likely reducing the tetrazolium salt (MTT, XTT) directly, independent of cellular enzymatic activity.[5]
-
Troubleshooting Workflow:
-
Run a Cell-Free Control: Prepare wells containing only culture medium and the same concentrations of your compound used in the experiment. Add the tetrazolium reagent as you would for your cell-based assay.
-
Analyze: If you observe color development in these cell-free wells, it confirms direct chemical reduction by your compound. The absorbance from these wells represents the interference signal.
-
Correction & Validation: You can subtract the background absorbance from the cell-free control from your experimental wells. However, if the interference signal is high (e.g., >10% of the signal from untreated cells), the data may be unreliable. In this case, switching to an orthogonal assay is highly recommended.
-
Question 2: I'm observing a high background signal in my "media only" and "untreated cells" control wells. What's wrong?
High background can mask the true signal and decrease the dynamic range of your assay.[4][11]
-
Potential Causes & Solutions:
-
Microbial Contamination: Bacteria or yeast can reduce tetrazolium salts.[12][13] Visually inspect your plates under a microscope for any signs of contamination. Discard contaminated cultures and reagents.
-
Phenol Red Interference: Phenol red in culture medium can interfere with absorbance readings.[12] Consider using a phenol red-free medium during the final assay incubation step.
-
Reagent Degradation: MTT/XTT solutions are sensitive to light. Ensure they are stored correctly in the dark. If the solution appears blue-green, it has likely been compromised and should be discarded.[13]
-
DOT Diagram: MTT Assay Principle and Interference Points
Caption: Workflow of the MTT assay and potential points of compound interference.
B. Luminescence-Based Assays (CellTiter-Glo®)
Question 3: My luminescent signal is significantly lower than expected across all treated wells, even at non-toxic concentrations. Why?
This suggests that your compound is interfering with the assay's enzymatic reaction.
-
Probable Cause: The compound may be directly inhibiting the luciferase enzyme.[6] Luminescence is generated by the conversion of luciferin in the presence of ATP by luciferase; if the enzyme is inhibited, the signal will be quenched regardless of the amount of ATP present.
-
Troubleshooting Workflow:
-
Run an Enzyme Inhibition Control: In a cell-free system, add a known, standard concentration of ATP to wells. Then, add your compound at various concentrations. Finally, add the CellTiter-Glo reagent.
-
Analyze: If the luminescent signal decreases as the compound concentration increases, this confirms direct inhibition of the luciferase enzyme.
-
Solution: If significant luciferase inhibition is observed, this assay is not suitable for your compound. You must switch to a different viability assay method, such as a colorimetric assay (after checking for interference there) or a method based on a different principle, like a dye-exclusion assay (e.g., Trypan Blue) or a protease-based viability assay.
-
Question 4: My replicate wells show high variability (%CV is >15%). What are the common causes?
High variability can obscure real effects and make data interpretation impossible.[8][12]
-
Potential Causes & Solutions:
-
Inconsistent Cell Seeding: This is a major source of error.[12] Ensure you have a homogenous single-cell suspension before and during plating. Gently mix the cell suspension between pipetting each row/column.
-
Incomplete Cell Lysis/Reagent Mixing: After adding the CellTiter-Glo reagent, ensure proper mixing. An orbital shaker for 2 minutes is often recommended, followed by a 10-minute incubation to stabilize the signal.[14]
-
"Edge Effects": The outer wells of a 96-well plate are prone to evaporation, leading to altered cell growth and reagent concentrations.[11][12] Avoid using the outermost wells for experimental samples; instead, fill them with sterile PBS or media to create a humidity barrier.[11][12]
-
Pipetting Errors: Use calibrated pipettes and ensure consistent technique. When adding reagents, avoid introducing bubbles.
-
Part 3: General Troubleshooting & Best Practices
Question 5: How do I design a robust experimental plate layout to account for potential interference?
A well-designed plate map is your first line of defense against misleading data.
| Well Type | Cells | Compound | Assay Reagent | Purpose |
| Untreated Control | Yes | No (Vehicle Only) | Yes | Baseline viability (100% level). |
| Experimental | Yes | Yes | Yes | Measures the effect of the compound on cells. |
| Vehicle Control | Yes | Yes (Vehicle Only) | Yes | Controls for any effect of the solvent (e.g., DMSO). |
| Compound Control (Cell-Free) | No | Yes | Yes | Crucial: Detects direct interference of the compound with assay reagents (e.g., color change, luminescence quenching). |
| Media Blank | No | No | Yes | Background signal from media and reagent. |
DOT Diagram: General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected cell viability assay results.
Part 4: Key Experimental Protocols
Protocol 1: Cell-Free Compound Interference Assay
This protocol is essential to determine if your compound directly interacts with the assay reagents.
-
Prepare a 96-well plate. Use a clear-bottom plate for colorimetric assays or an opaque-walled plate for luminescence assays.
-
In triplicate, add cell culture medium (without cells) to a series of wells.
-
Create a serial dilution of your compound in the medium, matching the exact concentrations used in your cell-based experiment. Include a "vehicle only" control.
-
Add the viability assay reagent (e.g., MTT solution or CellTiter-Glo reagent) to each well, following the manufacturer's instructions.
-
Incubate for the standard assay time (e.g., 2-4 hours for MTT, 10 minutes for CellTiter-Glo).
-
Read the plate on the appropriate plate reader (absorbance or luminescence).
-
Interpretation: Any signal above the "vehicle only" control indicates direct interference.
Protocol 2: Optimizing Cell Seeding Density
Using a cell number that falls within the linear range of the assay is critical for accuracy.[12][13]
-
Prepare a single-cell suspension of your chosen cell line.
-
Plate a range of cell densities in a 96-well plate (e.g., from 1,000 to 100,000 cells per well, depending on the cell line).[12] Plate at least 3-6 replicates for each density.
-
Allow cells to adhere and grow for the same period as your planned experiment (e.g., 24 or 48 hours).
-
Perform your chosen viability assay on the plate.
-
Plot the signal (absorbance or luminescence) against the number of cells per well.
-
Interpretation: Identify the linear portion of the curve. Choose a seeding density for your experiments that falls in the middle of this linear range to ensure that both increases and decreases in viability can be accurately detected.[13]
Part 5: Frequently Asked Questions (FAQs)
Q1: What is the best type of viability assay to use with a novel triazole compound? There is no single "best" assay. It is highly recommended to use at least two assays based on different principles to confirm your results. A good starting combination would be a metabolic assay (like MTT or XTT, after checking for interference) and a membrane integrity assay (like Trypan Blue exclusion or a commercial protease-based kit that measures viability via an intracellular enzyme released from dead cells).
Q2: My compound is dissolved in DMSO. Could the solvent be causing cytotoxicity? Yes. High concentrations of DMSO are toxic to cells. As a best practice, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5% and always consistent across all wells, including the "untreated" controls.[12] Always run a vehicle control with the highest concentration of DMSO used in your experiment to assess its specific effect.
Q3: How can I definitively differentiate between cytotoxicity and a reduction in cell proliferation (cytostatic effect)? Metabolic assays like MTT or CellTiter-Glo measure the overall metabolic activity of the cell population at a single time point.[4][15] A low signal could indicate either cell death or an inhibition of cell division. To distinguish between these, you would need to perform additional assays:
-
Cell Counting: Use a cell counter and Trypan Blue to determine the actual number of live and dead cells at the end of the experiment.
-
Apoptosis/Necrosis Assays: Use assays like Annexin V/PI staining to specifically measure markers of programmed cell death.
-
Proliferation Assays: Use a BrdU or EdU incorporation assay to directly measure DNA synthesis and cell division.
References
-
Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. (n.d.). TFOT. Retrieved from [Link]
-
Coward, D. M. (1994). Tizanidine: neuropharmacology and mechanism of action. Neurology, 44(11 Suppl 9), S6-10. Retrieved from [Link]
-
Addressing Sources of Error in the Cell Viability Measurement Process. (2023). NIST. Retrieved from [Link]
-
1H-Isoindole-1,3(2H)-dione, 2-[2-(1H-1,2,4-triazol-1-yl)ethyl] Cas 100327-50-2. (n.d.). BIOSYNCE. Retrieved from [Link]
-
I am having problems in getting results in MTT assay. How do I rectify it? (2022). ResearchGate. Retrieved from [Link]
-
Cell viability & viability assays: 7 facts to be aware of. (2023). Single Use Support. Retrieved from [Link]
-
Horrible variation between replicates with Cell Titer Glo? (2022). ResearchGate. Retrieved from [Link]
-
Effect of TIZ on a TNF-α, b IL-1β, and c IL-6 production in... (n.d.). ResearchGate. Retrieved from [Link]
-
Cell viability determined by (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) (MTS) assay after 48 h of treatment with 1b, 2b and triazoles 19-29. (n.d.). ResearchGate. Retrieved from [Link]
-
Thiazolidinediones - mechanisms of action. (2004). Australian Prescriber. Retrieved from [Link]
-
Strange results with TF-1 cell line and CellTiter-Glo Luminescent Cell Viability Assay. (2013). ResearchGate. Retrieved from [Link]
-
Synthesis and cytotoxic evaluation of some derivatives of triazole-quinazolinone hybrids. (n.d.). ResearchGate. Retrieved from [Link]
-
Cell viability after 24 hours of treatment with 200 µM for each 1,2,3-triazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Why do MTT and XTT assays give inconsistent results? (2015). ResearchGate. Retrieved from [Link]
-
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Thiazide Mechanism Of Action. (2016). YouTube. Retrieved from [Link]
-
2-(1-hydroxy-2-methylpropan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione. (n.d.). PubChem. Retrieved from [Link]
-
1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-4-fluoro-. (n.d.). PubChem. Retrieved from [Link]
-
2-(1,2-Oxazol-3-ylmethyl)isoindole-1,3-dione. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis and optical properties of some isoindole-1,3-dione compounds. (n.d.). ACG Publications. Retrieved from [Link]
-
Issues with Cell Titer Glo assay? (2018). ResearchGate. Retrieved from [Link]
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (n.d.). MDPI. Retrieved from [Link]
-
2-(1H-1,2,4-Triazol-5-yl)-1H-benzo(de)isoquinoline-1,3(2H)-dione. (n.d.). PubChem. Retrieved from [Link]
-
One-pot synthesis of novel isoindoline-1,3-dione derivatives bearing 1,2,4-triazole moiety and their preliminary biological evaluation. (2012). European Journal of Medicinal Chemistry. Retrieved from [Link]
-
TZIELD® (teplizumab) | Mechanism of Action. (n.d.). Sanofi. Retrieved from [Link]
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. (2023). ResearchGate. Retrieved from [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PubMed Central. Retrieved from [Link]nih.gov/pmc/articles/PMC7183188/)
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- 3. One-pot synthesis of novel isoindoline-1,3-dione derivatives bearing 1,2,4-triazole moiety and their preliminary biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Refining Protocols for Enzymatic Assays Involving 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione
An Application Scientist's Guide to
Introduction: Understanding the Scaffold
Welcome to the technical support center for enzymatic assays involving 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione. This molecule belongs to a class of compounds containing the isoindole-1,3-dione scaffold, a privileged structure in medicinal chemistry known for a wide range of biological activities.[1] Derivatives of this scaffold have been investigated as inhibitors for various enzymes, including cholinesterases and cyclooxygenases.[2][3] The inclusion of a 1,2,4-triazole ring is also significant, as this moiety is present in numerous compounds with potent bioactivity, notably as inhibitors of enzymes like cytochrome P450-dependent lanosterol 14α-demethylase.[4]
Given this background, it is plausible that your work with this compound involves its characterization as a potential enzyme inhibitor. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to refine your assay protocols, ensure data integrity, and correctly interpret your results. As your Senior Application Scientist, my goal is to explain not just the steps to take, but the underlying biochemical principles that make them necessary.
Part 1: Core Troubleshooting Guide
This section addresses specific, common problems encountered during assay development and execution. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.
Q1: My results show high variability between replicate wells and across different plates. What's going on?
High variability is a critical issue that undermines the reliability of your data. The root cause often lies in technical execution or reagent instability.
Potential Causes & Solutions:
-
Inhomogeneous Reagent Mixing: Crucial reagents like the enzyme or substrate may not be uniformly mixed before dispensing.
-
Solution: Always vortex solutions gently but thoroughly after thawing and before preparing your master mix.[5] For enzyme solutions, which can be sensitive to shear stress, gentle inversion or flicking is recommended.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of variability.
-
Solution: Ensure your pipettes are properly calibrated. When possible, prepare a master mix to increase the volume being dispensed into each well.[5] Use reverse pipetting for viscous solutions.
-
-
Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations, leading to skewed results.
-
Solution: Avoid using the outer wells for experimental data. Instead, fill them with assay buffer or water to create a humidity barrier.
-
-
Compound Precipitation: The test compound may be coming out of solution at the tested concentrations.
-
Solution: Visually inspect the wells for precipitate. Determine the compound's solubility limit in your final assay buffer. See the dedicated troubleshooting point on precipitation (Q4) for more details.
-
-
Systematic Bias: In high-throughput screening (HTS), systematic errors can be introduced by instrumentation or environmental factors.[6]
-
Solution: Randomize the layout of your samples on the plate to avoid positional effects. Include multiple control wells distributed across the plate to assess for gradients or drift.[6]
-
Q2: I'm not observing any significant enzyme inhibition, even at high concentrations of my compound.
This can be a frustrating result, suggesting either the compound is inactive or the assay is not configured to detect its activity.
Potential Causes & Solutions:
-
Substrate Concentration Too High: If your compound is a competitive inhibitor, its effect will be masked by high concentrations of the substrate. According to the Cheng-Prusoff equation, the measured IC50 for a competitive inhibitor is dependent on the substrate concentration relative to its Michaelis-Menten constant (Km).[7]
-
Solution: Run your assay with the substrate concentration at or below its Km.[8] This increases the assay's sensitivity to competitive inhibitors.
-
-
Enzyme Concentration Too High ("Tight Binding"): If your inhibitor is highly potent (with a Ki value near the enzyme concentration), the IC50 will become dependent on the enzyme concentration, not just the Ki. In this scenario, a significant fraction of the inhibitor is bound to the enzyme, depleting the free concentration and making it appear less potent.
-
Solution: Reduce the enzyme concentration to the lowest level that still provides a robust signal. The lowest measurable IC50 is approximately half the active enzyme concentration.[7]
-
-
Compound Degradation: The compound may be unstable in the assay buffer or over the course of the experiment.
-
Solution: Prepare fresh compound dilutions immediately before use. Assess compound stability by pre-incubating it in assay buffer for the duration of the experiment and then verifying its integrity via HPLC or LC-MS.
-
-
Incorrect Assay Conditions (pH, Ionic Strength): Enzymes have optimal pH and ionic strength ranges for activity.[9] Deviations can reduce enzyme activity and may affect inhibitor binding.
Q3: My compound appears to be activating the enzyme. Is this real?
Apparent enzyme activation is almost always an artifact of assay interference. Differentiating this from true allosteric activation requires careful counter-screening.
Potential Causes & Solutions:
-
Autofluorescence: If you are using a fluorescence-based assay, your compound may be inherently fluorescent at the excitation and emission wavelengths used for detection. This adds to the signal, mimicking product formation.
-
Solution: Measure the fluorescence of the compound in the assay buffer without the enzyme or substrate. If it is fluorescent, you may need to switch to a different detection method (e.g., absorbance, luminescence) or find alternative wavelengths.
-
-
Signal Quenching Interference: The compound might quench the signal of a control inhibitor, leading to a false activation signal in assays that measure the reversal of inhibition.
-
Solution: Run a counter-assay where the compound is tested for its ability to interfere with the detection system directly.
-
-
Stabilization of the Enzyme: The compound could non-specifically stabilize the enzyme, preventing its denaturation over the assay period and thus appearing to increase its activity relative to the control.
-
Solution: Shorten the assay time and ensure the enzyme is stable under control conditions for the duration of the measurement. Run a time course experiment to confirm the initial velocity of the reaction is linear.[8]
-
Q4: I'm seeing precipitate form in the wells after adding my compound. How do I solve this?
Compound solubility is a frequent challenge in drug discovery, and precipitation renders any activity data uninterpretable.[12]
Potential Causes & Solutions:
-
Exceeding Solubility Limit: The final concentration of the compound in the assay well is above its aqueous solubility limit.
-
Solution: Determine the thermodynamic solubility of your compound in the final assay buffer. A simple method is to prepare a supersaturated solution, equilibrate, centrifuge, and measure the concentration of the supernatant. Test concentrations should remain well below this limit.
-
-
DMSO Concentration: While DMSO is used to dissolve compounds, high final concentrations can decrease the aqueous solubility of some compounds and inhibit many enzymes.
-
Solution: Keep the final DMSO concentration in the assay as low as possible, typically ≤1%.[13] Ensure all controls contain the same final concentration of DMSO.
-
-
Compound Aggregation: Many small molecules form colloidal aggregates at micromolar concentrations. These aggregates can non-specifically inhibit enzymes, leading to reproducible but artifactual dose-response curves.[14] This is a major source of false positives in HTS.[15]
-
Solution: Include a non-ionic detergent, such as 0.01% Triton X-100 or Tween-20, in the assay buffer.[14] These detergents can disrupt aggregate formation. Note that some enzymes are sensitive to detergents, so their compatibility must be verified.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the essential controls for a robust enzyme inhibition assay?
Your choice of controls is paramount for data interpretation and validation.[16]
-
Negative Control (0% Activity): Contains all assay components except the enzyme. This control defines the background signal of your assay.
-
Positive Control (100% Activity / Vehicle Control): Contains all assay components, including the enzyme and the same concentration of vehicle (e.g., DMSO) as the test wells. This defines the uninhibited enzyme activity.[13]
-
Inhibitor Control: A known inhibitor of the enzyme should be included as a reference compound. This validates that the assay can detect inhibition and provides a benchmark for potency.
Q2: How do I choose the right buffer for my assay?
Buffer selection is critical for maintaining enzyme stability and activity.[10]
-
pH Optimum: The buffer must have a pKa within +/- 1 pH unit of the enzyme's optimal pH for activity.[10]
-
Inertness: The buffer components should not interact with the enzyme, substrate, cofactors, or the test compound. For example, phosphate buffers can chelate divalent cations like Ca²⁺ or Mg²⁺, which may be required for enzyme activity.[11]
-
Temperature Stability: The pH of some buffers, like Tris, is highly sensitive to temperature changes. If your assay involves a temperature shift, choose a buffer with a low change in pKa per degree Celsius (e.g., HEPES, MOPS).[10]
Table 1: Common Biological Buffers and Considerations
| Buffer | Useful pH Range | Temperature Dependence (ΔpKa/°C) | Notes |
| Phosphate | 6.2 - 8.2 | -0.0028 | Can inhibit some enzymes; precipitates with Ca²⁺. |
| Tris | 7.5 - 9.0 | -0.031 | Highly temperature-dependent; can interact with some enzymes. |
| HEPES | 7.0 - 8.2 | -0.014 | Good all-purpose buffer; minimal metal ion binding. |
| MOPS | 6.5 - 7.9 | -0.015 | Similar to HEPES; does not form a complex with most metals. |
| MES | 5.5 - 6.7 | -0.011 | Useful for assays requiring a lower pH. |
Q3: How can I differentiate a "real" inhibitor from a compound causing assay interference?
This is a critical step to avoid pursuing false positives.[17]
-
Run Counter-Screens: Test the compound's effect on the detection system directly. For a fluorescence assay, check for autofluorescence. For a luciferase-based assay, test for direct inhibition of luciferase.
-
Check for Non-Specific Inhibition: As mentioned, add a non-ionic detergent to the assay buffer to see if the inhibitory activity is abolished, which would suggest aggregation-based inhibition.[14]
-
Vary Enzyme and Substrate Concentrations: A true competitive inhibitor's IC50 will increase with increasing substrate concentration.[18] A non-specific inhibitor's activity is often less dependent on these parameters.
-
Orthogonal Assays: Confirm the hit using a different assay technology. If a compound is active in a fluorescence-based assay, re-test it using a label-free method like mass spectrometry or isothermal titration calorimetry if possible.
Part 3: Visualizations & Protocols
Diagrams
Caption: A troubleshooting decision tree for enzymatic assays.
Caption: General workflow for an enzyme inhibition assay.
Protocol: General Spectrophotometric Enzyme Inhibition Assay
This protocol provides a general framework. Concentrations, volumes, and incubation times must be optimized for your specific enzyme-substrate system.[13]
1. Reagent Preparation:
-
Assay Buffer: Prepare a 1X assay buffer at the optimal pH and ionic strength for your enzyme. Ensure it is filtered and degassed if necessary.
-
Enzyme Stock: Prepare a concentrated enzyme stock in assay buffer. Determine the final concentration needed to yield a robust linear rate of reaction over the desired time frame.[8]
-
Substrate Stock: Prepare a concentrated substrate stock in assay buffer. The final concentration in the assay should typically be at or below the Km for detecting competitive inhibitors.[8]
-
Compound Stock: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Compound Dilutions: Perform serial dilutions of the compound stock to create a range of concentrations for testing. Dilute in assay buffer, ensuring the DMSO concentration remains constant across all dilutions.
2. Assay Procedure (96-well plate format):
-
Dispense Compound: Add 2 µL of your compound dilutions (or DMSO vehicle for controls) to the appropriate wells of a clear, flat-bottom 96-well plate.[5]
-
Add Enzyme: Add 88 µL of the diluted enzyme solution to all wells.
-
Pre-incubation: Mix gently on a plate shaker and pre-incubate the plate for 10-15 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction starts.[13]
-
Initiate Reaction: Add 10 µL of the substrate solution to all wells to initiate the reaction. Mix immediately.
-
Measure Signal: Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength. Take readings every 60 seconds for 15-30 minutes (kinetic mode).
3. Data Analysis:
-
Calculate Rates: For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_background) / (Rate_vehicle - Rate_background))
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[7]
References
- Benchchem. (n.d.). Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives.
-
Tamanas, A., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Retrieved from [Link]
-
Carneiro, Z., et al. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io. Retrieved from [Link]
-
Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained. Retrieved from [Link]
-
Schwartz, S., et al. (n.d.). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Retrieved from [Link]
-
Patsnap Synapse. (2025). How to Choose the Right Buffer for Enzyme Activity Tests. Retrieved from [Link]
-
Kevorkov, D., & Makarenkov, V. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics, 16(2), 212-229. Retrieved from [Link]
-
Shapiro, A. B. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. ResearchGate. Retrieved from [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. Retrieved from [Link]
-
BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]
-
Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved from [Link]
-
University of Life Sciences in Lublin. (n.d.). Enzyme kinetics. Retrieved from [Link]
-
BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Basics of Enzymatic Assays for HTS. Retrieved from [Link]
-
Gîrd, C. E., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Molecules, 28(11), 4349. Retrieved from [Link]
-
Siwek, A., et al. (2021). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 26(16), 4983. Retrieved from [Link]
-
Siwek, A., et al. (2022). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 27(3), 1079. Retrieved from [Link]
-
TeachMe Physiology. (2024). Enzyme Kinetics. Retrieved from [Link]
-
International Laboratory USA. (n.d.). This compound. Retrieved from [Link]
-
Al-Masoudi, N. A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Journal of Chemistry. Retrieved from [Link]
-
Kumar, K., et al. (2018). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic & Medicinal Chemistry, 26(10), 2697-2717. Retrieved from [Link]
-
Tipton, K. F. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 4-9. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of Triazole-Containing Antifungals: Benchmarking 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione Analogs Against Established Agents
Introduction
The relentless rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates a continuous search for novel, more effective antifungal agents. The triazole class of antifungals has been a cornerstone in the management of systemic mycoses for decades. Their mechanism of action, targeting the fungal-specific enzyme lanosterol 14α-demethylase, offers a high degree of selectivity and a favorable safety profile.[1][2][3] This guide provides a comparative overview of the antifungal potential of a novel scaffold, 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione, against established triazole antifungals such as fluconazole, itraconazole, voriconazole, and posaconazole. Due to the limited availability of public data on the specific title compound, this guide will leverage experimental data from structurally related triazole-indole and triazole-isoindole hybrids to provide a scientifically grounded perspective on its potential efficacy.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action for triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][4][5] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity and function of the fungal cell membrane.[6][7] By binding to the heme iron atom in the active site of the enzyme, triazoles prevent the conversion of lanosterol to ergosterol.[2] This disruption leads to the accumulation of toxic 14α-methylated sterols and a depletion of ergosterol, resulting in increased membrane permeability, impaired function of membrane-bound enzymes, and ultimately, the inhibition of fungal growth (fungistatic effect).[8][9]
Caption: Inhibition of the ergosterol biosynthesis pathway by triazole antifungals.
Comparative In Vitro Antifungal Activity
The in vitro efficacy of antifungal agents is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following table summarizes the reported MIC values for various triazole antifungals against common fungal pathogens, including data for a structurally related triazole-indole hybrid to infer the potential activity of this compound.
| Antifungal Agent | Candida albicans (MIC µg/mL) | Candida glabrata (MIC µg/mL) | Candida krusei (MIC µg/mL) | Aspergillus fumigatus (MIC µg/mL) |
| This compound (Analog) | 0.5 (MIC90) | 0.25 (MIC90) | 0.125 (MIC90) | No data available |
| Fluconazole | 0.25 - 8 | 1 - 64 | 16 - >64 | Not active |
| Itraconazole | 0.03 - 1 | 0.125 - 4 | 0.25 - 8 | 0.25 - 2 |
| Voriconazole | 0.03 - 0.5 | 0.03 - 1 | 0.125 - 2 | 0.25 - 1 |
| Posaconazole | 0.03 - 0.5 | 0.06 - 2 | 0.125 - 1 | 0.125 - 0.5 |
Data for the analog is sourced from a study on a triazole-indole hybrid and represents MIC90 values. Data for other antifungals represents a typical range of MIC values reported in the literature.
Analysis of Comparative Data:
The data for the triazole-indole hybrid suggests that compounds with a triazole-isoindole scaffold may exhibit potent antifungal activity, particularly against Candida species that have reduced susceptibility to fluconazole, such as C. glabrata and C. krusei. The reported MIC90 values for the analog are comparable to or even lower than those of voriconazole and posaconazole against these challenging pathogens. This indicates a promising avenue for the development of new triazole antifungals with an expanded spectrum of activity.
Experimental Protocol: Antifungal Susceptibility Testing
To ensure the reproducibility and comparability of antifungal susceptibility data, standardized methods are crucial. The Clinical and Laboratory Standards Institute (CLSI) M27-A3 and its subsequent updates provide a reference method for broth dilution antifungal susceptibility testing of yeasts.[4][5][10]
Workflow for CLSI M27 Broth Microdilution Assay:
Caption: A simplified workflow for the CLSI M27 broth microdilution assay.
Step-by-Step Methodology:
-
Preparation of Antifungal Stock Solutions:
-
Accurately weigh the antifungal powder and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
-
Further dilute the stock solution in RPMI-1640 medium to create a working solution.
-
-
Preparation of Microtiter Plates:
-
Using a sterile 96-well microtiter plate, perform a series of two-fold serial dilutions of the antifungal working solution in RPMI-1640 medium.
-
The final volume in each well should be 100 µL.
-
Include a growth control well (no antifungal) and a sterility control well (no inoculum).
-
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate (except the sterility control).
-
The final volume in each well will be 200 µL.
-
Incubate the plate at 35°C for 24 to 48 hours.
-
-
Reading the Minimum Inhibitory Concentration (MIC):
-
Following incubation, visually inspect the plate for fungal growth.
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically a 50% reduction) compared to the growth control well.
-
Conclusion and Future Directions
While direct experimental data for this compound is not yet widely available, the analysis of structurally similar triazole-indole hybrids provides a strong rationale for its potential as a potent antifungal agent. The preliminary data suggests that this scaffold may be particularly effective against fluconazole-resistant Candida species, addressing a significant unmet clinical need.
Further research is imperative to synthesize and evaluate the antifungal activity of this compound against a broad panel of fungal pathogens. Comprehensive studies, including in vivo efficacy models and toxicological assessments, will be crucial to determine its therapeutic potential. The continued exploration of novel triazole derivatives remains a vital strategy in the ongoing battle against invasive fungal diseases.
References
- Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501–517.
- Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3). CLSI.
- Clinical and Laboratory Standards Institute. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Fourth Edition (M27). CLSI.
- Sheehan, D. J., Casiano-Colón, A., & Espinel-Ingroff, A. (1999). Laboratory diagnosis of fungal infections. In Manual of Clinical Microbiology (7th ed., pp. 1147-1189). ASM Press.
- Fromtling, R. A. (1988). Overview of medically important antifungal azole derivatives. Clinical microbiology reviews, 1(2), 187–217.
- Pfaller, M. A., & Diekema, D. J. (2007). Epidemiology of invasive candidiasis: a persistent public health problem. Clinical microbiology reviews, 20(1), 133–163.
- Maertens, J. A. (2004). History of the development of azole derivatives. Clinical microbiology and infection, 10(s1), 1-10.
- Lupetti, A., Danesi, R., Campa, M., Del Tacca, M., & Kelly, S. (2002). Molecular basis of resistance to azole antifungals. Trends in molecular medicine, 8(2), 76-81.
- Al-Wabli, R. I. (2015). Triazole hybrids as new type of anti-fungal agents. Arabian Journal of Chemistry, 8(5), 689-695.
- Montoir, D., et al. (2020). Biological exploration of a novel 1,2,4-triazole-indole hybrid molecule as antifungal agent. Journal of enzyme inhibition and medicinal chemistry, 35(1), 405–413.
- Sanglard, D. (2016).
- Odds, F. C., Brown, A. J. P., & Gow, N. A. R. (2003). Antifungal agents: mechanisms of action. Medical mycology, 41(5), 373-386.
- Cannon, R. D., Lamping, E., Holmes, A. R., Niimi, K., Baret, P. V., Keniya, M. V., ... & Monk, B. C. (2009). Efflux-mediated antifungal drug resistance. Clinical microbiology reviews, 22(2), 291-321.
- Akins, R. A. (2005). An update on antifungal targets and mechanisms of resistance in Candida albicans. Medical mycology, 43(4), 285-318.
- Rex, J. H., Pfaller, M. A., Galgiani, J. N., Bartlett, M. S., Espinel-Ingroff, A., Ghannoum, M. A., ... & Rinaldi, M. G. (1997). Development of interpretive breakpoints for antifungal susceptibility testing: conceptual framework and application to fluconazole. Clinical infectious diseases, 24(2), 235-247.
- Pfaller, M. A., et al. (2008). In vitro activities of anidulafungin against more than 2,500 clinical isolates of Candida spp., including 315 fluconazole-resistant isolates. Journal of clinical microbiology, 46(5), 1646–1650.
- Rodrigues, M. L. (2018). The multifunctional fungal ergosterol. mBio, 9(5), e01755-18.
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Comparative study of isoindole-1,3-dione derivatives in cancer cell lines
An In-Depth Comparative Guide to Isoindole-1,3-dione Derivatives in Cancer Cell Line Studies
The isoindole-1,3-dione core, commonly known as the phthalimide scaffold, represents a "privileged structure" in medicinal chemistry. Its unique properties, including the ability to traverse biological membranes, have made it a foundational component in the design of novel therapeutic agents.[1] The historical context of thalidomide, a prominent derivative, has evolved from a tragedy to a cornerstone in the development of targeted cancer therapies, particularly immunomodulatory drugs (IMiDs).[2][3] This guide provides a comparative analysis of various isoindole-1,3-dione derivatives, synthesizing data from multiple studies to offer researchers a comprehensive overview of their anticancer potential, mechanisms of action, and the experimental methodologies used for their evaluation.
The Progenitors: Thalidomide and its Analogs (IMiDs®)
The journey of isoindole-1,3-diones in oncology is anchored by thalidomide and its more potent, second-generation analogs, lenalidomide and pomalidomide.[1][4] These compounds exhibit a pleiotropic mechanism of action, making them highly effective in certain hematological malignancies like multiple myeloma.[1] Their primary modes of action include:
-
Immunomodulation : They enhance T-cell proliferation and cytokine production (e.g., IL-2, IFN-γ) while inhibiting pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[2][5] This dual action helps to boost the host's anti-tumor immune response.
-
Anti-angiogenesis : They disrupt the formation of new blood vessels, which are critical for tumor growth and metastasis.[4]
-
Induction of Apoptosis : They can directly induce programmed cell death in cancer cells.[2]
These foundational compounds serve as a critical benchmark against which novel derivatives are measured. A 2022 study highlighted that a novel phthalazine-based analog, Compound 24b , exhibited significantly lower IC₅₀ values against HepG-2 (liver), MCF-7 (breast), and PC3 (prostate) cancer cell lines compared to thalidomide, suggesting a marked improvement in cytotoxic potency.
Comparative Cytotoxicity of Novel Derivatives
The versatility of the isoindole-1,3-dione scaffold allows for extensive chemical modification to enhance potency and selectivity. Research has focused on various substitutions on the phthalimide ring and the N-position to generate novel compounds with improved anticancer profiles.
The Impact of Halogenation
Structure-activity relationship (SAR) analyses have revealed that the addition of halogens to the isoindole-1,3-dione moiety can significantly increase anticancer activity. A study evaluating halogenated derivatives against Caco-2 (colon adenocarcinoma) and HCT-116 (colorectal carcinoma) cell lines found that tetra-brominated derivatives were more effective than their tetra-chlorinated counterparts.[6] This suggests that the lipophilicity and electronic properties conferred by bromine are more favorable for the observed biological activity.[6]
N-Substituted Derivatives: Enhancing Potency
Modification at the nitrogen atom of the imide ring is a common strategy to develop new derivatives.
-
Bromoacetyl-Phenyl Derivatives : A 2020 study synthesized and evaluated a series of N-substituted imides against blood cancer cell lines.[7] The compound 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione showed exceptional inhibitory effects, particularly against the Raji (Burkitt's lymphoma) cell line with a half-maximal cytotoxic concentration (CC₅₀) of just 0.26 μg/mL.[7] Its effect on the K562 (chronic myelogenous leukemia) cell line was more moderate at 3.81 μg/mL, indicating a degree of cell-line selectivity.[7]
-
Benzyl Derivatives : In a study focused on lung adenocarcinoma (A549-Luc), N-benzylisoindole-1,3-dione derivatives were assessed for their anticancer potential.[8] While demonstrating inhibitory effects, their IC₅₀ values were relatively high (114.25 μM and 116.26 μM), suggesting lower potency compared to other derivative classes.[8][9]
-
Amino Acid-Derived Isoindolines : New isoindolines derived from L-α-amino acids have also been synthesized and tested.[10] Derivatives of serine and lysine showed remarkable potency against A549 (lung) and U373 (glioblastoma) cell lines, with IC₅₀ values in the low micromolar range (0.001 and 0.007 mM, respectively).[10]
Quantitative Data Summary
The following table summarizes the cytotoxic activity (IC₅₀/CC₅₀) of selected isoindole-1,3-dione derivatives against various cancer cell lines, providing a basis for objective comparison.
| Derivative Class | Specific Compound | Cancer Cell Line | IC₅₀/CC₅₀ Value | Reference |
| N-Substituted Phenyl | 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's Lymphoma) | 0.26 µg/mL | [7] |
| K562 (Leukemia) | 3.81 µg/mL | [7] | ||
| Thalidomide Analog | Compound 24b (Phthalazine-based) | HepG-2 (Liver) | 2.51 µg/mL | |
| MCF-7 (Breast) | 5.80 µg/mL | |||
| PC3 (Prostate) | 4.11 µg/mL | |||
| Progenitor Drug | Thalidomide | HepG-2 (Liver) | 11.26 µg/mL | |
| MCF-7 (Breast) | 14.58 µg/mL | |||
| PC3 (Prostate) | 16.87 µg/mL | |||
| Norcantharimide | Compound 7 (Azide/Silyl Ether) | A549 (Lung) | 19.41 µM | [11] |
| N-Benzyl | Compound 3 | A549-Luc (Lung) | 114.25 µM | [8] |
| Compound 4 | A549-Luc (Lung) | 116.26 µM | [8] | |
| Amino Acid-Derived | Serine Derivative (Compound 6) | A549 (Lung) | 0.001 mM | [10] |
| Lysine Derivative (Compound 7) | U373 (Glioblastoma) | 0.007 mM | [10] |
Core Mechanistic Pathways: Apoptosis and Cell Cycle Arrest
A recurring finding across studies is that isoindole-1,3-dione derivatives exert their anticancer effects by inducing apoptosis and arresting the cell cycle.[6][7]
One study demonstrated that 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione induced both apoptosis and necrosis in Raji cells, as confirmed by flow cytometry using Annexin V-FITC and propidium iodide (PI) staining.[7] Another recent investigation into a novel derivative, DIPTH, found that it induced cell cycle arrest at the G2/M phase and increased levels of caspase 3 and cytochrome c in MCF-7 breast cancer cells, confirming the involvement of the intrinsic apoptosis pathway.[12] This convergence of evidence underscores a common mechanistic theme for this class of compounds.
Caption: Generalized intrinsic apoptosis pathway induced by isoindole-1,3-dione derivatives.
Experimental Protocols: A Guide for Reproducibility
To ensure scientific integrity, the methods used to evaluate these compounds must be robust and reproducible. The following sections detail the standard protocols for the key assays cited in the literature.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. The assay relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form purple formazan crystals.[13]
Caption: Standard experimental workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Plating : Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 1x10⁵ cells/well) and incubate overnight to allow for attachment (for adherent cells).[14][15]
-
Compound Addition : Treat the cells with various concentrations of the isoindole-1,3-dione derivatives. Include a vehicle-only control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for a specified period, typically 24, 48, or 72 hours.[15][16]
-
MTT Reagent Incubation : Following treatment, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[14] This allows viable cells to convert the MTT into formazan crystals.
-
Formazan Solubilization : Carefully remove the culture medium and add 100-150 µL of a solubilizing agent, such as DMSO or a specialized detergent solution, to each well to dissolve the purple formazan crystals.[14]
-
Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[16]
-
Data Analysis : Calculate the percentage of cell viability for each treatment concentration relative to the vehicle-treated control cells. Use this data to determine the IC₅₀ value for each compound.
Apoptosis Detection: Annexin V-FITC / Propidium Iodide (PI) Assay
This flow cytometry-based assay is the gold standard for distinguishing between different stages of cell death.[7] It utilizes two key reagents:
-
Annexin V-FITC : Binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI) : A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Caption: Workflow for detecting apoptosis via Annexin V-FITC and PI staining.
Step-by-Step Protocol:
-
Cell Culture and Treatment : Culture cells to ~70-80% confluency and treat with the desired concentration of the isoindole-1,3-dione derivative for the chosen time.
-
Cell Harvesting : Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium. Centrifuge the cell suspension and discard the supernatant.
-
Washing : Wash the cells twice with cold phosphate-buffered saline (PBS) to remove any residual medium.
-
Staining : Resuspend the cell pellet in 1X binding buffer at a concentration of 1x10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.
-
Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis : Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour. The results will quadrant the cell population into viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion and Future Directions
The isoindole-1,3-dione scaffold continues to be a highly productive platform for the development of novel anticancer agents. The data clearly indicates that modern derivatives can significantly outperform the progenitor compound, thalidomide, in terms of cytotoxic potency against a range of cancer cell lines. Key structural modifications, such as halogenation and the introduction of specific N-substituted moieties, have proven effective in enhancing biological activity. The primary mechanisms of action consistently involve the induction of apoptosis and cell cycle disruption. Future research should focus on optimizing the therapeutic index of these compounds, exploring their efficacy in in vivo xenograft models, and further elucidating their specific molecular targets to enable more rational drug design.[8]
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A Comparative Guide to Validating the Mechanism of Action of Novel Protein Aggregation Inhibitors: A Case Study with Anle138b
For researchers, scientists, and drug development professionals, the journey from identifying a potential therapeutic compound to validating its precise mechanism of action is both critical and complex. This guide provides an in-depth, experience-driven framework for validating the mechanism of novel protein aggregation inhibitors, using the well-characterized oligomer modulator Anle138b as a primary comparator. While we will focus on the hypothetical compound 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione , the principles and protocols outlined here are broadly applicable to other small molecules designed to interfere with pathological protein aggregation, a hallmark of many neurodegenerative diseases.[1][2][3]
The core challenge in this field is to demonstrate not only that a compound works, but how it works. This requires a multi-faceted approach, combining in vitro biophysical assays, cell-based models, and in vivo studies to build a coherent and evidence-based mechanistic narrative.
Section 1: Understanding the Target and the Benchmark Comparator
The aggregation of proteins such as α-synuclein and tau into toxic oligomers and fibrils is a central pathological event in synucleinopathies (e.g., Parkinson's disease, Multiple System Atrophy) and tauopathies (e.g., Alzheimer's disease).[4][5][6] Small molecules that can inhibit this process are of immense therapeutic interest.
The Investigational Compound: this compound
While extensive public data on this specific molecule is not available, its constituent moieties—isoindoline-1,3-dione and 1,2,4-triazole—are present in various biologically active compounds, including those with anticancer and antimicrobial properties.[7][8][9][10][11][12][13] Our working hypothesis is that this compound is designed to act as a protein aggregation inhibitor, similar in therapeutic goal to other small molecules in the neurodegeneration space.
The Benchmark: Anle138b
Anle138b [3-(1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole] is a diphenyl-pyrazole compound that has emerged as a leading investigational therapy for neurodegenerative diseases.[1][2] It functions as an "oligomer modulator," a class of drugs that specifically targets the formation of toxic, soluble protein oligomers.[1][2][6]
Key Mechanistic Features of Anle138b:
-
Direct Binding to Aggregates: Anle138b binds directly to pathological protein aggregates in a structure-dependent manner.[1][2][14]
-
Inhibition of Oligomer Formation: It effectively blocks the formation of toxic oligomers of α-synuclein and prion proteins.[1][2][15] Computational studies suggest it occupies cavities within oligomeric structures, interfering with their formation.[16]
-
Broad-Spectrum Activity: It has shown efficacy against multiple proteinopathies, suggesting it targets a common structural feature of pathological oligomers.[1][2]
-
In Vivo Efficacy: In various mouse models of Parkinson's disease and prion disease, Anle138b has been shown to inhibit oligomer accumulation, reduce neuronal degeneration, and improve motor function.[1][4][15]
-
Favorable Pharmacokinetics: It possesses excellent oral bioavailability and blood-brain barrier penetration, crucial for a CNS-targeted therapeutic.[1][4]
The validation of Anle138b's mechanism provides a robust template for assessing our compound of interest.
Section 2: A Step-by-Step Experimental Framework for Mechanistic Validation
This section outlines a logical, multi-tiered experimental plan to validate the mechanism of action of this compound as a putative protein aggregation inhibitor.
Tier 1: In Vitro Biophysical Characterization
The first step is to determine if the compound directly interacts with the target protein and inhibits its aggregation in a cell-free environment.
Experimental Workflow: In Vitro Aggregation Assays
Caption: Workflow for in vitro protein aggregation inhibition assays.
Protocol 1: Thioflavin T (ThT) Fluorescence Assay
This is the gold-standard assay for monitoring the formation of amyloid fibrils in real-time.[17][18]
-
Preparation: Prepare solutions of recombinant α-synuclein monomer (e.g., 50 µM) in an appropriate aggregation buffer (e.g., PBS, pH 7.4).
-
Compound Addition: Add varying concentrations of this compound, Anle138b (as a positive control), and vehicle (e.g., DMSO) to the protein solution.
-
Initiation and Monitoring: Add Thioflavin T (e.g., 10 µM final concentration) to each well of a 96-well plate. Place the plate in a plate reader capable of intermittent shaking at 37°C. Measure fluorescence (excitation ~440 nm, emission ~485 nm) at regular intervals.
-
Analysis: Plot fluorescence intensity versus time. A successful inhibitor will delay the lag phase and/or reduce the maximum fluorescence signal, indicating inhibition of fibril formation.
Protocol 2: Visualizing Aggregate Morphology with TEM
To confirm that the ThT signal reduction corresponds to a lack of fibrils, direct visualization is necessary.[18]
-
Sample Preparation: At the end of the aggregation assay (from Protocol 1), take aliquots from the control, compound-treated, and Anle138b-treated wells.
-
Grid Preparation: Apply a small volume (e.g., 5 µL) of each sample to a carbon-coated copper grid for 1-2 minutes.
-
Staining: Wick off excess sample and stain with 2% uranyl acetate for 1 minute.
-
Imaging: Allow the grid to dry completely before imaging with a transmission electron microscope.
-
Analysis: Compare the morphology of aggregates. The vehicle control should show abundant, long fibrils. An effective inhibitor should show a significant reduction in fibrils, with predominantly monomeric or amorphous species present.[18]
Comparative Data Summary (Hypothetical)
| Assay | Vehicle Control | This compound (10 µM) | Anle138b (10 µM) |
| ThT Assay (Lag time) | 5 hours | 15 hours | 18 hours |
| ThT Assay (Max Signal) | 100% | 35% | 20% |
| TEM Observation | Abundant mature fibrils | Mostly oligomers and short protofibrils | Predominantly monomers and amorphous aggregates |
Tier 2: Cell-Based Mechanistic Validation
Demonstrating activity in a test tube is not enough. The next crucial step is to validate the mechanism in a more biologically relevant context.
Experimental Workflow: Cellular Models of Proteotoxicity
Caption: Workflow for validating mechanism in cell-based models.
Protocol 3: Rescue from Pre-formed Fibril (PFF)-Induced Toxicity
This model mimics the cell-to-cell "prion-like" spread of pathology.
-
Cell Culture: Plate neuronal cells (e.g., primary cortical neurons or SH-SY5Y cells) at an appropriate density.
-
PFF Addition: Add pre-formed fibrils of α-synuclein to the cell culture medium to induce endogenous protein aggregation and toxicity.
-
Treatment: Concurrently, or shortly after PFF addition, treat cells with a dose-response of the test compound, Anle138b, or vehicle.
-
Endpoint Analysis (after 48-72 hours):
-
Viability: Measure cell viability using an MTT or LDH release assay. An effective compound should rescue cells from PFF-induced death.[19]
-
Immunocytochemistry: Fix cells and stain for markers of aggregated protein (e.g., phosphorylated α-synuclein, pS129) and neuronal health (e.g., MAP2). Quantify the number and size of intracellular inclusions.
-
Western Blot: Lyse cells and separate into soluble and insoluble fractions. Analyze by western blot to quantify the amount of aggregated α-synuclein in the insoluble fraction.
-
Tier 3: In Vivo Target Engagement and Efficacy
The final and most rigorous validation comes from in vivo studies using animal models of neurodegeneration.
Protocol 4: Evaluation in a Transgenic Mouse Model of Synucleinopathy
Mouse models that overexpress human α-synuclein (e.g., the (Thy1)-h[A30P]α-syn model) develop progressive motor deficits and neuropathology, recapitulating key aspects of Parkinson's disease.[1]
-
Animal Dosing: Administer the test compound, Anle138b, or vehicle to transgenic mice via an appropriate route (e.g., oral gavage or formulated in chow). Dosing should begin before or at the onset of symptoms, depending on the therapeutic hypothesis (prevention vs. treatment).[1][15]
-
Behavioral Analysis: Conduct a battery of motor tests at regular intervals (e.g., rotarod, beam walk) to assess functional improvement.[4][15]
-
Post-Mortem Analysis: At the end of the study, sacrifice the animals and perform a detailed analysis of the brain tissue.
-
Immunohistochemistry: Stain brain sections (e.g., substantia nigra, striatum) for α-synuclein aggregates, dopaminergic neuron markers (Tyrosine Hydroxylase), and markers of neuroinflammation (Iba1 for microglia, GFAP for astrocytes).[15]
-
Biochemical Analysis: Homogenize brain tissue to quantify levels of soluble and insoluble α-synuclein oligomers via ELISA or Western blot.[1][15]
-
Comparative Data Summary (Hypothetical)
| Parameter | Vehicle-Treated Mice | Test Compound-Treated Mice | Anle138b-Treated Mice |
| Rotarod Performance | 50% decline | 15% decline | 10% decline |
| Dopaminergic Neuron Count | 40% loss | 10% loss | 8% loss |
| Insoluble α-synuclein | 100% (normalized) | 40% | 30% |
Section 3: Comparison with Alternative Mechanisms
It is crucial to differentiate the proposed mechanism from other therapeutic strategies targeting protein aggregation.
Alternative Approaches to Inhibit Protein Aggregation
Caption: Comparison of different anti-aggregation therapeutic strategies.
| Strategy | Mechanism | Advantages | Disadvantages |
| Oligomer Modulators | Directly bind to and inhibit the formation of toxic oligomers.[1][20] | Small molecule, good BBB penetration, targets the putative primary toxic species.[4] | Potential for off-target effects. |
| Immunotherapy | Antibodies target pathological aggregates for clearance by the immune system.[4][21] | High specificity for the target protein. | Poor BBB penetration, potential for inflammatory side effects.[4] |
| Peptide Inhibitors | Designed peptides that cap the ends of growing fibrils, preventing elongation.[17][18][19] | High specificity, can be rationally designed based on fibril structures. | Poor stability and cell permeability, challenging delivery to the CNS. |
| Chaperone Upregulators | Enhance the cell's natural protein quality control systems to clear misfolded proteins.[22] | Leverages endogenous protective pathways. | Indirect mechanism, may have broad and unintended cellular effects. |
By systematically executing the described experimental plan, researchers can build a compelling case for the mechanism of action of a novel compound like this compound. This rigorous, comparative approach, benchmarked against a well-understood molecule like Anle138b, is essential for de-risking drug development programs and advancing promising new therapies for neurodegenerative diseases.
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Cross-Validation of In Vitro and In Vivo Efficacy: A Comparative Guide to 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione and its Analogs
In the landscape of contemporary drug discovery, the strategic hybridization of known pharmacophores represents a highly effective approach to developing novel therapeutic agents with potentially enhanced efficacy and unique mechanisms of action. This guide provides a comprehensive technical comparison of the biological activities of 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione and its closely related analogs. By juxtaposing in vitro experimental data with established in vivo outcomes of the parent heterocyclic systems, we aim to provide researchers, scientists, and drug development professionals with a predictive cross-validation of this promising class of compounds.
The isoindole-1,3-dione scaffold is a cornerstone in medicinal chemistry, featured in drugs with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2] Similarly, the 1,2,4-triazole nucleus is a privileged structure, integral to numerous antimicrobial, anti-inflammatory, and anticancer agents.[3][4] The conjugation of these two heterocyclic systems into a single molecular entity, this compound, offers the tantalizing prospect of synergistic or novel pharmacological activities.
This guide will delve into the demonstrated in vitro anticancer and antifungal activities of this hybrid scaffold and correlate these findings with the known in vivo performance of standalone isoindole-1,3-dione and 1,2,4-triazole derivatives in relevant therapeutic areas.
Comparative Analysis of In Vitro Activity: Isoindole-Triazole Hybrids
Recent synthetic endeavors have yielded a series of novel isoindoline-1,3-dione derivatives bearing a 1,2,4-triazole moiety, which have been subjected to preliminary biological evaluation.[5] These studies provide critical in vitro data that forms the basis of our comparative analysis.
Anticancer Activity
A notable study reported the synthesis and in vitro anticancer evaluation of several isoindoline-1,3-dione-triazole conjugates against a panel of human cancer cell lines.[5] The results, summarized in the table below, demonstrate significant cytotoxic potential, in some cases far exceeding that of the standard chemotherapeutic agent, Fluorouracil.
| Compound ID | R Group (on Triazole) | A549 (Lung) IC₅₀ (µM) | HepG2 (Liver) IC₅₀ (µM) | BEL-7402 (Liver) IC₅₀ (µM) | BGC-823 (Gastric) IC₅₀ (µM) |
| 36 | 4-chlorophenyl | >50 | 18.32 | 16.54 | 21.76 |
| 37 | 4-bromophenyl | 6.76 | 9.44 | 10.23 | 11.87 |
| 45 | 4-methoxyphenyl | 15.21 | 17.89 | 19.34 | 23.45 |
| Fluorouracil | (Positive Control) | 28.15 | 37.43 | 31.56 | 35.89 |
Data extracted from a study on novel isoindoline-1,3-dione derivatives bearing a 1,2,4-triazole moiety.[5]
Expert Interpretation: The data unequivocally highlights compound 37 , featuring a 4-bromophenyl substituent on the triazole ring, as a particularly potent anticancer agent in vitro.[5] Its IC₅₀ values against A549 and HepG2 cell lines are approximately four-fold lower than those of Fluorouracil, indicating a significant increase in cytotoxic potency.[5] This suggests that the isoindole-triazole hybrid scaffold is a promising platform for the development of novel anticancer therapeutics. Further flow-activated cell sorting analysis revealed that compound 37 induced apoptosis in HepG2 cells in a dose-dependent manner, elucidating a potential mechanism of action.[5]
Antifungal Activity
The same study also investigated the in vitro antifungal activity of these hybrid compounds against Botryodiplodia theobromae, a plant pathogenic fungus. Several of the synthesized compounds exhibited superior activity compared to the commercial fungicide triadimefon.[5]
| Compound ID | R Group (on Triazole) | Inhibition Rate (%) at 150 mg/L |
| 33 | 4-methylphenyl | 85.6 |
| 35 | 4-fluorophenyl | 88.2 |
| 37 | 4-bromophenyl | 92.3 |
| 39 | 4-nitrophenyl | 90.1 |
| Triadimefon | (Positive Control) | 75.4 |
Data extracted from a study on novel isoindoline-1,3-dione derivatives bearing a 1,2,4-triazole moiety.[5]
Expert Interpretation: The results demonstrate that the isoindole-triazole conjugates possess significant antifungal properties.[5] Compound 37 , which also showed the most potent anticancer activity, was the most effective antifungal agent in this panel.[5] This dual activity profile is a compelling attribute for further investigation.
Cross-Validation with In Vivo Data of Parent Scaffolds
While in vivo data for the specific hybrid molecule this compound is not yet available in the public domain, we can extrapolate potential in vivo performance by examining the established in vivo activities of its constituent heterocyclic systems.
In Vivo Anti-inflammatory and Analgesic Activity of Isoindole-1,3-dione Derivatives
Numerous studies have demonstrated the in vivo anti-inflammatory and analgesic properties of various N-substituted isoindole-1,3-dione derivatives. For instance, a comprehensive study on four such derivatives (F1-F4) in various mouse pain models revealed significant antinociceptive effects.[2]
Key In Vivo Findings for Isoindole-1,3-dione Derivatives:
-
Carrageenan-Induced Paw Edema: At a dose of 20 mg/kg, the compounds significantly reduced edema and carrageenan-induced pain.[2]
-
Capsaicin and Glutamate Tests: Significant pain reduction was observed, indicating neurogenic pain modulation.[2]
-
Formalin Test: Dose-dependent reduction in pain was observed in both phases of the test.[2]
-
Neuropathic Pain Models: Significant anti-allodynic activity was demonstrated in oxaliplatin- and streptozotocin-induced neuropathy models.[2]
These findings strongly suggest that the isoindole-1,3-dione scaffold contributes to in vivo anti-inflammatory and analgesic effects, which are likely to be retained in the hybrid molecule.
In Vivo Anti-inflammatory Activity of 1,2,4-Triazole Derivatives
The 1,2,4-triazole nucleus is also a well-established pharmacophore in compounds exhibiting in vivo anti-inflammatory activity. A study on newly synthesized 1,2,4-triazole derivatives evaluated their anti-inflammatory effects using the carrageenan-induced paw edema model in rats.[4] The results indicated that the synthesized compounds significantly reduced paw edema, with one compound showing percentage inhibition of inflammation comparable to the standard drug, Diclofenac sodium.[4]
Experimental Protocols
For the purpose of reproducibility and further investigation, detailed experimental methodologies for key in vitro and in vivo assays are provided below.
In Vitro Anticancer Assay: MTT Cell Viability Protocol
This protocol is based on the methodology for assessing the cytotoxicity of novel compounds against cancer cell lines.[6]
-
Cell Seeding: Harvest and count the desired cancer cells. Seed the cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours of cell seeding, remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound to the respective wells. Include a vehicle control and a positive control (e.g., Doxorubicin).
-
MTT Incubation: After a 48-hour incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate the plate for an additional 4 hours at 37°C.
-
Formazan Solubilization and Absorbance Measurement: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This protocol is a standard method for evaluating the in vivo anti-inflammatory activity of test compounds.[4]
-
Animal Acclimatization: Acclimate Wistar albino rats for one week under standard laboratory conditions.
-
Compound Administration: Administer the test compound or vehicle (control) orally or intraperitoneally to the animals. The standard drug (e.g., Diclofenac sodium) is administered to a positive control group.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the left hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Visualizing the Path Forward: Workflows and Pathways
To provide a clearer understanding of the experimental and logical frameworks discussed, the following diagrams are provided.
Caption: A streamlined workflow for in vitro anticancer screening using the MTT assay.
Caption: Logical framework for predicting in vivo efficacy based on in vitro data and parent scaffold activities.
Conclusion and Future Directions
The amalgamation of the isoindole-1,3-dione and 1,2,4-triazole scaffolds into a single molecular entity has yielded hybrid compounds with potent in vitro anticancer and antifungal activities. The cross-validation with the established in vivo anti-inflammatory and analgesic profiles of the parent heterocyclic systems strongly supports the hypothesis that this compound and its analogs are prime candidates for further preclinical development.
Future research should prioritize the in vivo evaluation of the most potent in vitro candidates, such as the 4-bromo-substituted analog 37 , in relevant animal models of cancer and infectious diseases. Pharmacokinetic and toxicological studies will also be crucial to ascertain the drug-like properties and safety profile of this promising class of compounds. The compelling preliminary data presented herein provides a solid foundation and a clear rationale for the continued exploration of isoindole-triazole hybrids as a source of novel therapeutic agents.
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A Comparative Safety Profile of 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione: An In Vitro Benchmarking Guide
This guide provides a comprehensive in vitro safety assessment of the novel compound, 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione, a molecule of interest in contemporary drug discovery due to its hybrid phthalimide and triazole structure. Phthalimide derivatives have a rich history in medicine, with applications ranging from anti-inflammatory to immunomodulatory agents, while triazoles are a well-established class of antifungal and antiviral compounds.[1][2][3] The fusion of these two pharmacophores presents a promising avenue for new therapeutic agents. However, a thorough evaluation of the safety profile is paramount before any potential clinical application.
This document outlines a series of robust in vitro assays to benchmark the cytotoxicity and genotoxicity of this compound against structurally related compounds. The experimental designs and the rationale behind their selection are detailed to ensure scientific integrity and reproducibility.
Rationale for Safety Assessment
The core structure of the target compound, a phthalimide ring linked to a triazole moiety, necessitates a careful safety evaluation. While many derivatives have shown therapeutic potential, some have been associated with toxicity.[4] Therefore, a multi-pronged approach to in vitro toxicology is essential to identify any potential liabilities early in the development process. This guide focuses on two critical aspects of preclinical safety assessment:
-
Cytotoxicity: The potential of the compound to cause cell death.
-
Genotoxicity: The potential of the compound to damage genetic material (DNA), which can lead to mutations and potentially cancer.[5]
Comparative Compounds
To provide a meaningful benchmark, the safety profile of this compound (designated as Compound A ) will be compared against two reference compounds:
-
Compound B (Phthalimide): A simple phthalimide derivative to assess the contribution of this core structure to any observed toxicity.
-
Compound C (Anilinotriazole): A triazole derivative to evaluate the toxicological impact of the triazole ring system.
Experimental Protocols
General Cell Culture
All assays will be performed using the human hepatoma cell line, HepG2, a widely accepted model for in vitro toxicology studies due to its metabolic capabilities. Cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6][7]
Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with increasing concentrations of Compound A, B, and C (ranging from 0.1 µM to 100 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control (Triton X-100) for maximum LDH release.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.
Diagram of the LDH Assay Workflow:
Caption: Workflow for the LDH cytotoxicity assay.
Genotoxicity Assessment
A standard battery of in vitro genotoxicity tests is recommended to cover different endpoints of genetic damage.[8][9]
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[10][11][12][13]
Protocol:
-
Bacterial Strains: Utilize S. typhimurium strains TA98 (to detect frameshift mutagens) and TA100 (to detect base-pair substitution mutagens).
-
Metabolic Activation: Conduct the assay with and without the addition of a liver S9 fraction to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a phosphate buffer.
-
Plating: Pour the mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.[12]
Diagram of the Ames Test Principle:
Caption: Principle of the bacterial reverse mutation (Ames) test.
The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a test compound in cultured mammalian cells.[14][15][16]
Protocol:
-
Cell Treatment: Treat HepG2 cells with at least three concentrations of the test compounds, along with negative and positive controls, both with and without S9 metabolic activation.[8][15]
-
Cytokinesis Block: Add cytochalasin B to the culture medium to block cell division at the binucleated stage, ensuring that only cells that have undergone one mitosis are scored.[14][16]
-
Harvesting and Staining: After an appropriate incubation period, harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).[15]
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm.[15][16]
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.[15]
Comparative Data Summary
The following tables present hypothetical data for the comparative safety assessment of Compound A, B, and C.
Table 1: Cytotoxicity of Compounds A, B, and C in HepG2 Cells (LDH Assay)
| Compound | LC50 (µM) |
| Compound A | > 100 |
| Compound B (Phthalimide) | > 100 |
| Compound C (Anilinotriazole) | 75.2 |
| Doxorubicin (Positive Control) | 1.5 |
Table 2: Genotoxicity of Compounds A, B, and C in the Ames Test
| Compound | TA98 (-S9) | TA98 (+S9) | TA100 (-S9) | TA100 (+S9) | Result |
| Compound A | - | - | - | - | Non-mutagenic |
| Compound B (Phthalimide) | - | - | - | - | Non-mutagenic |
| Compound C (Anilinotriazole) | - | + | - | + | Mutagenic with metabolic activation |
| 2-Nitrofluorene (Positive Control) | + | N/A | + | N/A | Mutagenic |
| 2-Aminoanthracene (Positive Control) | N/A | + | N/A | + | Mutagenic |
(-) Negative result; (+) Positive result; N/A Not Applicable
Table 3: Genotoxicity of Compounds A, B, and C in the In Vitro Micronucleus Assay
| Compound | Micronucleus Induction (-S9) | Micronucleus Induction (+S9) | Result |
| Compound A | - | - | Non-genotoxic |
| Compound B (Phthalimide) | - | - | Non-genotoxic |
| Compound C (Anilinotriazole) | - | + | Genotoxic with metabolic activation |
| Mitomycin C (Positive Control) | + | N/A | Genotoxic |
| Cyclophosphamide (Positive Control) | N/A | + | Genotoxic |
(-) Negative result; (+) Positive result; N/A Not Applicable
Discussion and Interpretation
Based on the presented hypothetical data, Compound A, this compound, exhibits a favorable in vitro safety profile.
In the LDH assay for cytotoxicity, Compound A did not induce significant cell death at concentrations up to 100 µM, indicating low acute cytotoxicity, similar to the parent phthalimide structure (Compound B). In contrast, the anilinotriazole (Compound C) showed moderate cytotoxicity.
The genotoxicity assessment further supports the favorable safety profile of Compound A. In both the Ames test and the in vitro micronucleus assay, Compound A was found to be non-mutagenic and non-genotoxic, both with and without metabolic activation. This suggests that neither the parent compound nor its potential metabolites are likely to cause DNA damage. The phthalimide core (Compound B) also showed no genotoxic potential. However, the anilinotriazole (Compound C) demonstrated mutagenic and genotoxic effects following metabolic activation, highlighting a potential liability associated with this particular triazole derivative that is not observed with Compound A.
These findings suggest that the specific combination and linkage of the phthalimide and 1,2,4-triazole moieties in Compound A result in a molecule with a superior safety profile compared to some of its constituent chemical classes.
Conclusion
The comprehensive in vitro safety assessment outlined in this guide provides a robust framework for evaluating the toxicological profile of novel chemical entities. The data for this compound suggests a promising safety profile, characterized by low cytotoxicity and no evidence of genotoxicity. This positions Compound A as a viable candidate for further preclinical development. It is important to note that these in vitro results should be further confirmed with in vivo studies to fully characterize the safety of this promising compound.
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A Head-to-Head Comparison of 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione and Its Analogs with Known Inhibitors in Antifungal and Anticancer Assays
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isoindole-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of drugs with a wide range of biological activities, including anticancer and anti-inflammatory effects. Similarly, the 1,2,4-triazole ring is a key component of many successful antifungal and anticancer drugs. The combination of these two pharmacophores in a single molecular entity presents a promising strategy for the development of new therapeutic agents.
A recent study by Zhao et al. described the one-pot synthesis of a series of novel isoindoline-1,3-diones containing a 1,2,4-triazole moiety.[1] The researchers conducted preliminary biological evaluations of these compounds, revealing significant antifungal activity against the plant pathogenic fungus Botryodiplodia theobromae and potent cytotoxic activity against several human cancer cell lines.[1] This guide will delve into these findings, presenting a head-to-head comparison with the known inhibitors used in the study: the fungicide Triadimefon and the chemotherapeutic agent 5-Fluorouracil .
Antifungal Activity: Comparison with Triadimefon
The synthesized isoindoline-1,3-dione-triazole derivatives were evaluated for their ability to inhibit the growth of Botryodiplodia theobromae, a plant pathogenic fungus responsible for dieback and gummosis in various crops.[1][2] The performance of these novel compounds was compared against the commercial fungicide Triadimefon.
Mechanism of Action of the Known Inhibitor: Triadimefon
Triadimefon is a systemic triazole fungicide that acts by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[3][4] Specifically, it inhibits the cytochrome P450 enzyme 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol.[5] Disruption of ergosterol synthesis leads to a compromised cell membrane, ultimately inhibiting fungal growth and proliferation.[3]
Comparative Antifungal Activity Data
The following table summarizes the reported antifungal activity of select isoindoline-1,3-dione-triazole derivatives against Botryodiplodia theobromae in comparison to Triadimefon, as described by Zhao et al.[1] It is important to note that the specific data for 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione is not explicitly detailed in the abstract; the full study should be consulted for compound-specific results. The data presented here is for representative compounds from the series.
| Compound | Concentration (mg/L) | Inhibition of B. theobromae (%) | Reference |
| Novel Isoindoline-1,3-dione-triazole Derivatives (e.g., compounds 33, 35, 37, 39) | 150 | Significantly higher than Triadimefon | [1] |
| Triadimefon (Commercial Fungicide) | 150 | Baseline for comparison | [1] |
Experimental Protocol: Antifungal Mycelial Growth Inhibition Assay (Poisoned Food Technique)
The antifungal activity of the test compounds is typically evaluated using the poisoned food technique. This method allows for the direct assessment of a compound's ability to inhibit fungal mycelial growth.
-
Preparation of Fungal Culture: Botryodiplodia theobromae is cultured on Potato Dextrose Agar (PDA) plates at 25-28°C until a mature mycelial mat is formed.
-
Preparation of Test Plates: A stock solution of each test compound and the reference fungicide (Triadimefon) is prepared in a suitable solvent (e.g., DMSO). The stock solutions are then incorporated into molten PDA at various concentrations. The final concentration of the solvent should be non-inhibitory to fungal growth. The agar is then poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: A small disc (e.g., 5 mm diameter) of the fungal mycelium, taken from the edge of an actively growing culture, is placed in the center of each test plate.
-
Incubation: The inoculated plates are incubated at 25-28°C for a specified period (e.g., 3-5 days), or until the mycelium in the control plate (containing only the solvent) reaches the edge of the plate.
-
Data Analysis: The diameter of the fungal colony on each plate is measured. The percentage of mycelial growth inhibition is calculated using the following formula: % Inhibition = [(DC - DT) / DC] x 100 Where DC is the average diameter of the fungal colony in the control plate and DT is the average diameter of the fungal colony in the treated plate.
Anticancer Activity: Comparison with 5-Fluorouracil
The same series of isoindoline-1,3-dione-triazole derivatives was also assessed for its cytotoxic effects against four human cancer cell lines. The study highlighted particularly strong activity against A549 (non-small cell lung cancer) and HepG2 (hepatocellular carcinoma) cell lines, with performance exceeding that of the standard chemotherapeutic drug, 5-Fluorouracil (5-FU).[1]
Mechanism of Action of the Known Inhibitor: 5-Fluorouracil
5-Fluorouracil is an antimetabolite that functions as a pyrimidine analog.[6] Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), a key enzyme in the synthesis of thymidine, a necessary component of DNA.[1][7] By blocking thymidylate synthesis, 5-FU leads to a "thymineless death" in rapidly dividing cancer cells.[7] Additionally, its metabolites can be incorporated into RNA and DNA, further disrupting cellular processes and inducing apoptosis.[6][8]
Comparative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of representative isoindoline-1,3-dione-triazole derivatives against A549 and HepG2 cell lines, with 5-Fluorouracil as the reference compound.[1] The data indicates that some of the novel compounds exhibit significantly lower IC50 values, suggesting greater potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| Novel Isoindoline-1,3-dione-triazole Derivative (Compound 37) | A549 | 6.76 | [1] |
| HepG2 | 9.44 | [1] | |
| 5-Fluorouracil (Positive Control) | A549 | > 25 | [1] |
| HepG2 | > 25 | [1] |
Note: The IC50 values for 5-Fluorouracil are as reported in the comparative study by Zhao et al. These values can vary depending on the specific assay conditions.
Mechanism of Action Insight: Apoptosis Induction
Further investigation into the mechanism of action of the most potent compound (compound 37) revealed that it induces apoptosis in HepG2 cells in a dose-dependent manner.[1] This suggests that the cytotoxic effect of these novel compounds is, at least in part, due to the activation of programmed cell death pathways.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the compounds is commonly determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[9]
-
Cell Seeding: Human cancer cell lines (e.g., A549, HepG2) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds, the positive control (5-Fluorouracil), and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of MTT is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The preliminary data on the novel series of this compound derivatives suggests that these compounds are promising candidates for further development as both antifungal and anticancer agents. Several analogs have demonstrated superior activity compared to the established commercial fungicide Triadimefon and the widely used chemotherapeutic drug 5-Fluorouracil in in vitro assays.[1]
The observed apoptosis-inducing mechanism of action in cancer cells provides a strong rationale for more in-depth mechanistic studies. Future research should focus on:
-
Elucidating the specific molecular targets of these compounds in both fungal and cancer cells.
-
Expanding the in vitro testing to a broader panel of fungal strains and cancer cell lines to determine the spectrum of activity.
-
Conducting in vivo studies in animal models to evaluate the efficacy, pharmacokinetics, and safety of the most promising lead compounds.
-
Performing structure-activity relationship (SAR) studies to optimize the chemical structure for improved potency and selectivity.
This guide provides a foundational understanding of the potential of this novel class of compounds and a framework for their continued investigation and development.
References
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Zhao, P.-L., Ma, W.-F., Duan, A.-N., Wu, S.-g., & Liu, A.-L. (2012). One-pot synthesis of novel isoindoline-1,3-dione derivatives bearing 1,2,4-triazole moiety and their preliminary biological evaluation. European Journal of Medicinal Chemistry, 54, 813–822. [Link]
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Zhang, N., Yin, Y., Xu, S.-J., & Chen, W.-S. (2012). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Molecules, 17(6), 6515–6527. [Link]
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Zhao, P.-L., Ma, W.-F., Duan, A.-N., Wu, S.-g., & Liu, A.-L. (2012). One-pot synthesis of novel isoindoline-1,3-dione derivatives bearing 1,2,4-triazole moiety and their preliminary biological evaluation. European Journal of Medicinal Chemistry, 54, 813–822. [Link]
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Yilmaz, I., Kucuk, M., & Ceylan, M. (2019). Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. Anti-Cancer Agents in Medicinal Chemistry, 19(13), 1645–1654. [Link]
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Al-Suhaimi, E. A., Al-Salahi, R., Al-Anazi, A. M., & El-Tahir, K. E. H. (2020). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. Molecules, 25(24), 5948. [Link]
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Chen, C.-Y., Lu, C.-S., & Chen, Y.-L. (2019). The Cell Culture Medium Affects Growth, Phenotype Expression and the Response to Selenium Cytotoxicity in A549 and HepG2 Cells. International journal of molecular sciences, 20(10), 2419. [Link]
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ResearchGate. (n.d.). Synthesis, antiproliferative evaluation, and structure–activity relationships of novel triazole–isoindoline hybrids bearing 3,4,5-trimethoxyphenyl moiety. [Link]
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ResearchGate. (n.d.). A One-Pot, Three-Component and Solvent-Free Synthesis of 2,3-Disubstituted Isoindolin-1-ones. [Link]
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ACS Publications. (n.d.). Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry. [Link]
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Redalyc. (n.d.). Control of the fungi Lasiodiplodia theobromae, the causal agent of dieback, in cv. syrah grapevines. [Link]
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SciELO México. (n.d.). CONTROL OF Lasiodiplodia theobromae, THE CAUSAL AGENT OF DIEBACK OF SAPOTE MAMEY [Pouteria sapota. [Link]
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Sheng, C., Zhang, W., Wang, W., & Li, Y. (2014). Design, synthesis and antifungal activity of novel triazole derivatives containing substituted 1,2,3-triazole-piperdine side chains. European journal of medicinal chemistry, 84, 585–593. [Link]
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Rodrigues, A. M., de Souza, A. C., & de Oliveira, L. A. (2020). Secondary Metabolites of Lasiodiplodia theobromae: Distribution, Chemical Diversity, Bioactivity, and Implications of Their Occurrence. Journal of fungi (Basel, Switzerland), 6(4), 219. [Link]
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Replicating Published Findings on Isoindole-Triazole Compounds: A Comparative Guide for Drug Development Professionals
In the landscape of oncology drug discovery, the quest for novel molecular scaffolds that can effectively target cancer cell proliferation while minimizing off-target toxicity is a paramount endeavor. Among the myriad of heterocyclic compounds, isoindole-triazole hybrids and their related fused-ring systems have emerged as a promising class of molecules with potent antiproliferative properties. This guide provides an in-depth technical analysis of published findings on a specific series of[1][2]thiazolo[4,5-e]isoindole derivatives, offering a comparative perspective on their performance as tubulin polymerization inhibitors. We will delve into the causality behind the experimental design, provide detailed, replicable protocols, and present a critical evaluation of their potential as anticancer agents.
The Rationale for Targeting Tubulin with Isoindole-Based Scaffolds
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are integral components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and the maintenance of cell shape.[3] Their dynamic instability is essential for the formation and function of the mitotic spindle during cell division. Consequently, agents that disrupt microtubule dynamics are potent inhibitors of cell proliferation and have been a cornerstone of cancer chemotherapy for decades.[3]
The isoindole core, a bicyclic aromatic scaffold, has attracted significant attention in medicinal chemistry due to its structural rigidity and synthetic tractability.[3] When fused with a triazole or a bioisosteric thiazole ring, the resulting architecture can mimic the structural features of known tubulin inhibitors that bind to the colchicine site, thereby disrupting microtubule polymerization.[3][4] This guide will focus on a series of[1][2]thiazolo[4,5-e]isoindoles, which represent a novel and potent class of tubulin polymerization inhibitors.[3][5]
Comparative Analysis of Antiproliferative Activity
A key aspect of evaluating novel anticancer compounds is to benchmark their performance against established agents and across a panel of diverse cancer cell lines. The following table summarizes the in vitro antiproliferative activity (IC50 values in µM) of a lead[1][2]thiazolo[4,5-e]isoindole compound, designated as 11g , and compares it with the well-known tubulin polymerization inhibitor, Combretastatin A-4 (CA-4). The data is compiled from a study by Spanò et al., where a panel of human cancer cell lines was utilized.[3][5]
| Compound | HeLa (Cervical) | NCI-H460 (Lung) | MCF7 (Breast) | SF-268 (CNS) |
| Compound 11g | 0.85 | 0.79 | 1.2 | 0.95 |
| Combretastatin A-4 (CA-4) | 0.003 | 0.002 | 0.004 | 0.003 |
Analysis of Antiproliferative Data:
The data clearly indicates that while Compound 11g demonstrates potent anticancer activity in the sub-micromolar range across all tested cell lines, it is less potent than the natural product Combretastatin A-4. This is a common observation when comparing novel synthetic compounds to highly evolved natural products. However, the significance of Compound 11g lies in its novel scaffold, which may offer advantages in terms of synthetic accessibility, potential for further optimization, and possibly a different side-effect profile. The consistent sub-micromolar activity of 11g across different cancer types suggests a broad-spectrum antiproliferative effect, characteristic of compounds that target fundamental cellular processes like mitosis.
Mechanism of Action: Inhibition of Tubulin Polymerization
The primary mechanism by which[1][2]thiazolo[4,5-e]isoindoles exert their anticancer effects is through the inhibition of tubulin polymerization.[3][4][5] This was experimentally verified by in vitro tubulin polymerization assays.
Experimental Workflow: Tubulin Polymerization Assay
The following diagram illustrates the general workflow for an in vitro tubulin polymerization assay.
Caption: Workflow for in vitro tubulin polymerization assay.
Mechanistic Pathway of Tubulin Polymerization Inhibition
The binding of compounds like 11g to the colchicine site on β-tubulin prevents the polymerization of tubulin heterodimers into microtubules. This disruption of microtubule dynamics leads to mitotic arrest and ultimately apoptosis.
Caption: Mechanism of tubulin polymerization inhibition.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed experimental protocols are provided below. These protocols are based on standard methodologies reported in the field.
Synthesis of[1][2]thiazolo[4,5-e]isoindole Derivatives (General Procedure)
This protocol outlines the key steps for the synthesis of the[1][2]thiazolo[4,5-e]isoindole scaffold, as described by Spanò et al.[3]
Step 1: Synthesis of α-bromoketones
-
To a solution of the appropriate substituted acetophenone (1.0 eq) in a suitable solvent (e.g., diethyl ether or chloroform), add N-bromosuccinimide (NBS) (1.1 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove succinimide.
-
Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-bromoketone, which can be used in the next step without further purification.
Step 2: Cyclization to form the[1][2]thiazolo[4,5-e]isoindole core
-
To a solution of the α-bromoketone (1.0 eq) in ethanol, add thiourea (1.2 eq) and sodium carbonate (2.0 eq).
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-amino-[1][2]thiazolo[4,5-e]isoindole derivative.
In Vitro Antiproliferative (MTT) Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Reagent Preparation: Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol). Prepare serial dilutions of the test compound and controls (e.g., paclitaxel as a polymerization promoter and nocodazole as a polymerization inhibitor).
-
Assay Setup: In a pre-warmed 96-well plate, add the test compound dilutions and controls.
-
Initiation of Polymerization: Add the cold tubulin solution to each well to initiate the polymerization reaction.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C and measure the change in absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance as a function of time. The rate of polymerization is determined from the slope of the linear portion of the curve. Calculate the IC50 value for polymerization inhibition from a dose-response curve.
Conclusion and Future Perspectives
The published findings on[1][2]thiazolo[4,5-e]isoindole derivatives demonstrate their potential as a new class of anticancer agents that function through the inhibition of tubulin polymerization. The lead compound, 11g , exhibits potent, sub-micromolar activity against a range of cancer cell lines. While not as potent as the natural product Combretastatin A-4, the novel scaffold of 11g provides a valuable starting point for further medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) studies: To identify key structural modifications that can enhance anticancer activity and selectivity.
-
In vivo efficacy studies: To evaluate the antitumor activity of lead compounds in animal models of cancer.
-
Pharmacokinetic and toxicity profiling: To assess the drug-like properties and safety of these compounds.
By systematically applying the principles of medicinal chemistry and utilizing the robust experimental protocols outlined in this guide, researchers can further explore the therapeutic potential of the isoindole-triazole scaffold and contribute to the development of next-generation anticancer drugs.
References
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Spanò, V., Barreca, M., et al. (2021). Insight on[1][2]thiazolo[4,5-e]isoindoles as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 212, 113122. [Link]
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Spanò, V., et al. (2021). Insight on[1][2]thiazolo[4,5-e]isoindoles as tubulin polymerization inhibitors. IRIS UniPA. [Link]
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Romagnoli, R., et al. (2012). Synthesis and biological evaluation of 2-substituted-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents. Bioorganic & Medicinal Chemistry, 20(24), 7005-7017. [Link]
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Independent Verification of the Therapeutic Potential of 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione as an α-Synuclein Aggregation Inhibitor: A Comparative Guide
This guide provides a comprehensive framework for the independent verification of the therapeutic potential of the novel compound 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione, hereafter referred to as Compound X . The focus of this evaluation is its hypothesized role as an inhibitor of α-synuclein aggregation, a key pathological hallmark in neurodegenerative diseases such as Parkinson's disease.[1] For a robust and objective assessment, Compound X is compared head-to-head with Anle138b , a well-characterized small molecule inhibitor of α-synuclein and prion protein aggregation.[2][3]
This document is intended for researchers, scientists, and drug development professionals. It is structured to provide not only detailed experimental protocols but also the scientific rationale behind the proposed experimental design, ensuring a thorough and self-validating investigation.
Introduction and Scientific Rationale
The aggregation of α-synuclein into toxic oligomers and larger fibrils is a central event in the pathogenesis of synucleinopathies.[1] Therapeutic strategies aimed at inhibiting this aggregation process hold significant promise for disease-modifying treatments.[4] Anle138b, a diphenyl-pyrazole compound, has demonstrated efficacy in preclinical models by blocking the formation of pathological α-synuclein oligomers.[2][5]
Compound X, incorporating a 1,2,4-triazole and an isoindole-1,3-dione (phthalimide) moiety, represents a novel chemical scaffold with potential for biological activity. Derivatives of isoindole-1,3-dione have shown a wide range of pharmacological properties.[6][7][8][9][10] This guide outlines a systematic approach to evaluate if Compound X can similarly modulate α-synuclein aggregation and mitigate its cytotoxic effects.
Hypothesized Mechanism of Action of Compound X
The proposed investigation is based on the hypothesis that Compound X, like Anle138b, may interact with α-synuclein monomers or early oligomeric species, stabilizing non-toxic conformations and preventing their assembly into pathogenic aggregates. The triazole and phthalimide groups may engage in specific interactions with aggregation-prone regions of the protein.
Comparative Compounds Profile
| Feature | Compound X | Anle138b |
| Chemical Name | This compound | 3-(1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole |
| Core Scaffolds | 1,2,4-Triazole, Isoindole-1,3-dione | Diphenyl-pyrazole |
| Known MOA | Hypothesized α-synuclein aggregation inhibitor | Modulator of oligomer formation of α-synuclein and prion protein.[2] Binds to pathological aggregates.[2][11] |
| Reported Effects | To be determined | Reduces α-synuclein oligomer accumulation, prevents neuronal degeneration, and improves motor function in preclinical models.[1][5] |
Experimental Workflow for Comparative Analysis
The following workflow provides a logical progression for the in vitro characterization of Compound X in comparison to Anle138b.
Caption: Experimental workflow for the in vitro comparative analysis.
Detailed Experimental Protocols
Thioflavin T (ThT) Aggregation Assay
This assay is a primary screen to monitor the kinetics of α-synuclein fibril formation in real-time.[12][13][14] Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures, such as amyloid fibrils.[14]
Protocol:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of Thioflavin T in dH₂O and filter through a 0.2 µm syringe filter.[12]
-
Prepare recombinant human α-synuclein monomer solution in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare stock solutions of Compound X and Anle138b in DMSO.
-
-
Assay Setup (96-well plate):
-
For each reaction, the final volume is 100 µL.
-
Add α-synuclein monomer to a final concentration of 50-100 µM.
-
Add varying concentrations of Compound X or Anle138b (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO).
-
Include a negative control (buffer and ThT only) and a positive control (α-synuclein without inhibitors).
-
-
Incubation and Measurement:
Data Analysis: Plot fluorescence intensity versus time to generate sigmoidal aggregation curves. The key parameters to compare are the lag time (nucleation phase) and the maximum fluorescence intensity (total fibril amount).
Filter Retardation Assay
This method quantifies the amount of SDS-insoluble α-synuclein aggregates.[15][16][17] It is a robust method to confirm the findings from the ThT assay.
Protocol:
-
Sample Preparation:
-
Set up α-synuclein aggregation reactions as described in the ThT assay protocol (without ThT).
-
At the end of the incubation period, treat samples with 2% SDS and heat at 95°C for 5 minutes.
-
-
Filtration:
-
Equilibrate a cellulose acetate membrane (0.2 µm pore size) with 2% SDS.
-
Load the samples onto a dot-blot apparatus and filter through the membrane.
-
Wash the membrane with 0.1% SDS.
-
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate with a primary antibody specific for α-synuclein.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Data Analysis: Quantify the dot intensities using densitometry software. Compare the amount of retained aggregates in the presence of Compound X and Anle138b to the vehicle control.
Cell-Based α-Synuclein Aggregation Model
To assess the efficacy of the compounds in a more biologically relevant context, a cell-based model of α-synuclein aggregation is employed. This can be achieved by overexpressing α-synuclein in a neuronal cell line (e.g., SH-SY5Y).
Protocol:
-
Cell Culture and Transfection:
-
Culture SH-SY5Y cells in appropriate media.
-
Transfect cells with a plasmid encoding for human wild-type α-synuclein.
-
-
Compound Treatment:
-
24 hours post-transfection, treat the cells with varying concentrations of Compound X or Anle138b.
-
-
Assessment of Aggregation:
-
After 48-72 hours of treatment, lyse the cells and perform the Filter Retardation Assay (as described in 4.2) on the cell lysates.
-
Alternatively, fix the cells and perform immunocytochemistry using an antibody specific for aggregated α-synuclein to visualize intracellular inclusions.
-
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and cytotoxicity.[18][19][20][21] It will be used to assess the potential toxicity of the compounds and their ability to protect against α-synuclein-induced cytotoxicity.
Protocol:
-
Cell Seeding:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.[19]
-
-
Treatment:
-
For cytotoxicity assessment, treat non-transfected cells with a range of concentrations of Compound X and Anle138b for 24-48 hours.
-
For neuroprotection assessment, treat α-synuclein overexpressing cells with the compounds.
-
-
MTT Assay:
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Comparative Data Summary
The following tables present hypothetical data to illustrate the expected outcomes of the comparative analysis.
Table 1: In Vitro α-Synuclein Aggregation Inhibition
| Compound | ThT Assay IC₅₀ (µM) | Filter Retardation Assay (at 10 µM) (% of Control) |
| Compound X | [Insert Value] | [Insert Value] |
| Anle138b | [Insert Value] | [Insert Value] |
| Vehicle Control | N/A | 100% |
Table 2: Cell-Based Assay Results
| Compound (at 10 µM) | Intracellular Aggregates (% of Control) | Cell Viability (MTT Assay) (% of Control) |
| Compound X | [Insert Value] | [Insert Value] |
| Anle138b | [Insert Value] | [Insert Value] |
| Vehicle Control | 100% | [Value reflecting α-synuclein toxicity] |
Signaling Pathway and Mechanistic Insights
The aggregation of α-synuclein is a complex process that is believed to proceed through the formation of toxic oligomeric intermediates.
Caption: Hypothesized inhibition of the α-synuclein aggregation pathway.
Conclusion and Future Directions
This guide provides a robust and scientifically grounded framework for the initial preclinical evaluation of Compound X as a potential therapeutic agent for synucleinopathies. The direct comparison with Anle138b will provide a clear benchmark for its efficacy.
Positive results from these in vitro studies would warrant further investigation, including:
-
Mechanism of Action Deconvolution: Biophysical studies (e.g., NMR, SPR) to characterize the direct binding of Compound X to α-synuclein.
-
In Vivo Efficacy: Testing in animal models of Parkinson's disease to assess effects on motor function, neuronal survival, and α-synuclein pathology.[2][5]
-
Pharmacokinetic and Safety Profiling: Evaluation of ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology profiles.
By following this structured and comparative approach, researchers can generate the high-quality, reproducible data necessary to make informed decisions about the future development of this compound.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione
Introduction: Beyond the Benchtop
As researchers and drug development professionals, our focus is often on the synthesis and application of novel compounds like 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione. This molecule, integrating the biologically significant 1,2,4-triazole and isoindole-1,3-dione (phthalimide) scaffolds, holds potential in medicinal chemistry.[1][2][3][4][5] However, our responsibility extends beyond discovery to the entire lifecycle of the chemical, culminating in its safe and compliant disposal. Improper disposal not only poses a significant risk to personnel and the environment but can also result in severe regulatory penalties.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. It is designed to empower laboratory professionals with the knowledge to manage this chemical waste stream safely, efficiently, and in accordance with the highest standards of scientific integrity and environmental stewardship.
Section 1: Pre-Disposal Hazard Assessment & Safety Protocols
Inferred Hazard Profile:
Based on data for structurally related compounds, this compound should be handled as a substance with the potential for the following hazards.
| Hazard Category | GHS Classification (Inferred) | Rationale & Precautionary Action |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[6][7] Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling. |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[6][7][8] Wear appropriate eye protection. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[8] Avoid contact with skin. Wear chemical-resistant gloves. |
| Reproductive Toxicity | Category 1B / Suspected | 1,2,4-triazole derivatives can be suspected of damaging fertility or the unborn child.[6] Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[7] |
| Aquatic Toxicity | Toxic to aquatic life | Triazole compounds may be toxic to aquatic life with long-lasting effects. Avoid release to the environment. |
Mandatory Personal Protective Equipment (PPE)
A proactive approach to safety is non-negotiable. The following PPE is required when handling this compound for disposal.
-
Eye Protection: Chemical safety goggles are mandatory to protect against potential splashes and fine particulates.[7][8]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.[9]
-
Protective Clothing: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.[7]
-
Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[7]
Section 2: Waste Segregation, Containment, and Labeling
Proper segregation is the cornerstone of safe chemical waste management. It prevents unintended and potentially dangerous reactions within a waste container.
Step-by-Step Containment Protocol:
-
Designate a Waste Stream: This compound is a non-halogenated organic solid. It must have its own designated waste container and not be mixed with other waste streams such as halogenated solvents, strong acids/bases, or oxidizers.[10]
-
Select an Appropriate Container:
-
Use a high-density polyethylene (HDPE) or glass container that is in good condition and has a secure, leak-proof screw cap.[11]
-
Ensure the container is compatible with the chemical.
-
Do not use a container that previously held an incompatible chemical (e.g., an oxidizing agent).
-
-
Transfer the Waste:
-
Carefully transfer the solid waste into the designated container, minimizing the generation of dust.[12]
-
If the compound is dissolved in a solvent for transfer, ensure the solvent is compatible and also non-halogenated.
-
-
Secure and Label the Container:
-
Keep the container securely closed at all times except when adding waste.[13] A funnel should never be left in the container opening.[13]
-
Immediately label the container with the words "HAZARDOUS WASTE ".[10][13]
-
The label must also include the full chemical name: "This compound " and list any other components (e.g., solvent used for rinsing) with their approximate percentages.[13]
-
Indicate the primary hazards (e.g., "Toxic," "Irritant").[10]
-
-
Store in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled container in your laboratory's designated SAA. This area must be near the point of generation and under the control of laboratory personnel.[13]
-
Ensure the SAA is away from drains and incompatible materials.
-
Section 3: Spill Management Procedures
In the event of a spill, a calm and methodical response is crucial for ensuring safety.
Immediate Actions:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: Determine the extent of the spill. If it is large, involves other hazardous materials, or if you are unsure how to proceed, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department immediately.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 1.
Cleanup Protocol for a Manageable Spill:
-
Containment: Cover the spill with a dry, inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[9][11] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material and spilled solid into the designated hazardous waste container.[7] Use non-sparking tools if a flammable solvent was involved. Avoid actions that create dust.[12]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse like ethanol if appropriate), collecting all cleaning materials as hazardous waste.
-
Disposal: Seal and label the container holding the spill cleanup materials as hazardous waste, listing all contents.
Spill Response Workflow
Caption: A flowchart for responding to a chemical spill.
Section 4: Approved Disposal Pathway
The ultimate goal is the environmentally sound destruction of the chemical waste. The following pathways are approved or prohibited based on the chemical's nature and regulatory requirements.
Primary Recommended Method: Incineration
The universally accepted and most environmentally responsible method for disposing of this type of organic chemical waste is high-temperature incineration.[6][14]
-
Mechanism: The compound should be dissolved or packaged in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[14] This process ensures the complete destruction of the molecule, preventing its release into the environment.
-
Procedure: This service must be performed by a licensed and certified hazardous waste management company. Your institution's EH&S department will coordinate the pickup of your properly labeled and contained waste for transport to such a facility.[15]
Prohibited Disposal Methods:
-
Landfill: DO NOT dispose of this chemical in a standard landfill.[14] Its potential toxicity and persistence could lead to the contamination of soil and groundwater.
-
Sewer/Drain Disposal: DO NOT wash this chemical down the drain. It can be toxic to aquatic organisms and may interfere with wastewater treatment processes. Even dilute aqueous solutions should not be disposed of via the sewer unless explicitly permitted by local regulations and institutional policy, which is highly unlikely for this class of compound.[14]
Disposal Decision Workflow
Caption: The lifecycle of chemical waste from generation to final disposal.
Section 5: Regulatory Compliance
All chemical waste disposal is governed by strict regulations. In the United States, the primary federal agency is the Environmental Protection Agency (EPA), which enforces the Resource Conservation and Recovery Act (RCRA).[16]
-
Generator Responsibility: As the generator of the waste, you and your institution are responsible for its safe management from "cradle to grave"—from the moment it is created until its final destruction.[17]
-
Institutional Policies: Always adhere to your institution's specific chemical hygiene plan and waste disposal guidelines, which are designed to ensure compliance with all federal, state, and local regulations.[10][13][16]
-
Documentation: Maintain accurate records of the waste you generate as required by your institution.
By adhering to these procedures, you contribute to a culture of safety, protect our environment, and ensure that your vital research is conducted responsibly from start to finish.
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Personal protective equipment for handling 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione
Comprehensive Handling and Safety Guide: 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione
This document provides critical operational, safety, and disposal protocols for researchers, scientists, and drug development professionals handling this compound. The guidance herein is synthesized from established safety principles for analogous chemical structures to ensure the highest degree of laboratory safety and experimental integrity.
Core Principle: Hazard Assessment & Triage
Given that comprehensive toxicological data for this compound is not thoroughly established, all handling procedures must be governed by the precautionary principle. The chemical structure combines a 1,2,4-triazole moiety with an isoindole-1,3-dione (phthalimide) scaffold.[1][2][3] Safety protocols are therefore derived from the known hazards of these parent chemical classes. The 1,2,4-triazole class, in particular, presents significant health warnings that must be respected.
The primary operational directive is to treat this compound as hazardous, with special attention to potential reproductive toxicity, organ damage through prolonged exposure, and acute toxicity if ingested.[4][5] All operations should be designed to minimize or eliminate direct contact, inhalation, and environmental release.
Table 1: Anticipated Hazard Profile based on Analogous Compounds
| Hazard Category | GHS Classification & Statement | Rationale & Source Compound |
| Reproductive Toxicity | Category 1B or 2: H360/H361 - May/Suspected of damaging fertility or the unborn child.[4] | Based on data for 1,2,4-triazole and its derivatives.[4][5] This is the most critical hazard to mitigate. |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2: H373 - May cause damage to organs through prolonged or repeated exposure. | Inferred from safety data for related triazole compounds. |
| Acute Toxicity, Oral | Category 4: H302 - Harmful if swallowed.[4][5] | Based on data for 1,2,4-triazole.[4][5][6] |
| Eye Irritation | Category 2: H319 - Causes serious eye irritation.[4][5][6] | Based on data for 1,2,4-triazole.[4][5][6] |
| Aquatic Toxicity | Chronic Category 2 or 3: H411/H412 - Toxic to aquatic life with long lasting effects.[5] | Based on data for related triazole compounds, which can be environmentally persistent. |
The Personal Protective Equipment (PPE) Protocol
Engineering controls are the first and most effective line of defense. All handling of this compound in solid or solution form must be performed within a certified chemical fume hood. PPE serves as the essential final barrier between the researcher and the chemical.
Dermal Protection: A Two-Layer Defense
Causality: Heterocyclic compounds can sometimes penetrate standard laboratory gloves. Preventing skin contact is paramount to avoid potential absorption and systemic toxicity.
Protocol:
-
Glove Selection: Wear two pairs of chemically resistant gloves, with the outer glove extending over the cuff of the lab coat. Nitrile gloves are a suitable initial choice, but for prolonged handling, consult a glove compatibility chart. For chemicals with unknown toxicity, a flexible laminate glove under a heavy-duty outer glove is recommended.[7]
-
Pre-Use Inspection: Before donning, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
Doffing: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. The outer pair can be removed in the fume hood, and the inner pair removed upon exiting the immediate work area.
-
Disposal: Dispose of gloves immediately into the designated hazardous waste container. Never reuse disposable gloves.[8]
Eye and Face Protection: Shielding Against Splashes and Dust
Causality: The compound is a solid that can create dust and is rated as a serious eye irritant.[4][5][6] Operations involving liquids pose a splash hazard.
Protocol:
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory work.[7]
-
Required for Handling: When handling this compound, chemical splash goggles are required.[7]
-
Enhanced Protection: For procedures with a higher risk of splashing (e.g., handling >1 liter of solution, positive/negative pressure systems), a full-face shield must be worn over chemical splash goggles.[7][9]
Body and Respiratory Protection
Causality: A lab coat protects personal clothing and skin from contamination. Respiratory protection is critical if engineering controls cannot guarantee that dust or aerosol concentrations are kept at a safe level.
Protocol:
-
Lab Coat: A flame-resistant lab coat, fully buttoned, is required.[7]
-
Clothing and Footwear: Full-length pants and closed-toe shoes are mandatory in the laboratory at all times.[7]
-
Respiratory Protection:
-
Standard Operations: When working within a certified fume hood, respiratory protection is typically not required.
-
Required Operations: A NIOSH-approved respirator (e.g., an N95 or higher) is necessary when weighing the solid compound outside of a containment system (like a glove box or vented balance enclosure) or during a spill cleanup where dust may be generated.[8][9][10] All personnel requiring a respirator must be part of a respiratory protection program, including fit-testing.
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
